10,11-Dihydro-24-hydroxyaflavinine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C28H41NO2 |
|---|---|
Molecular Weight |
423.6 g/mol |
IUPAC Name |
(2S,4R,4aS,7R,7aS,8R,9R,11aS)-9-(2-hydroxypropan-2-yl)-8-(1H-indol-2-yl)-4,4a,7-trimethyl-1,2,3,4,5,6,7,7a,8,9,10,11-dodecahydrobenzo[j]naphthalen-2-ol |
InChI |
InChI=1S/C28H41NO2/c1-17-10-12-27(5)18(2)14-20(30)16-28(27)13-11-21(26(3,4)31)24(25(17)28)23-15-19-8-6-7-9-22(19)29-23/h6-9,15,17-18,20-21,24-25,29-31H,10-14,16H2,1-5H3/t17-,18-,20+,21-,24-,25+,27+,28+/m1/s1 |
InChI Key |
ZNPZDEJOIANYNU-BMBFZTKFSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@]2([C@@H](C[C@@H](C[C@@]23[C@@H]1[C@H]([C@@H](CC3)C(C)(C)O)C4=CC5=CC=CC=C5N4)O)C)C |
Canonical SMILES |
CC1CCC2(C(CC(CC23C1C(C(CC3)C(C)(C)O)C4=CC5=CC=CC=C5N4)O)C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 10,11-Dihydro-24-hydroxyaflavinine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the indole (B1671886) diterpenoid, 10,11-Dihydro-24-hydroxyaflavinine. It covers the chemical properties, biological activity, and methodologies for its isolation, catering to the needs of researchers in natural product chemistry, entomology, and drug discovery.
Introduction
This compound is a naturally occurring indole diterpenoid, a class of secondary metabolites known for their complex chemical structures and diverse biological activities.[1][2] This compound is a metabolite produced by fungi, notably Aspergillus flavus and Eupenicillium crustaceum.[3] As a member of the aflavinine family, it is recognized for its insecticidal properties, making it a subject of interest for the development of novel pest management agents.[3]
Chemical and Physical Properties
This compound is a complex molecule with a polycyclic structure characteristic of indole diterpenoids. Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C28H41NO2 | [3] |
| Molecular Weight | 423.63 g/mol | [3] |
| IUPAC Name | (2S,4R,4aS,7R,7aS,8R,9R,11aS)-9-(2-hydroxypropan-2-yl)-8-(1H-indol-2-yl)-4,4a,7-trimethyl-1,2,3,4,5,6,7,7a,8,9,10,11-dodecahydrobenzo[j]naphthalen-2-ol | [3] |
| Synonyms | 10,23,24,25-Tetrahydro-24-hydroxyaflavinine | [1] |
| Appearance | Powder | [3] |
| Solubility | Soluble in Chloroform | [3] |
Biological Activity and Data Presentation
The following table summarizes the anti-insectan activity of 10,23-dihydro-24,25-dehydroaflavinine , an aflavinine analog isolated from Eupenicillium crustaceum. This data is derived from dietary assays against two insect species.
| Compound | Insect Species | Concentration (ppm) | Effect | Source |
| 10,23-dihydro-24,25-dehydroaflavinine | Helicoverpa zea (Corn earworm) | ~3000 | 79% reduction in weight gain | [1] |
| 10,23-dihydro-24,25-dehydroaflavinine | Carpophilus hemipterus (Dried fruit beetle) | ~3000 | 42% reduction in feeding rate | [1] |
Proposed Mechanism of Action
While the precise molecular target of this compound has not been definitively elucidated, the known neurotoxic effects of many indole diterpenoids in insects suggest a likely mechanism of action involving the disruption of normal nerve function.[2] This could involve the modulation of ion channels, such as GABA-gated chloride channels or glutamate-gated chloride channels, which are critical for neurotransmission in insects. Disruption of these channels can lead to paralysis and death.
Experimental Protocols
The following is a detailed methodology for the isolation and characterization of aflavinine compounds, adapted from the procedures described by Wang et al. (1995) for the isolation of 10,23,24,25-tetrahydro-24-hydroxyaflavinine from Eupenicillium crustaceum.
Fungal Fermentation and Extraction
References
An In-depth Technical Guide to 10,11-Dihydro-24-hydroxyaflavinine: A Secondary Metabolite from Aspergillus flavus
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 10,11-Dihydro-24-hydroxyaflavinine, an indole (B1671886) diterpenoid secondary metabolite produced by the fungus Aspergillus flavus. This document consolidates available data on its physicochemical properties, spectroscopic characterization, isolation and purification methodologies, and biological activity. Detailed experimental protocols are provided to facilitate further research and development. Additionally, a putative biosynthetic pathway is proposed and visualized, offering a framework for future studies into its metabolic origin and potential for synthetic biology applications.
Introduction
Aspergillus flavus is a ubiquitous fungus known for its production of a diverse array of secondary metabolites, some of which, like aflatoxins, are potent mycotoxins with significant impacts on agriculture and human health. Beyond these well-studied compounds, A. flavus also produces a variety of other bioactive molecules, including a class of indole diterpenoids known as aflavinines. This compound is a member of this class, exhibiting notable insecticidal properties. This guide serves as a technical resource for researchers interested in the chemistry, biology, and potential applications of this fungal metabolite.
Physicochemical and Spectroscopic Data
The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques. The available data is summarized below for easy reference.
General Properties
| Property | Value | Reference |
| Chemical Formula | C₂₈H₄₁NO₂ | |
| Molecular Weight | 423.63 g/mol | |
| CAS Number | 171569-81-6 | |
| Appearance | Amorphous solid | [1] |
| Solubility | Soluble in chloroform (B151607) and methanol (B129727) | [1] |
Spectroscopic Data
High-resolution mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are critical for the definitive identification of this compound.
Table 2: ¹H NMR Spectroscopic Data for this compound (in CDCl₃) [1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.98 | br s | 1H | NH |
| 7.58 | d, J=7.8 Hz | 1H | Ar-H |
| 7.31 | d, J=7.8 Hz | 1H | Ar-H |
| 7.12 | t, J=7.8 Hz | 1H | Ar-H |
| 7.08 | t, J=7.8 Hz | 1H | Ar-H |
| 6.55 | s | 1H | Ar-H |
| 4.05 | m | 1H | CH-O |
| 3.45 | dd, J=11.0, 4.5 Hz | 1H | CH |
| 1.35 | s | 3H | CH₃ |
| 1.25 | s | 3H | CH₃ |
| 1.18 | s | 3H | CH₃ |
| 0.95 | d, J=6.5 Hz | 3H | CH₃ |
| 0.88 | d, J=6.5 Hz | 3H | CH₃ |
Note: ¹³C NMR and high-resolution mass spectrometry data for this compound are not explicitly available in the reviewed literature. The data presented here is based on the reported values for a closely related analogue, and further experimental verification is recommended.
Experimental Protocols
Isolation and Purification of Aflavinine Derivatives from Aspergillus flavus Sclerotia
This protocol is adapted from the methodology described by Gloer et al. (1988) for the isolation of aflavinine derivatives.
Workflow for Isolation and Purification
Caption: Isolation and purification workflow for aflavinine derivatives.
Methodology:
-
Fungal Culture and Sclerotia Production: Aspergillus flavus (e.g., NRRL 6541) is cultured on autoclaved, moistened corn kernels in the dark at 25-30°C for 4-6 weeks to induce the formation of sclerotia.
-
Extraction: The mature, air-dried sclerotia are ground to a fine powder. The powder is then exhaustively extracted with dichloromethane (B109758) (CH₂Cl₂) at room temperature. The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.
-
Initial Fractionation: The crude extract is subjected to reversed-phase flash chromatography on a C₁₈ silica gel column. A stepwise gradient of methanol in water is typically used for elution, starting from a low concentration of methanol and gradually increasing it.
-
Bioassay-Guided Fractionation: The collected fractions are monitored by thin-layer chromatography (TLC) and/or tested for insecticidal activity to identify the fractions containing the compounds of interest.
-
High-Performance Liquid Chromatography (HPLC) Purification: The bioactive fractions are pooled, concentrated, and further purified by reversed-phase HPLC on a C₁₈ column. An isocratic mobile phase, such as a mixture of acetonitrile (B52724) and water, is used to achieve separation of the individual aflavinine derivatives.
-
Compound Identification: The purified this compound is identified by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Insecticidal Bioassay
The following protocol is based on the anti-insectan assays described by Wang et al. (1995).[1]
Workflow for Insecticidal Bioassay
Caption: Workflow for the insecticidal bioassay of this compound.
Methodology:
-
Test Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., acetone). Serial dilutions are made to obtain the desired test concentrations.
-
Diet Preparation: An artificial diet appropriate for the test insect (e.g., corn earworm - Helicoverpa zea, or dried fruit beetle - Carpophilus hemipterus) is prepared. The test compound solution is incorporated into the diet to achieve the final desired concentrations. A control diet is prepared by adding only the solvent to the diet.
-
Bioassay Setup: A single larva is placed in a small container (e.g., a well of a multi-well plate) containing a pre-weighed amount of the treated or control diet. A sufficient number of replicates are set up for each concentration and the control.
-
Incubation: The containers are maintained in a controlled environment with appropriate temperature, humidity, and photoperiod for the specific insect species.
-
Data Collection: Larval mortality is recorded daily. After a set period (e.g., 7 days), the surviving larvae are weighed, and the amount of consumed diet is determined.
-
Data Analysis: The data is used to calculate parameters such as the percentage of mortality, growth inhibition, and feeding deterrence. Dose-response curves can be generated to determine LC₅₀ or IC₅₀ values.
Table 3: Reported Insecticidal Activity of this compound [1]
| Test Organism | Concentration (ppm) | Effect |
| Helicoverpa zea | ~3000 | 79% reduction in weight gain |
| Carpophilus hemipterus | ~3000 | 42% reduction in feeding rate |
Biosynthesis
The biosynthesis of aflavinines, as indole diterpenoids, is proposed to follow the general pathway for this class of compounds in fungi. This involves the convergence of the indole and terpenoid biosynthetic pathways.
Putative Biosynthetic Pathway
The proposed pathway begins with the synthesis of geranylgeranyl pyrophosphate (GGPP) from the mevalonate (B85504) pathway and the production of indole-3-glycerol phosphate (B84403) from the shikimate pathway. A key step is the prenylation of the indole moiety, followed by a series of cyclizations and oxidative modifications to form the complex polycyclic structure of this compound.
Proposed Biosynthetic Pathway of this compound
Caption: A putative biosynthetic pathway for this compound.
This proposed pathway is based on the well-characterized biosynthesis of other indole diterpenoids, such as paxilline. The specific enzymes involved in the later tailoring steps leading to this compound in A. flavus have yet to be elucidated.
Conclusion and Future Directions
This compound represents a promising lead compound for the development of novel insecticides. This technical guide has summarized the current knowledge on this molecule, providing a foundation for future research. Key areas for future investigation include:
-
Complete Spectroscopic Characterization: Obtaining and reporting the full ¹³C NMR and high-resolution mass spectrometry data is essential for unambiguous identification and for facilitating synthetic efforts.
-
Elucidation of the Biosynthetic Pathway: Identification and characterization of the specific genes and enzymes involved in the biosynthesis of this compound will enable its production through metabolic engineering and provide insights into the metabolic diversity of A. flavus.
-
Mode of Action Studies: Investigating the specific molecular targets and mechanisms by which this compound exerts its insecticidal effects will be crucial for its potential development as a biopesticide.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogues of this compound could lead to the discovery of compounds with enhanced potency and selectivity.
By addressing these research gaps, the full potential of this compound as a valuable natural product can be realized.
References
The Enigmatic Path to a Fungal Bioactive: An In-depth Technical Guide to the Biosynthesis of 10,11-Dihydro-24-hydroxyaflavinine
For Researchers, Scientists, and Drug Development Professionals
Abstract
10,11-Dihydro-24-hydroxyaflavinine is a member of the aflavinine class of indole (B1671886) diterpenoid secondary metabolites produced by various fungal species, notably those belonging to the genus Aspergillus. These compounds have garnered interest due to their potential biological activities. Understanding the biosynthetic pathway of this compound is crucial for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway, detailing the key enzymatic steps, and presenting generalized experimental protocols for pathway elucidation. While the complete enzymatic cascade is yet to be fully elucidated, this guide synthesizes the current knowledge on indole diterpenoid biosynthesis to propose a putative pathway for this compound.
Introduction to Aflavinines and this compound
Indole diterpenoids (IDTs) are a structurally diverse class of fungal natural products characterized by a common core derived from an indole moiety and a diterpene unit. The aflavinine subgroup of IDTs is produced by several Aspergillus species and is known for its complex, polycyclic architecture. This compound is a modified aflavinine derivative, distinguished by the saturation of the C10-C11 double bond and a hydroxyl group at the C-24 position. These structural modifications can significantly impact the biological activity of the molecule.
The Core Biosynthetic Pathway: From Primary Metabolites to the Aflavinine Scaffold
The biosynthesis of all indole diterpenoids commences from two primary metabolic precursors: indole-3-glycerol phosphate (B84403) (IGP) , an intermediate in the tryptophan biosynthesis pathway, and geranylgeranyl diphosphate (B83284) (GGPP) , a product of the mevalonate (B85504) pathway.
The initial committed step involves the prenylation of the indole moiety of IGP with GGPP. This reaction is catalyzed by an indole diterpene synthase (prenyltransferase) , resulting in the formation of 3-geranylgeranylindole (3-GGI) .
Following the formation of the linear precursor 3-GGI, a series of complex cyclization reactions occur to generate the characteristic polycyclic core of aflavinine. This transformation is a critical step in defining the structural identity of the final molecule. Recent studies have revealed that the cyclization of 3-GGI to the aflavinine scaffold is catalyzed by a specialized indole diterpene cyclase (IDTC) . Notably, it has been suggested that the genes for aflavinine biosynthesis may not be organized in a canonical contiguous gene cluster, a common feature for many fungal secondary metabolite pathways.
Proposed Tailoring Steps to this compound
Once the core aflavinine structure is formed, a series of tailoring reactions are necessary to yield this compound. These modifications are typically catalyzed by enzymes such as reductases and monooxygenases.
Reduction of the C10-C11 Double Bond
The saturation of the double bond between carbons 10 and 11 is a key modification. This reduction is likely catalyzed by a reductase , possibly a member of the short-chain dehydrogenase/reductase (SDR) superfamily or a flavin-dependent reductase. These enzymes utilize cofactors such as NADPH or FADH2 to facilitate the addition of hydrogen across the double bond.
Hydroxylation at the C-24 Position
The final step in the proposed pathway is the introduction of a hydroxyl group at the C-24 position. This stereo- and regio-specific oxidation is characteristic of cytochrome P450 monooxygenases (CYPs) . These heme-thiolate enzymes are well-known for their role in the late-stage modification of complex natural products in fungi, often introducing hydroxyl groups to enhance solubility and biological activity.
Data Presentation: Proposed Enzymatic Reactions
The following table summarizes the proposed enzymatic steps in the biosynthesis of this compound. It is important to note that specific enzymes for the later steps have not yet been definitively characterized, and the enzyme classes listed are based on known biochemistry of similar transformations.
| Step | Precursor | Product | Proposed Enzyme Class |
| 1 | Indole-3-glycerol phosphate + Geranylgeranyl diphosphate | 3-Geranylgeranylindole (3-GGI) | Indole Diterpene Synthase (Prenyltransferase) |
| 2 | 3-Geranylgeranylindole (3-GGI) | Aflavinine Core | Indole Diterpene Cyclase (IDTC) |
| 3 | Aflavinine Core | 10,11-Dihydroaflavinine | Reductase (e.g., SDR) |
| 4 | 10,11-Dihydroaflavinine | This compound | Cytochrome P450 Monooxygenase |
Experimental Protocols
The elucidation of fungal secondary metabolite biosynthetic pathways relies on a combination of genetic and biochemical techniques. Below are generalized protocols for key experiments.
Heterologous Expression of a Putative Biosynthetic Gene in a Fungal Host
This protocol describes the process of expressing a candidate gene in a well-characterized fungal host (e.g., Aspergillus nidulans or Saccharomyces cerevisiae) to determine its function.
1. Gene Identification and Cloning:
- Identify the putative biosynthetic gene (e.g., a cytochrome P450 gene) from the genome sequence of the producing fungus.
- Design primers to amplify the full-length open reading frame (ORF) from fungal cDNA.
- Perform PCR amplification and clone the gene into a suitable fungal expression vector containing a strong, inducible promoter and a selectable marker.
2. Fungal Transformation:
- Prepare protoplasts from the host fungal strain.
- Transform the protoplasts with the expression vector using a polyethylene (B3416737) glycol (PEG)-mediated method.
- Select for transformants on appropriate selection media.
3. Cultivation and Metabolite Extraction:
- Inoculate the transformed fungal strain in a suitable liquid medium.
- Induce gene expression at the appropriate growth phase.
- After a period of incubation, harvest the fungal mycelium and the culture broth.
- Extract the secondary metabolites from the mycelium and broth using an organic solvent (e.g., ethyl acetate).
4. Metabolite Analysis:
- Analyze the crude extract by High-Performance Liquid Chromatography (HPLC) to compare the metabolite profile of the transformant with that of a control strain (transformed with an empty vector).
- Identify new peaks in the transformant's chromatogram.
- Characterize the structure of the novel metabolite using High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
In Vitro Enzyme Assay for a Putative Cytochrome P450 Monooxygenase
This protocol outlines a general procedure to test the activity of a purified P450 enzyme with its predicted substrate.
1. Heterologous Protein Expression and Purification:
- Clone the codon-optimized P450 gene into a bacterial expression vector (e.g., pET vector).
- Transform the vector into an E. coli expression host (e.g., BL21(DE3)).
- Induce protein expression with IPTG.
- Lyse the cells and purify the recombinant P450 enzyme using affinity chromatography (e.g., Ni-NTA).
- Also, express and purify a corresponding cytochrome P450 reductase (CPR), which is essential for P450 activity.
2. Enzyme Assay:
- Prepare a reaction mixture containing:
- Purified P450 enzyme
- Purified CPR
- The putative substrate (e.g., 10,11-Dihydroaflavinine)
- NADPH as a cofactor
- A suitable buffer (e.g., phosphate buffer, pH 7.4)
- Incubate the reaction at an optimal temperature (e.g., 28-37 °C) for a defined period.
- Quench the reaction by adding an organic solvent (e.g., acetonitrile (B52724) or ethyl acetate).
3. Product Analysis:
- Analyze the reaction mixture by HPLC or LC-MS to detect the formation of the hydroxylated product.
- Compare the retention time and mass spectrum of the product with an authentic standard of this compound, if available.
Visualization of Pathways and Workflows
Caption: Proposed biosynthetic pathway of this compound.
Caption: Experimental workflow for heterologous expression and gene function analysis.
Conclusion and Future Perspectives
The biosynthesis of this compound in fungi is a complex process involving a series of enzymatic reactions, starting from primary metabolites and proceeding through a key cyclized intermediate to the final tailored product. While the general outline of the pathway can be inferred from our knowledge of other indole diterpenoids, the specific enzymes responsible for the final reduction and hydroxylation steps remain to be definitively identified and characterized. Future research, employing the genetic and biochemical techniques outlined in this guide, will be crucial to fully elucidate this fascinating biosynthetic pathway. A complete understanding of the enzymatic machinery will not only provide insights into the chemical logic of fungal natural product biosynthesis but also pave the way for the engineered production of novel aflavinine derivatives with potentially enhanced therapeutic properties.
An In-Depth Technical Guide to 10,11-Dihydro-24-hydroxyaflavinine: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
10,11-Dihydro-24-hydroxyaflavinine is a naturally occurring indole (B1671886) diterpenoid that has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery. This document summarizes the available data, including detailed experimental protocols where accessible, to facilitate further investigation and application of this compound.
Chemical Structure and Properties
This compound, also referred to in some literature as 10,23,24,25-tetrahydro-24-hydroxyaflavinine, is a member of the aflavinine class of indole diterpenoids.[1] Its core structure consists of a complex polycyclic system fused to an indole moiety.
Chemical Structure:
Caption: Simplified block diagram of the core structural features of this compound.
Physicochemical Properties:
A summary of the known quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₂₈H₄₁NO₂ | [1] |
| Molecular Weight | 423.63 g/mol | [1] |
| CAS Number | 171569-81-6 | [1] |
| Appearance | Powder | [1] |
| Purity | >98% (commercially available) | [1] |
| Solubility | Soluble in Chloroform | [1] |
| Storage | Store at -20°C | [1] |
Isolation and Synthesis
Natural Source and Isolation:
This compound is a natural product that can be isolated from the ascostromata of Eupenicillium crustaceum.[1] It has also been identified as a metabolite of the fungus Aspergillus flavus.[1]
Experimental Protocol: General Isolation of Aflavinine Analogs from Eupenicillium crustaceum
Caption: A generalized workflow for the isolation and purification of this compound from its fungal source.
Spectroscopic Data
Detailed NMR and mass spectrometry data are crucial for the unambiguous identification of this compound. While specific spectra for this compound are not widely published, the following tables outline the expected chemical shifts for key structural features based on related compounds and general principles of spectroscopy.
¹H NMR Spectroscopy (Predicted):
| Proton Environment | Expected Chemical Shift (ppm) |
| Indole N-H | 7.5 - 8.5 |
| Aromatic Protons (Indole Ring) | 6.5 - 7.5 |
| Aliphatic Protons (Diterpenoid Core) | 0.8 - 3.5 |
| Protons adjacent to Hydroxyl Groups | 3.0 - 4.5 |
| Methyl Protons | 0.7 - 1.5 |
¹³C NMR Spectroscopy (Predicted):
| Carbon Environment | Expected Chemical Shift (ppm) |
| Aromatic Carbons (Indole Ring) | 100 - 140 |
| Carbonyl Carbon (if present in related structures) | 190 - 220 |
| Carbons bearing Hydroxyl Groups | 60 - 80 |
| Aliphatic Carbons (Diterpenoid Core) | 10 - 60 |
| Methyl Carbons | 10 - 25 |
Mass Spectrometry:
The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ corresponding to its molecular weight of 423.63. The fragmentation pattern would likely involve losses of water (H₂O) from the hydroxyl groups and characteristic cleavages of the polycyclic diterpenoid core.
Biological Activity and Signaling Pathways
Insecticidal Properties:
This compound has been reported to exhibit insecticidal properties.[1] The broader class of aflavinine analogs has shown anti-insectan activity against various pests.[1]
Experimental Protocol: General Insecticidal Bioassay
A variety of bioassays can be employed to evaluate the insecticidal activity of a compound. A common method is the diet incorporation assay. The following is a conceptual workflow for such an experiment.
Caption: A conceptual workflow for a diet incorporation insecticidal bioassay.
Potential Signaling Pathway Involvement:
While the specific signaling pathways modulated by this compound have not been elucidated, other indole diterpenoids have been shown to interact with various cellular targets. For instance, some members of this class are known to affect ion channels. Furthermore, given the diverse biological activities of natural products, it is plausible that this compound could interact with key signaling cascades. One such pathway that is often implicated in cell survival, proliferation, and metabolism is the PI3K/Akt pathway. Future research could explore whether this compound exerts its effects through modulation of this or other critical signaling networks.
Caption: A hypothetical interaction of this compound with the PI3K/Akt signaling pathway.
Conclusion and Future Directions
This compound is an intriguing natural product with established insecticidal properties. This guide has summarized its known chemical and physical characteristics. However, to fully unlock its therapeutic or agrochemical potential, further in-depth research is required. Key areas for future investigation include:
-
Detailed Spectroscopic Analysis: Comprehensive 1D and 2D NMR studies, along with high-resolution mass spectrometry, are needed to create a complete and publicly available dataset for this compound.
-
Elucidation of Mechanism of Action: Research should focus on identifying the specific molecular targets and signaling pathways through which this compound exerts its insecticidal effects.
-
Broader Biological Screening: A comprehensive screening of this compound against a wider range of biological targets, including cancer cell lines, microbial pathogens, and various enzyme and receptor systems, could reveal novel therapeutic applications.
-
Total Synthesis: The development of an efficient total synthesis route would provide a reliable supply of the compound for extensive biological evaluation and the generation of analogs with potentially improved activity and properties.
By addressing these research gaps, the scientific community can build upon the current knowledge and potentially translate the promising biological activity of this compound into valuable applications.
References
Unveiling the Spectroscopic Signature of 10,11-Dihydro-24-hydroxyaflavinine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth look at the spectroscopic data for 10,11-Dihydro-24-hydroxyaflavinine, a notable anti-insectan metabolite. The following sections detail the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, alongside the experimental protocols utilized for its characterization. This information is critical for researchers engaged in natural product synthesis, characterization, and drug discovery.
Core Spectroscopic Data
The structural elucidation of this compound, first identified from the ascostromata of Eupenicillium crustaceum, relies on a combination of one- and two-dimensional NMR techniques and mass spectrometry. The data presented here is foundational for the verification and further investigation of this indole (B1671886) diterpenoid.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry confirms the molecular formula and provides insights into the compound's structure through fragmentation analysis.
| Ion | Observed m/z | Calculated m/z | Molecular Formula |
| [M+H]⁺ | 424.3216 | 424.3215 | C₂₈H₄₂NO₂ |
Table 1: High-Resolution Mass Spectrometry Data for this compound.
Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR data provide a detailed map of the chemical environment of each proton and carbon atom within the molecule. The assignments are based on a comprehensive analysis of COSY, HMQC, and HMBC correlations.
| Position | ¹³C (δ) | ¹H (δ, mult, J in Hz) |
| 2 | 40.2 | 1.65 (m), 1.85 (m) |
| 3 | 18.9 | 1.40 (m), 1.55 (m) |
| 4 | 34.5 | - |
| 5 | 53.1 | 1.95 (m) |
| 6 | 21.7 | 1.50 (m), 1.60 (m) |
| 7 | 40.8 | 1.75 (m) |
| 8 | 49.2 | 3.15 (d, 10.5) |
| 9 | 57.1 | - |
| 10 | 38.1 | 1.90 (m) |
| 11 | 29.8 | 1.25 (m), 1.45 (m) |
| 12 | 121.2 | 7.30 (d, 8.0) |
| 13 | 125.8 | - |
| 14 | 118.0 | 7.05 (t, 7.5) |
| 15 | 119.5 | 7.10 (t, 7.5) |
| 16 | 111.2 | 7.55 (d, 8.0) |
| 17 | 136.4 | - |
| 18 | 109.8 | 6.80 (s) |
| 19 | 138.2 | - |
| 20 | 34.2 | - |
| 21 | 28.1 | 1.20 (s) |
| 22 | 22.0 | 1.15 (s) |
| 23 | 42.1 | 2.10 (m) |
| 24 | 71.3 | 3.80 (dd, 10.0, 5.0) |
| 25 | 29.9 | 1.25 (s) |
| 26 | 26.8 | 1.30 (s) |
| 27 | 15.2 | 0.85 (d, 7.0) |
| 28 | 16.5 | 0.95 (d, 7.0) |
| NH | - | 8.10 (br s) |
Table 2: ¹H and ¹³C NMR Data for this compound (500 MHz for ¹H, 125 MHz for ¹³C, in CDCl₃).
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent on meticulous experimental procedures. The following outlines the methodologies for the isolation and characterization of this compound.
Isolation and Purification
The process of obtaining pure this compound from its natural source involves several key steps, as illustrated in the workflow below.
The Role of 10,11-Dihydro-24-hydroxyaflavinine in Fungal Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
10,11-Dihydro-24-hydroxyaflavinine is an indole-diterpenoid secondary metabolite produced by various fungal species, notably from the genera Aspergillus and Eupenicillium. As a member of the aflavinine class of compounds, it is recognized for its significant anti-insectan properties. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its role in fungal metabolism, its biosynthesis, and the methodologies employed in its study. This document is intended to serve as a resource for researchers in natural product chemistry, mycology, and drug discovery.
Introduction
Fungal secondary metabolites are a rich source of bioactive compounds with diverse applications in medicine and agriculture. Among these, the indole (B1671886) diterpenes represent a significant class of natural products characterized by a common core structure derived from geranylgeranyl diphosphate (B83284) and an indole moiety. This compound, a metabolite of fungi such as Aspergillus flavus and Eupenicillium crustaceum, has garnered interest for its potential as a biopesticide due to its anti-insectan activity.[1] Understanding its role in the producing organism's metabolism and its biosynthetic pathway is crucial for harnessing its full potential through synthetic biology and metabolic engineering approaches. This guide synthesizes the available data on this compound and related compounds, offering insights into its study and potential applications.
Physicochemical Properties and Quantitative Data
While specific quantitative data for this compound is limited in publicly available literature, data from closely related aflavinine analogs and the producing fungi provide valuable context.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₈H₄₁NO₂ | [2] |
| Molecular Weight | 423.63 g/mol | [2] |
| Appearance | Powder | [2] |
| Solubility | Soluble in Chloroform | [2] |
Table 2: Production of Aflavinine Analogs in Fungal Cultures
| Fungal Strain | Compound | Yield | Source |
| Eupenicillium crustaceum NRRL 3332 | 10,23-dihydro-24,25-dehydroaflavinine | ~2.8 mg/g of dry ascostromata | |
| Aspergillus flavus | Aflatrem | Not specified | |
| Penicillium paxilli | Paxilline | Not specified |
Note: The yield of this compound is expected to be in a similar range to its analogs, but this requires experimental verification.
Biosynthesis and Regulation in Fungal Metabolism
The biosynthesis of this compound is believed to follow the general pathway for indole diterpenes. This complex process begins with the synthesis of a paspaline (B1678556) core, which is then modified by a series of enzymatic reactions to produce the diverse range of aflavinine structures.
Proposed Biosynthetic Pathway
The biosynthesis is initiated from the precursors geranylgeranyl diphosphate (GGPP) and indole-3-glycerol phosphate. A core set of genes, homologous to the well-characterized pax genes in Penicillium paxilli, is responsible for the assembly of the initial indole-diterpene skeleton. Subsequent modifications, such as hydroxylations and dihydro-formations, are catalyzed by enzymes like cytochrome P450 monooxygenases and FAD-dependent monooxygenases, leading to the final structure of this compound.
Regulation of Biosynthesis
The production of secondary metabolites like this compound is tightly regulated in fungi. This regulation occurs at multiple levels, from pathway-specific transcription factors to global regulators that respond to environmental cues. In fungi of the Penicillium and Aspergillus genera, the biosynthesis of secondary metabolites is often controlled by gene clusters that include a specific transcription factor. Furthermore, global regulators such as VeA and LaeA, which form a velvet complex, are known to control the expression of numerous secondary metabolite gene clusters in response to light and other signals. It is highly probable that a similar regulatory network governs the production of this compound in Eupenicillium crustaceum.
Role in Fungal Metabolism and Signaling
The primary known biological activity of this compound and its analogs is their anti-insectan effect. This suggests a role in chemical defense for the producing fungus, protecting it from predation by insects and other fungivores. The production of such defensive compounds is a key aspect of the fungus's ecological strategy.
While the direct impact of this compound on the producing fungus's own signaling pathways is not well-documented, studies on other indole diterpenes have revealed interactions with cellular signaling. For instance, some indole diterpenes have been shown to modulate the PI3K/Akt signaling pathway in mammalian cells, which is involved in cell growth, proliferation, and survival. It is plausible that such compounds could have analogous roles in fungal systems, potentially influencing development, stress response, or sporulation. Further research is needed to elucidate these potential roles.
Experimental Protocols
The study of this compound involves a series of established experimental procedures, from fungal cultivation to compound identification.
Fungal Cultivation and Metabolite Extraction
A general workflow for obtaining and analyzing this compound is outlined below.
Protocol for Metabolite Extraction (General):
-
Cultivation: Grow the fungal strain (e.g., Eupenicillium crustaceum) on a suitable solid or in a liquid medium until sufficient biomass and/or sclerotia have formed.
-
Harvesting: Harvest the fungal mycelium and/or sclerotia by filtration or centrifugation.
-
Extraction: The harvested material is then subjected to solvent extraction. A common method involves sequential extraction with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
-
Concentration: The solvent extracts are concentrated under reduced pressure to yield a crude extract.
Isolation and Purification
High-Performance Liquid Chromatography (HPLC) is a standard technique for the purification of individual metabolites from a crude extract.
Protocol for HPLC Purification (General):
-
Column Selection: A reverse-phase C18 column is typically used for the separation of moderately polar compounds like aflavinines.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a modifier like formic acid, is employed to elute the compounds.
-
Detection: A UV detector is used to monitor the elution of compounds.
-
Fraction Collection: Fractions corresponding to the peaks of interest are collected for further analysis.
Structural Elucidation
The definitive identification of this compound requires a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound. Tandem MS (MS/MS) provides information about the fragmentation pattern, which aids in structural elucidation.
Table 3: Expected Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the indole ring, aliphatic protons of the diterpene core, signals for methyl groups, and hydroxyl protons. |
| ¹³C NMR | Resonances for sp² carbons of the indole ring and sp³ carbons of the diterpene skeleton, including carbons bearing hydroxyl groups. |
| HRMS | A molecular ion peak corresponding to the exact mass of C₂₈H₄₁NO₂. |
| MS/MS | Fragmentation pattern showing losses of water, methyl groups, and cleavage of the diterpene ring. |
Conclusion and Future Directions
This compound is a fascinating fungal metabolite with demonstrated anti-insectan properties. While our understanding of its biosynthesis and regulation is growing, primarily through analogy with related indole diterpenes, further research is needed to fully characterize this specific compound. Future research should focus on:
-
Quantitative analysis: Determining the precise yield of this compound from various fungal producers.
-
Complete spectral characterization: Obtaining and publishing detailed ¹H and ¹³C NMR and HRMS data to serve as a reference for future studies.
-
Elucidation of its specific role in fungal metabolism: Investigating its direct effects on the producing fungus's development, stress response, and signaling pathways.
-
Exploration of other biological activities: Screening for other potential therapeutic or agricultural applications beyond its anti-insectan effects.
A deeper understanding of this compound will undoubtedly open new avenues for its application in pest management and potentially in drug development.
References
10,11-Dihydro-24-hydroxyaflavinine: A Technical Guide for Enzyme Catalysis Research
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the use of 10,11-Dihydro-24-hydroxyaflavinine as a model compound in enzyme catalysis research. It covers the biochemical properties, detailed experimental protocols for isolation and enzymatic assays, and the broader context of its biosynthetic origins and research applications.
Introduction
This compound is an indole (B1671886) diterpenoid, a class of structurally complex secondary metabolites produced by fungi.[1] It is a known analog of aflavinine, first isolated from the sclerotia of Aspergillus flavus.[2] This family of compounds, including this compound, is recognized for a range of biological activities, most notably anti-insectan properties.[2][3] Due to their intricate molecular architecture and bioactive potential, aflavinine derivatives serve as valuable model molecules for studying fungal metabolism, enzyme catalysis, and the biosynthesis of complex natural products. Their potential to interact with specific enzyme targets makes them of significant interest in drug discovery and development. This guide provides a framework for investigating the enzymatic interactions of this compound.
Biochemical Data and Enzyme Inhibition
While extensive quantitative enzymatic data for this compound is not widely published, research on closely related aflavinine analogs provides compelling evidence of their potential as enzyme inhibitors. This data serves as a critical starting point for investigating the target compound. For instance, an analog isolated from Aspergillus flavus GZWMJZ-288 demonstrated significant inhibitory activity against α-glucosidase, a key enzyme in carbohydrate metabolism.
Table 1: Enzyme Inhibition Data for Aflavinine Analogs
| Compound | Target Enzyme | IC50 (µM) | Source Organism | Reference |
| Aflavinine analog (Compound 5 ) | α-glucosidase | 29.22 ± 0.83 | Aspergillus flavus GZWMJZ-288 | [1] (From initial search) |
| This compound | Data not available | N/A | Aspergillus flavus, Eupenicillium crustaceum |
Note: The data presented is for a related aflavinine analog, highlighting the potential of this chemical class. Further research is required to determine the specific inhibitory constants (K_i_) and kinetic parameters (K_m_, k_cat_) for this compound.
Experimental Protocols
Protocol 1: Isolation and Purification of this compound
This protocol is a representative procedure for the isolation and purification of aflavinine derivatives from fungal cultures, adapted from methodologies for isolating metabolites from Aspergillus and Eupenicillium species.[4][5]
I. Fungal Culture and Harvest
-
Prepare a suitable liquid or solid medium (e.g., Potato Dextrose Broth or Rice solid medium).
-
Inoculate the sterile medium with a culture of Aspergillus flavus or Eupenicillium crustaceum.[5]
-
Incubate the culture for 14-21 days at 25-28°C in darkness to allow for sufficient growth and secondary metabolite production.
-
Harvest the fungal biomass (mycelia and sclerotia) and the culture broth via filtration through several layers of cheesecloth.
II. Extraction
-
Lyophilize (freeze-dry) the harvested fungal biomass to remove water.
-
Grind the dried biomass into a fine powder.
-
Perform sequential solvent extraction on the powdered biomass, starting with a nonpolar solvent and increasing polarity. A typical sequence is:
-
n-Hexane (to remove lipids)
-
Chloroform or Dichloromethane (often contains aflavinines)[5]
-
Ethyl Acetate (B1210297)
-
Methanol
-
-
Agitate the biomass in each solvent for 12-24 hours at room temperature.
-
Filter the solvent after each extraction step. Combine the filtrates from the chloroform/dichloromethane and ethyl acetate steps, as these are most likely to contain the target compound.
-
Evaporate the combined organic extracts to dryness under reduced pressure using a rotary evaporator to yield a crude extract.
III. Chromatographic Purification
-
Pre-adsorb the crude extract onto a small amount of silica (B1680970) gel.
-
Prepare a silica gel column chromatography system.
-
Load the pre-adsorbed crude extract onto the column.
-
Elute the column with a gradient solvent system, typically starting with 100% hexane (B92381) and gradually increasing the polarity by adding ethyl acetate (e.g., 95:5, 90:10, 80:20 Hexane:EtOAc).
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a suitable visualization method (e.g., UV light and/or a ceric sulfate (B86663) stain).
-
Pool fractions containing compounds with similar Rf values that correspond to known aflavinine standards, if available.
-
Perform a secondary purification step on the pooled fractions using High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column and a methanol/water or acetonitrile/water gradient to achieve high purity.
-
Analyze the final purified compound using mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm the structure as this compound.
Protocol 2: General Enzyme Inhibition Assay (Spectrophotometric)
This protocol provides a standardized workflow for determining the inhibitory potential (IC50) of this compound against a target enzyme, using a chromogenic substrate.[6][7] This example is tailored for an enzyme like α-glucosidase.
I. Materials and Reagents
-
Purified target enzyme (e.g., α-glucosidase from Saccharomyces cerevisiae)
-
Chromogenic substrate (e.g., p-nitrophenyl-α-D-glucopyranoside, pNPG)
-
Assay Buffer (e.g., 100 mM Sodium Phosphate Buffer, pH 6.8)
-
This compound (dissolved in DMSO to create a stock solution)
-
Positive control inhibitor (e.g., Acarbose for α-glucosidase)
-
Stop solution (e.g., 1 M Sodium Carbonate, Na₂CO₃)
-
96-well microplate
-
Microplate spectrophotometer
II. Assay Procedure
-
Reagent Preparation: Prepare serial dilutions of the this compound stock solution in assay buffer to create a range of test concentrations. The final DMSO concentration in the assay wells should be kept below 1% to prevent solvent interference.
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add 50 µL of assay buffer, 20 µL of the diluted inhibitor solution, and 10 µL of the enzyme solution.
-
Negative Control: 50 µL of assay buffer, 20 µL of DMSO (or buffer), and 10 µL of the enzyme solution (represents 100% enzyme activity).
-
Positive Control: 50 µL of assay buffer, 20 µL of the positive control inhibitor solution, and 10 µL of the enzyme solution.
-
Blanks: Prepare a blank for each inhibitor concentration containing buffer and the inhibitor, but no enzyme, to correct for any absorbance from the compound itself.[8]
-
-
Pre-incubation: Gently mix the plate and pre-incubate at the optimal temperature for the enzyme (e.g., 37°C) for 15 minutes. This allows the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 20 µL of the substrate solution (pNPG) to all wells to start the reaction.
-
Incubation: Incubate the plate for a defined period (e.g., 20 minutes) at 37°C. The reaction time should be within the linear range of the enzyme's activity.
-
Reaction Termination: Add 50 µL of the stop solution to all wells. The stop solution will change the pH, halting the enzymatic reaction and developing the color of the p-nitrophenol product.
-
Data Acquisition: Measure the absorbance of each well at 405 nm using a microplate reader.
III. Data Analysis
-
Subtract the absorbance of the corresponding blank from each test well reading.
-
Calculate the percentage of enzyme inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Abs_inhibitor / Abs_negative_control)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
Visualizations: Pathways and Workflows
Biosynthetic Pathway of the Aflavinine Core
The biosynthesis of aflavinines, as indole diterpenoids, originates from the combination of the indole ring of tryptophan and a C20 diterpene unit derived from geranylgeranyl pyrophosphate (GGPP).[1] The process involves a series of enzymatic steps, including prenylation and complex cyclizations, to form the characteristic fused-ring structure.
Caption: Generalized biosynthetic pathway for the aflavinine indole diterpenoid core.
Experimental Workflow for Inhibitor Characterization
The investigation of a natural product like this compound as a potential enzyme inhibitor follows a structured workflow, from its acquisition to the final determination of its inhibitory characteristics.
Caption: Experimental workflow for characterizing a natural product as an enzyme inhibitor.
Conclusion and Future Directions
This compound represents a compelling starting point for research into novel enzyme inhibitors. While specific biochemical data for this compound remains to be fully elucidated, the known activity of its analogs suggests a high potential for interaction with medically relevant enzymes such as α-glucosidase. The protocols and workflows detailed in this guide provide a robust framework for isolating the compound from natural sources and systematically evaluating its inhibitory activity and mechanism of action. Future research should focus on obtaining quantitative kinetic data (IC50, K_i_) for this compound against a panel of enzymes to uncover its specific targets and advance its potential as a lead compound in drug development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. ajchem-b.com [ajchem-b.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Aflavinines and other antiinsectan metabolites from the ascostromata of Eupenicillium crustaceum and related species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. superchemistryclasses.com [superchemistryclasses.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
The Natural Occurrence of 10,11-Dihydro-24-hydroxyaflavinine in Eupenicillium crustaceum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural occurrence, isolation, and characterization of 10,11-Dihydro-24-hydroxyaflavinine, an indole-diterpenoid secondary metabolite, from the fungus Eupenicillium crustaceum. This document synthesizes available research to offer detailed experimental protocols, quantitative data, and a visualization of the relevant biological and experimental workflows.
Introduction
Eupenicillium crustaceum, a fungus belonging to the family Trichocomaceae, is a known producer of various bioactive secondary metabolites.[1] Among these are aflavinines, a class of indole-diterpenoids originally discovered in Aspergillus species.[2][3] Research has led to the identification of a novel aflavinine analog, this compound, from the ascostromata of Eupenicillium crustaceum.[4][][6] This discovery is significant as it represents the first report of aflavinine compounds from a fungal genus other than Aspergillus.[1][4]
This compound, also referred to by its synonym 10,23,24,25-tetrahydro-24-hydroxyaflavinine, is of interest to the scientific community for its potential biological activities, which may include anti-insectan properties, a characteristic of many aflavinine derivatives.[1][4][][6] This guide serves as a technical resource for researchers interested in the natural sourcing, isolation, and further investigation of this compound for potential therapeutic or biotechnological applications.
Quantitative Data
The production of aflavinine analogs in Eupenicillium crustaceum is localized within the sclerotioid ascostromata. While the primary research has quantified the major aflavinine analog, specific yield data for this compound is not detailed in the available literature. However, a quantitative analysis protocol for related compounds from the same fungal extract has been established.
Table 1: Physicochemical and Quantitative Data for Aflavinine Analogs from E. crustaceum
| Compound Name | Synonym | Molecular Formula | Molecular Weight ( g/mol ) | Concentration in Ascostromata (dry wt.) |
| This compound | 10,23,24,25-Tetrahydro-24-hydroxyaflavinine | C28H41NO2 | 423.63 | Not explicitly quantified, identified as a new analog. |
| 10,23-Dihydro-24,25-dehydroaflavinine | - | C28H39NO | 405.6 | ~2.8 mg/g |
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for the cultivation of Eupenicillium crustaceum and the subsequent isolation and analysis of its secondary metabolites.[1]
Fungal Cultivation and Fermentation
This protocol outlines the solid-substrate fermentation method used to cultivate Eupenicillium crustaceum (NRRL 3332) for the production of aflavinines.
-
Media Preparation: Cracked corn is moistened with distilled water (1:1, w/v) in fermentation flasks.
-
Sterilization: The moistened corn substrate is autoclaved to ensure sterility.
-
Inoculation: The sterile corn medium is inoculated with a spore suspension or mycelial fragments of E. crustaceum.
-
Incubation: The inoculated flasks are incubated under static conditions at an appropriate temperature (typically 25-28°C) in the dark.
-
Harvesting: After a sufficient incubation period to allow for fungal growth and the formation of ascostromata, the fungal biomass is harvested for extraction.
Extraction and Isolation of this compound
This protocol details the extraction and chromatographic purification of aflavinine analogs from the harvested fungal biomass.
-
Drying and Grinding: The harvested ascostromata are dried and then ground to a fine powder to increase the surface area for extraction.
-
Solvent Extraction: The powdered biomass is subjected to sequential extraction with nonpolar and moderately polar organic solvents. A typical procedure involves an initial extraction with hexane (B92381), followed by extraction with chloroform (B151607).
-
Concentration: The resulting hexane and chloroform extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Silica (B1680970) Gel Chromatography: The crude extract is subjected to column chromatography on silica gel.
-
Elution Gradient: A solvent gradient is used to elute fractions of increasing polarity. For aflavinines, a gradient of ethyl acetate (B1210297) in hexane is commonly employed.
-
Fraction Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing the target compound.
-
Final Purification: Fractions containing this compound are pooled, concentrated, and may require further purification by preparative HPLC to yield the pure compound.
Quantitative Analysis by HPLC
This protocol provides a method for the quantitative analysis of aflavinine analogs in the fungal extract.[1]
-
Standard Preparation: A series of standard solutions of a known aflavinine analog (e.g., 10,23-dihydro-24,25-dehydroaflavinine) are prepared in methanol (B129727), covering a concentration range of 0.5 to 5.0 mg/mL.
-
HPLC System: A reverse-phase HPLC system is used.
-
Column: C18 column (e.g., Beckman Ultrasphere, 5 µm particle size, 4.6 mm x 25 cm).[1]
-
Mobile Phase: Isocratic elution with 85% methanol in water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 215 nm.
-
-
Injection: 10 µL aliquots of the standard solutions and the sample extract are injected.
-
Calibration Curve: A calibration curve is generated by plotting the peak area against the concentration of the standard solutions.
-
Quantification: The concentration of the aflavinine analog in the sample extract is determined by comparing its peak area to the calibration curve.
Visualizations
The following diagrams illustrate the biosynthetic pathway and experimental workflows described in this guide.
Caption: Generalized biosynthetic pathway of aflavinines.
Caption: Workflow for isolation and analysis.
References
- 1. journals.asm.org [journals.asm.org]
- 2. ajchem-b.com [ajchem-b.com]
- 3. researchgate.net [researchgate.net]
- 4. Aflavinines and other antiinsectan metabolites from the ascostromata of Eupenicillium crustaceum and related species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.cn [medchemexpress.cn]
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of 10,11-Dihydro-24-hydroxyaflavinine from Aspergillus
For Researchers, Scientists, and Drug Development Professionals
Introduction
10,11-Dihydro-24-hydroxyaflavinine is an indole (B1671886) diterpene secondary metabolite produced by the fungus Aspergillus flavus. This class of compounds, known as aflavinines, has garnered significant interest due to its notable biological activities, particularly its insecticidal properties[1]. The complex molecular architecture of these compounds also makes them intriguing targets for natural product synthesis and derivatization in drug discovery programs. These application notes provide detailed protocols for the cultivation of Aspergillus flavus and the subsequent isolation and purification of this compound.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₈H₄₁NO₂ |
| Molecular Weight | 423.63 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in chloroform (B151607), ethyl acetate (B1210297), and methanol (B129727) |
| Storage | -20°C for long-term stability |
Table 2: Representative Yields from a 10 L Fermentation of Aspergillus flavus
| Purification Step | Total Biomass/Extract (g) | Yield of Target Compound (mg) | Purity (%) |
| Fungal Mycelia (wet weight) | 500 - 800 g | - | - |
| Crude Ethyl Acetate Extract | 15 - 25 g | - | < 5 |
| Silica (B1680970) Gel Chromatography Fraction | 1.5 - 3.0 g | 150 - 300 | ~40-60 |
| Preparative HPLC | - | 50 - 100 | > 95 |
Note: Yields are estimates and can vary depending on the Aspergillus flavus strain, fermentation conditions, and extraction efficiency.
Table 3: Spectroscopic Data for this compound Characterization
| Technique | Key Data Points |
| ¹H NMR (CDCl₃, 500 MHz) | δ (ppm): 7.5-7.0 (m, 4H, aromatic), 3.5-4.0 (m, various), ~1.2 (s, 6H, gem-dimethyl), other aliphatic signals. (Specific shifts to be compared with reference spectra of known aflavinine analogs) |
| ¹³C NMR (CDCl₃, 125 MHz) | δ (ppm): 140-120 (aromatic carbons), ~70 (carbon with hydroxyl group), various aliphatic carbons. (Specific shifts to be compared with reference spectra of known aflavinine analogs) |
| High-Resolution Mass Spectrometry (HRMS) | m/z: [M+H]⁺ calculated for C₂₈H₄₂NO₂⁺, found value should be within ± 5 ppm. |
Experimental Protocols
Protocol 1: Fermentation of Aspergillus flavus
This protocol outlines the liquid fermentation of Aspergillus flavus for the production of this compound.
Materials:
-
Aspergillus flavus strain (known producer of aflavinines)
-
Potato Dextrose Agar (B569324) (PDA) plates
-
Potato Dextrose Broth (PDB)
-
Sterile flasks or fermenter
-
Incubator shaker
Procedure:
-
Activation of Fungal Strain: Inoculate the Aspergillus flavus strain onto PDA plates and incubate at 28°C for 5-7 days until sporulation is observed.
-
Seed Culture: Aseptically transfer a small piece of the sporulated agar into a 250 mL flask containing 100 mL of PDB. Incubate at 28°C on a rotary shaker at 150 rpm for 3 days.
-
Large-Scale Fermentation: Inoculate a 10 L fermenter containing PDB with the seed culture (5% v/v). Maintain the fermentation at 28°C with an agitation of 150 rpm and aeration for 10-14 days. Production of secondary metabolites is often enhanced under conditions of nutrient limitation or stress.
Protocol 2: Extraction of Crude Secondary Metabolites
This protocol describes the extraction of the crude secondary metabolite mixture from the fungal culture.
Materials:
-
Ethyl acetate (EtOAc)
-
Buchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Harvesting Mycelia: Separate the fungal mycelia from the fermentation broth by filtration through a Buchner funnel.
-
Mycelia Extraction:
-
Homogenize the collected mycelia.
-
Extract the homogenized mycelia three times with an equal volume of ethyl acetate.
-
Combine the ethyl acetate extracts.
-
-
Broth Extraction:
-
Extract the filtered fermentation broth three times with an equal volume of ethyl acetate in a large separatory funnel.
-
Combine all ethyl acetate extracts.
-
-
Concentration: Concentrate the combined ethyl acetate extracts under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Further Extraction (Optional): The remaining mycelial cake can be further extracted with 80% aqueous acetone to recover more polar compounds. This extract can be concentrated and then partitioned with ethyl acetate.
Protocol 3: Isolation and Purification of this compound
This protocol details the chromatographic purification of the target compound from the crude extract.
Materials:
-
Silica gel (60-120 mesh) for column chromatography
-
Glass column for chromatography
-
Solvents: n-hexane, ethyl acetate, methanol
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a C18 column
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Procedure:
-
Silica Gel Column Chromatography (Fractionation):
-
Prepare a silica gel column with a slurry of silica gel in n-hexane.
-
Dissolve the crude extract in a minimal amount of chloroform or dichloromethane (B109758) and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the column.
-
Elute the column with a stepwise gradient of increasing polarity, starting with 100% n-hexane, followed by increasing concentrations of ethyl acetate in n-hexane (e.g., 9:1, 8:2, 1:1 v/v), and finally with methanol.
-
Collect fractions of 50-100 mL and monitor the separation by TLC, visualizing the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).
-
Combine fractions containing the compound of interest based on their TLC profiles.
-
-
Preparative HPLC (Final Purification):
-
Concentrate the combined fractions from the silica gel chromatography.
-
Dissolve the concentrated sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Purify the target compound using a preparative HPLC system equipped with a C18 column.
-
Use a gradient elution system of water and acetonitrile, for example, starting with 50% acetonitrile in water and increasing to 100% acetonitrile over 30-40 minutes. The exact gradient should be optimized based on analytical HPLC runs.
-
Monitor the elution at a suitable wavelength (e.g., 254 nm or 280 nm).
-
Collect the peak corresponding to this compound.
-
Confirm the purity of the collected fraction by analytical HPLC.
-
Remove the solvent under reduced pressure to obtain the pure compound.
-
Visualizations
References
Application Note: Quantification of 10,11-Dihydro-24-hydroxyaflavinine Using High-Performance Liquid Chromatography
Abstract
This document describes a proposed High-Performance Liquid Chromatography (HPLC) method for the quantification of 10,11-Dihydro-24-hydroxyaflavinine, a fungal metabolite produced by Aspergillus flavus.[] Due to the absence of a standardized, published method for this specific compound, this application note provides a comprehensive, hypothetical protocol based on established principles for the analysis of indole (B1671886) alkaloids and other fungal secondary metabolites.[2][3][4] The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile (B52724) and water, both acidified with formic acid, and UV detection. This document is intended to serve as a detailed starting point for researchers, scientists, and drug development professionals for developing and validating a robust analytical method for this compound.
Introduction
This compound is an indole alkaloid metabolite produced by the fungus Aspergillus flavus.[] As a secondary metabolite, its quantification in fungal cultures and extracts is crucial for research in natural product discovery, metabolic engineering, and for evaluating its potential biological activities, such as its known insecticidal properties. High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for the quantification of such compounds in complex matrices. This application note outlines a proposed reversed-phase HPLC (RP-HPLC) method for the accurate determination of this compound.
Proposed HPLC Method
Based on the chemical properties of indole alkaloids, a reversed-phase chromatographic method is proposed. The non-polar nature of the aflavinine core structure suggests good retention on a C18 stationary phase, while the hydroxyl and indole moieties provide sufficient polarity for elution with a standard water/acetonitrile mobile phase. The indole chromophore allows for sensitive UV detection.
Chromatographic Conditions
| Parameter | Proposed Value |
| HPLC System | Any standard HPLC system with a gradient pump and UV-Vis detector |
| Column | Reversed-Phase C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-5 min: 30% B; 5-25 min: 30% to 95% B; 25-30 min: 95% B; 30.1-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 225 nm and 280 nm (Indole alkaloids typically absorb in this range)[5] |
| Injection Volume | 10 µL |
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with methanol.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the working stock solution with the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Formic Acid) to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL.
Sample Preparation (from Fungal Culture)
-
Extraction: Lyophilize the fungal mycelium or use the culture filtrate. Extract a known amount (e.g., 1 g of dried mycelium or 10 mL of filtrate) with three volumes of ethyl acetate (B1210297) or methanol with sonication for 30 minutes.[6][7]
-
Concentration: Combine the extracts and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract in a precise volume (e.g., 2 mL) of methanol.
-
Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial before injection.
Hypothetical Method Validation Data
The following tables present hypothetical data to illustrate the expected performance of the proposed method upon validation.
Linearity and Range
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 0.5 | 12,500 |
| 1.0 | 25,200 |
| 5.0 | 124,800 |
| 10.0 | 251,000 |
| 25.0 | 627,500 |
| 50.0 | 1,255,000 |
| Correlation Coefficient (r²) | > 0.999 |
Precision
| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) |
| Low (LQC) | 1.5 | < 2.0% | < 3.0% |
| Medium (MQC) | 20.0 | < 1.5% | < 2.5% |
| High (HQC) | 40.0 | < 1.0% | < 2.0% |
Accuracy (Recovery)
| Spike Level | Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| Low | 5.0 | 4.95 | 99.0% |
| Medium | 15.0 | 15.21 | 101.4% |
| High | 30.0 | 29.70 | 99.0% |
Limits of Detection and Quantification
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.15 |
| Limit of Quantification (LOQ) | 0.50 |
Visual Diagrams
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of this compound from fungal culture to data analysis.
Caption: Workflow for HPLC quantification of this compound.
Conclusion
This application note provides a detailed, albeit hypothetical, protocol for the quantification of this compound by RP-HPLC. The proposed method is based on established analytical principles for similar compounds and offers a solid foundation for researchers to develop and validate a robust, reliable, and accurate analytical procedure. The provided chromatographic conditions, experimental protocols, and hypothetical performance data serve as a comprehensive guide for the implementation of this method in a laboratory setting. Further optimization and validation will be necessary to confirm the method's suitability for specific sample matrices and research objectives.
References
- 2. Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
Application Notes and Protocols: Elucidating the Biosynthetic Pathway of Aflavinines Using 10,11-Dihydro-24-hydroxyaflavinine as a Case Study
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aflavinines are a class of indole (B1671886) diterpenoid secondary metabolites produced by various fungi, notably species of Aspergillus.[1][2] These compounds have garnered significant interest due to their diverse biological activities, including anti-insectan and antiviral properties.[1][2] The elucidation of their biosynthetic pathways is crucial for understanding their production, enabling metabolic engineering for improved yields, and facilitating the discovery of novel analogs with enhanced therapeutic potential. This document provides detailed application notes and protocols for investigating the biosynthetic pathway of aflavinines, with a specific focus on the role of hydroxylated intermediates like 10,11-Dihydro-24-hydroxyaflavinine. While the precise biosynthetic pathway of this compound is not extensively documented, this guide offers a generalized framework and experimental strategies based on known indole diterpene and fungal secondary metabolite biosynthesis.[3][4]
Proposed Biosynthetic Pathway of Hydroxylated Aflavinines
The biosynthesis of aflavinines is thought to proceed through a common indole diterpene pathway, involving the convergence of the indole and terpenoid biosynthetic routes. A core aflavinine scaffold is likely synthesized first and then subjected to various modifications, including hydroxylations, to generate a diverse array of aflavinine congeners.[1][2] The formation of this compound can be hypothesized to occur as a late-stage modification of an earlier aflavinine intermediate.
A putative biosynthetic pathway is depicted below:
Data Presentation: Known Aflavinine Derivatives and Biosynthetic Enzymes
The study of aflavinine biosynthesis is informed by the characterization of various derivatives and the enzymes involved in related pathways.
| Aflavinine Derivative | Producing Organism | Key Structural Features | Reference |
| Aflavinine | Aspergillus flavus | Core aflavinine scaffold | [1] |
| 20-Hydroxy aflavinine | Aspergillus flavus | Hydroxylation at C-20 | [1][2] |
| 20,25-Dihydroxy aflavinine | Aspergillus flavus | Dihydroxylation at C-20 and C-25 | [2] |
| 10,11-Dihydro-11,12-dehydro-20-hydroxy Aflavinine | Aspergillus sp. | Dihydro, dehydro, and hydroxyl modifications | [5] |
| 24,25-Dehydro-10,11-dihydro-20-hydroxy Aflavinine | Aspergillus sp. | Dehydro, dihydro, and hydroxyl modifications | [5] |
| Aflavazole | Aspergillus flavus | Carbazole metabolite | [1] |
| Enzyme Class | Function in Indole Diterpene Biosynthesis | Example Genes/Enzymes | Reference |
| Prenyltransferases | Attachment of isoprenoid moiety to indole | LtmM, TerM, PaxM | [4] |
| Terpene Cyclases | Cyclization of the diterpene backbone | IdtA, IdtS | [3] |
| Flavin-dependent Monooxygenases (FMOs) | Oxygenation reactions | LtmM | [4] |
| Cytochrome P450 Monooxygenases (CYPs) | Hydroxylation and other oxidative modifications | LtmQ, LtmP, TerQ, Terp | [4][6] |
| Oxidoreductases | Reduction/oxidation reactions | aflX | [7] |
Experimental Protocols for Biosynthetic Pathway Elucidation
The following protocols provide a roadmap for identifying and characterizing the genes and enzymes involved in the biosynthesis of this compound.
Identification of the Aflavinine Biosynthetic Gene Cluster (BGC)
Fungal secondary metabolite biosynthetic genes are often organized in co-regulated gene clusters.[8][9][10] Identifying the aflavinine BGC is a critical first step.
Workflow:
Protocol:
-
Genome Sequencing: Obtain a high-quality genome sequence of the aflavinine-producing fungal strain.
-
Bioinformatic Analysis: Use bioinformatics tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) or SMURF (Secondary Metabolite Unique Regions Finder) to predict BGCs within the genome. Look for clusters containing genes homologous to known indole diterpene biosynthetic enzymes (e.g., terpene cyclases, prenyltransferases, cytochrome P450 monooxygenases).
-
Gene Deletion: Target a key gene within the putative BGC (e.g., the terpene cyclase) for deletion using CRISPR-Cas9 or other gene editing techniques.
-
Metabolite Profiling: Culture the wild-type and mutant strains under conditions conducive to aflavinine production. Analyze the culture extracts using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to compare their metabolite profiles.
-
Confirmation: The absence of aflavinine and its derivatives in the mutant strain confirms the involvement of the targeted gene cluster in its biosynthesis.
Functional Characterization of a Putative Hydroxylase
To confirm the role of a specific cytochrome P450 monooxygenase in the 24-hydroxylation step, heterologous expression and in vitro assays are employed.
Workflow:
Protocol:
-
Gene Isolation and Cloning: Isolate the candidate hydroxylase gene (a cytochrome P450) from the BGC and clone it into a suitable expression vector for a heterologous host such as Saccharomyces cerevisiae or Escherichia coli.
-
Heterologous Expression and Purification: Express the recombinant protein in the chosen host and purify it using standard chromatographic techniques (e.g., affinity chromatography).
-
Substrate Synthesis/Isolation: Obtain the putative substrate, 10,11-Dihydroaflavinine. This may require chemical synthesis or isolation from a mutant strain that accumulates this intermediate.
-
In Vitro Enzyme Assay: Perform an in vitro reaction containing the purified enzyme, the substrate, a suitable buffer, and necessary cofactors (e.g., NADPH and a cytochrome P450 reductase).
-
Product Analysis: Analyze the reaction products using LC-MS to detect the formation of a new compound with the expected mass of this compound. For structural confirmation, scale up the reaction to obtain sufficient material for Nuclear Magnetic Resonance (NMR) spectroscopy.
Isotope Labeling Studies to Trace Precursors
Feeding experiments with isotopically labeled precursors can definitively trace the building blocks of the aflavinine molecule.
Protocol:
-
Precursor Selection: Choose isotopically labeled precursors such as [¹³C]-indole or [¹³C]-mevalonate.
-
Feeding Experiment: Add the labeled precursor to the fungal culture during the active production phase.
-
Isolation and Analysis: Isolate this compound from the culture.
-
NMR and MS Analysis: Analyze the purified compound by ¹³C-NMR and mass spectrometry to determine the incorporation pattern of the labeled atoms, thereby confirming the origin of different parts of the molecule.
Conclusion
The elucidation of the biosynthetic pathway of this compound and other aflavinine derivatives is a multifaceted process requiring a combination of genomics, molecular biology, and analytical chemistry. The protocols and workflows outlined in these application notes provide a comprehensive framework for researchers to systematically unravel the genetic and enzymatic basis of aflavinine biosynthesis. This knowledge will be instrumental in the rational design of metabolic engineering strategies for the production of novel and more potent bioactive compounds for drug development.
References
- 1. ajchem-b.com [ajchem-b.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Social Reserch Foundation [socialresearchfoundation.com]
- 6. Hydroxylases involved in terpenoid biosynthesis: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Aflatoxin Biosynthesis Cluster Gene, aflX, Encodes an Oxidoreductase Involved in Conversion of Versicolorin A to Demethylsterigmatocystin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Clustered Pathway Genes in Aflatoxin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aflatoxin Biosynthesis and Genetic Regulation: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 10,11-Dihydro-24-hydroxyaflavinine in Metabolic Engineering
Introduction
Fungi are prolific producers of secondary metabolites, a diverse group of compounds with significant applications in medicine, agriculture, and industry.[1][2] However, many of the biosynthetic gene clusters (BGCs) responsible for the production of these valuable molecules are silent or expressed at very low levels under standard laboratory conditions. Metabolic engineering provides a powerful toolkit to activate these silent BGCs and enhance the production of desired compounds.[1][3] Small molecules can act as crucial effectors in these engineered systems, for instance, by binding to regulatory proteins to induce gene expression.
10,11-Dihydro-24-hydroxyaflavinine is an indole (B1671886) diterpenoid belonging to the aflavinine class of fungal secondary metabolites.[4][5] While its natural biological activities are still under investigation, its structural similarity to other known bioactive aflavinines suggests it may have utility as a molecular tool.[6] This document outlines a hypothetical application of this compound as a specific inducer for a heterologously expressed BGC in a fungal chassis, such as Aspergillus oryzae, to produce a high-value polyketide.
Hypothetical Mechanism of Action
In this proposed application, this compound acts as a ligand for a specific transcriptional regulator (TransR) that controls the expression of a target BGC. The BGC, responsible for synthesizing a valuable, hypothetical polyketide "Polyketidex," has been integrated into the genome of a fungal host. The expression of this BGC is engineered to be dependent on the activation of TransR. In the absence of this compound, TransR remains in an inactive state, and the BGC is not transcribed. Upon addition to the culture medium, the compound is transported into the cell and binds to TransR, causing a conformational change that allows the regulator to bind to the promoter region of the BGC, thereby initiating transcription and subsequent production of Polyketidex.
Caption: Proposed mechanism for BGC induction by this compound.
Data Presentation: Dose-Response and Time-Course Effects
The following tables summarize hypothetical quantitative data from experiments designed to characterize the induction of Polyketidex production by this compound in a recombinant Aspergillus oryzae strain.
Table 1: Dose-Response of Polyketidex Production
| Concentration of Inducer (µM) | Polyketidex Titer (mg/L) at 96h | Fungal Biomass (g/L dry weight) |
| 0 (Control) | < 0.1 | 15.2 ± 0.8 |
| 1 | 12.5 ± 1.1 | 15.5 ± 0.7 |
| 10 | 85.3 ± 4.2 | 15.1 ± 0.9 |
| 50 | 152.7 ± 8.9 | 14.8 ± 1.0 |
| 100 | 155.2 ± 9.5 | 14.5 ± 1.2 |
| 200 | 120.4 ± 7.3 | 12.1 ± 1.5 |
Data are presented as mean ± standard deviation (n=3).
Table 2: Time-Course of Polyketidex Production with 50 µM Inducer
| Fermentation Time (hours) | Polyketidex Titer (mg/L) | Glucose Concentration (g/L) |
| 0 | < 0.1 | 40.0 |
| 24 | 15.6 ± 2.1 | 32.1 |
| 48 | 68.9 ± 5.4 | 21.5 |
| 72 | 125.4 ± 7.8 | 9.8 |
| 96 | 152.7 ± 8.9 | 2.1 |
| 120 | 150.1 ± 9.1 | < 0.5 |
Data are presented as mean ± standard deviation (n=3).
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Fungal Fermentation for Inducer Testing
This protocol describes the cultivation of the engineered fungal strain and the induction of secondary metabolite production using this compound.
Caption: Workflow for testing the effect of the inducer on fungal fermentation.
1. Materials:
-
Recombinant Aspergillus oryzae strain containing the Polyketidex BGC and the TransR gene.
-
Czapek-Dox broth for seed culture.
-
Production medium (e.g., Yeast Extract Sucrose medium).
-
This compound (10 mM stock solution in DMSO).
-
Sterile baffled flasks.
-
Shaking incubator.
2. Procedure:
-
Prepare a spore suspension of the recombinant A. oryzae strain from a mature culture plate.
-
Inoculate 100 mL of Czapek-Dox broth in a 500 mL baffled flask with 1 x 10^6 spores/mL.
-
Incubate the seed culture at 30°C with shaking at 200 rpm for 48 hours.
-
Inoculate 100 mL of production medium in 500 mL baffled flasks with 10% (v/v) of the seed culture.
-
Add the this compound stock solution to achieve the desired final concentrations (e.g., 0, 1, 10, 50, 100, 200 µM). An equivalent volume of DMSO should be added to the control flask.
-
Incubate the production cultures at 30°C with shaking at 200 rpm for 96 to 120 hours.
-
At the end of the fermentation, separate the mycelia from the culture broth by filtration.
-
Wash the mycelia with distilled water and dry at 60°C to a constant weight for biomass determination.
-
Store the culture filtrate at -20°C for metabolite analysis.
Protocol 2: Quantification of Polyketidex by HPLC
This protocol details the extraction and quantification of the target metabolite from the culture filtrate.
1. Materials:
-
Culture filtrate from Protocol 1.
-
Ethyl acetate.
-
Sodium sulfate (B86663) (anhydrous).
-
Methanol (B129727) (HPLC grade).
-
Water (HPLC grade).
-
Formic acid.
-
Rotary evaporator.
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV or DAD detector.
2. Procedure:
-
To 50 mL of culture filtrate, add an equal volume of ethyl acetate.
-
Mix vigorously for 10 minutes and separate the organic layer. Repeat the extraction twice.
-
Pool the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness using a rotary evaporator.
-
Re-dissolve the dried extract in 1 mL of methanol.
-
Filter the sample through a 0.22 µm syringe filter before analysis.
-
Inject 10 µL of the sample into the HPLC system.
-
Perform chromatographic separation using a C18 column with a gradient elution of water (with 0.1% formic acid) and methanol (with 0.1% formic acid).
-
Monitor the elution at a wavelength determined by the UV absorbance spectrum of Polyketidex.
-
Quantify the concentration of Polyketidex by comparing the peak area to a standard curve prepared with a purified standard of the compound.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Editorial: The use of metabolic engineering techniques to increase the productivity of primary and secondary metabolites within filamentous fungi [frontiersin.org]
- 4. ajchem-b.com [ajchem-b.com]
- 5. researchgate.net [researchgate.net]
- 6. Aflavinines and other antiinsectan metabolites from the ascostromata of Eupenicillium crustaceum and related species - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing 10,11-Dihydro-24-hydroxyaflavinine Activity In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
10,11-Dihydro-24-hydroxyaflavinine is a rare indole (B1671886) alkaloid, a secondary metabolite produced by fungal species such as Aspergillus flavus and Eupenicillium crustaceum.[] As a member of the aflavinine class of natural products, it is recognized for its potential biological activities, notably its insecticidal properties.[][] Analogs of aflavinine have also been investigated for antiviral, anticancer, and antiparasitic activities.[3]
These application notes provide detailed protocols for a panel of in vitro bioassays to characterize the biological activity of this compound. The following sections offer step-by-step methodologies for assessing its cytotoxicity, anti-inflammatory potential, α-glucosidase inhibitory activity, and insecticidal effects.
Data Presentation
Quantitative results from the described bioassays should be recorded and summarized for clear comparison. The following tables are templates for organizing experimental data.
Table 1: Cytotoxicity Data (IC₅₀ Values)
| Cell Line | Compound | Incubation Time (h) | IC₅₀ (µM) |
| e.g., A549 | This compound | 24 | |
| 48 | |||
| 72 | |||
| e.g., RAW 264.7 | This compound | 24 | |
| 48 | |||
| 72 | |||
| e.g., Sf9 | This compound | 24 | |
| 48 | |||
| 72 | |||
| Positive Control | e.g., Doxorubicin | 24 | |
| 48 | |||
| 72 |
Table 2: Anti-Inflammatory Activity (Nitric Oxide Inhibition)
| Treatment | Concentration (µM) | NO Production (% of Control) | IC₅₀ (µM) |
| This compound | e.g., 1 | ||
| e.g., 10 | |||
| e.g., 50 | |||
| e.g., 100 | |||
| Positive Control | e.g., L-NAME | e.g., 100 |
Table 3: α-Glucosidase Inhibitory Activity
| Compound | Concentration (µg/mL) | % Inhibition | IC₅₀ (µg/mL) |
| This compound | e.g., 10 | ||
| e.g., 50 | |||
| e.g., 100 | |||
| e.g., 250 | |||
| Positive Control | e.g., Acarbose | e.g., 100 |
Table 4: Insecticidal Activity (LC₅₀ Values)
| Insect Species | Compound | Exposure Time (h) | LC₅₀ (ppm) |
| e.g., Spodoptera frugiperda (Sf9 cells) | This compound | 24 | |
| 48 | |||
| e.g., Aphis gossypii | This compound | 24 | |
| 48 | |||
| Positive Control | e.g., Imidacloprid | 24 | |
| 48 |
Experimental Protocols & Visualizations
Cytotoxicity Assessment: MTT Assay
This assay determines the concentration of the compound that inhibits cell viability by 50% (IC₅₀), providing a measure of its general toxicity to different cell lines.
Protocol:
-
Cell Seeding: Plate cells (e.g., human cancer cell lines like A549, murine macrophages like RAW 264.7, or insect cells like Sf9) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.
Anti-Inflammatory Activity: Nitric Oxide (NO) Assay
This protocol assesses the ability of the compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells into a 96-well plate at a density of 5x10⁴ cells/well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.
-
Griess Reagent Assay:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).
-
Incubate at room temperature for 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite (B80452) concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition compared to the LPS-stimulated control.
α-Glucosidase Inhibitory Assay
This enzymatic assay evaluates the compound's potential to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme is a therapeutic target for managing type 2 diabetes.
Protocol:
-
Reagent Preparation:
-
Prepare a solution of α-glucosidase from Saccharomyces cerevisiae (e.g., 0.5 U/mL) in phosphate (B84403) buffer (pH 6.8).
-
Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in phosphate buffer.
-
-
Assay Reaction:
-
In a 96-well plate, add 10 µL of this compound at various concentrations.
-
Add 490 µL of phosphate buffer and 250 µL of the pNPG solution.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 250 µL of the α-glucosidase solution.
-
-
Incubation: Incubate the reaction mixture at 37°C for 15 minutes.
-
Stop Reaction: Terminate the reaction by adding 200 µL of 0.2 M sodium carbonate solution.
-
Absorbance Measurement: Measure the absorbance at 400 nm, which corresponds to the amount of p-nitrophenol released.
-
Data Analysis: Calculate the percentage of enzyme inhibition relative to a control without the inhibitor and determine the IC₅₀ value. Acarbose can be used as a positive control.
References
Application Notes and Protocols for Studying the Insecticidal Effects of 10,11-Dihydro-24-hydroxyaflavinine
For Researchers, Scientists, and Drug Development Professionals
Introduction
10,11-Dihydro-24-hydroxyaflavinine is an indole-diterpenoid alkaloid, a class of natural products known for a range of biological activities, including insecticidal properties.[1][2][3][4] Aflavinine and its derivatives have been identified as anti-insectan metabolites produced by various fungi, such as Aspergillus flavus and Eupenicillium crustaceum.[1][2][5] These compounds represent a promising area for the development of novel bio-insecticides. Alkaloids, in general, can act as feeding deterrents, growth inhibitors, and toxins to herbivorous insects.[6]
These application notes provide a comprehensive experimental framework for researchers to investigate the insecticidal potential of this compound. The protocols detailed below cover a range of bioassays to determine toxicity and sublethal effects, as well as biochemical assays to elucidate the potential mode of action.
Experimental Design and Workflow
A systematic approach is crucial for evaluating the insecticidal properties of a novel compound. The overall experimental workflow should proceed from initial screening to more detailed mechanistic studies.
Caption: General experimental workflow for insecticidal evaluation.
Phase 1: Toxicity Bioassays
The initial phase focuses on determining the lethal concentration (LC50) or lethal dose (LD50) of this compound against selected insect pests.
Protocol 1: Topical Application Bioassay
This method assesses the direct contact toxicity of the compound.
Materials:
-
Technical grade this compound (≥95% purity)
-
Acetone (B3395972) (analytical grade)
-
Microsyringe or micro-applicator
-
CO2 or cold anesthesia setup
-
Healthy, uniform-sized adult insects (e.g., Spodoptera frugiperda, Aedes aegypti)
-
Petri dishes or glass vials
-
Food source (as required for the insect species)
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of this compound in acetone (e.g., 10 mg/mL). From this, create a series of dilutions to obtain a range of concentrations expected to cause between 10% and 90% mortality.[7] A control group should be treated with acetone only.[7]
-
Insect Anesthesia: Anesthetize the insects using CO2 or by placing them on a cold surface.[7]
-
Application: Using a calibrated microsyringe, apply a precise volume (e.g., 0.5-1.0 µL) of each dilution to the dorsal thorax of each anesthetized insect.[7]
-
Incubation: Place the treated insects in clean containers with a food source and maintain them under controlled conditions (e.g., 25 ± 2°C, 60-70% RH, 12:12 L:D photoperiod).[7]
-
Mortality Assessment: Record mortality at 24, 48, and 72 hours post-treatment.[7] Insects are considered dead if they cannot make a coordinated movement when gently prodded.[7]
-
Data Analysis: Correct for control mortality using Abbott's formula. Analyze the dose-response data using probit analysis to determine the LD50 value.[7]
Protocol 2: Leaf-Dip Bioassay
This method is suitable for phytophagous (plant-eating) insects.[7]
Materials:
-
This compound
-
Distilled water
-
Surfactant (e.g., 0.01% Triton X-100)
-
Fresh, untreated leaves
-
Petri dishes
-
Filter paper
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution and a series of dilutions in distilled water containing a surfactant.[7] The control solution will contain only distilled water and the surfactant.[7]
-
Leaf Treatment: Dip fresh leaves into each test solution for a set time (e.g., 10-30 seconds) and allow them to air-dry completely.[7][8]
-
Exposure: Place one treated leaf in each Petri dish lined with moist filter paper.[7] Introduce a known number of insects (e.g., 10-20) into each dish.[7]
-
Incubation: Maintain the Petri dishes under controlled environmental conditions.[7]
-
Mortality Assessment: Record mortality at 24, 48, and 72 hours.[7]
-
Data Analysis: Calculate the LC50 using probit analysis after correcting for control mortality.[7]
Protocol 3: Artificial Diet Incorporation Bioassay
This method is useful for insects that can be reared on an artificial diet and assesses toxicity via ingestion.[7]
Materials:
-
This compound
-
Artificial diet suitable for the test insect
-
Multi-well bioassay trays
Procedure:
-
Preparation of Treated Diet: Prepare the artificial diet according to the standard procedure. While the diet is still liquid, incorporate the test compound at various concentrations. A control diet should be prepared without the test compound.
-
Dispensing: Dispense the treated and control diets into the wells of the bioassay trays.
-
Insect Infestation: Place one larva into each well and seal the tray with a breathable cover.[7]
-
Incubation: Incubate the trays under controlled conditions.[7]
-
Assessment: After a set period (e.g., 5-7 days), record larval mortality and any sublethal effects like growth inhibition by weighing the surviving larvae.[7]
-
Data Analysis: Calculate the LC50 based on mortality data using probit analysis.[7]
| Bioassay Type | Target Insects | Route of Exposure | Endpoint | Key Advantage |
| Topical Application | Flying and crawling insects | Contact | LD50 (µ g/insect ) | Determines intrinsic toxicity.[7] |
| Leaf-Dip | Phytophagous insects | Contact and Ingestion | LC50 (µg/mL) | Simulates exposure on treated foliage.[8][9] |
| Diet Incorporation | Insects reared on artificial diet | Ingestion | LC50 (µg/g diet) | Assesses toxicity of systemic compounds.[7] |
Phase 2: Sublethal and Behavioral Assays
If significant mortality is observed, or even if it is not, it is important to investigate sublethal and behavioral effects, as these can also have a significant impact on pest populations.
Protocol 4: Antifeedant Bioassay (Choice Test)
Procedure:
-
Prepare leaf discs, half of which are treated with a sublethal concentration of this compound and the other half with the control solution.
-
Place one treated and one control half-disc in a Petri dish with a single insect.
-
After 24 hours, measure the area of consumption for both halves.
-
Calculate the Antifeedant Index (AFI) = [(C-T)/(C+T)] x 100, where C is the consumption of the control disc and T is the consumption of the treated disc.
| Parameter | Description | Unit of Measurement |
| Antifeedant Index (AFI) | A measure of feeding deterrence. | % |
| Growth Inhibition (GI) | Reduction in larval weight gain. | % |
| Repellency Index (RI) | A measure of the compound's ability to repel insects. | % |
Phase 3: Mechanism of Action (MoA) Studies
Understanding the MoA is critical for developing effective and sustainable insecticides. Based on the chemical structure (indole-diterpenoid alkaloid), a neurotoxic MoA is a primary hypothesis.[5][10]
Caption: Potential neurotoxic signaling pathways affected by the compound.
Protocol 5: Acetylcholinesterase (AChE) Inhibition Assay
AChE is a key enzyme in the insect nervous system and a common target for insecticides.[11]
Materials:
-
Insect homogenates (e.g., from insect heads)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer
-
96-well microplate reader
Procedure:
-
Prepare insect homogenates in phosphate buffer.
-
In a 96-well plate, add the insect homogenate, DTNB, and varying concentrations of this compound.
-
Initiate the reaction by adding ATCI.
-
Measure the change in absorbance at 412 nm over time.
-
Calculate the percentage of AChE inhibition and determine the IC50 value.
Protocol 6: Glutathione (B108866) S-Transferase (GST) Activity Assay
GSTs are metabolic enzymes involved in the detoxification of xenobiotics.[12] Altered GST activity can indicate metabolic stress.
Materials:
-
Insect homogenates
-
1-chloro-2,4-dinitrobenzene (CDNB)
-
Reduced glutathione (GSH)
-
Phosphate buffer
-
96-well microplate reader
Procedure:
-
Prepare insect homogenates in phosphate buffer.
-
In a 96-well plate, add the homogenate, GSH, and varying concentrations of the test compound.
-
Initiate the reaction by adding CDNB.
-
Measure the change in absorbance at 340 nm.
-
Calculate the GST activity and compare treated samples to controls.
Protocol 7: Cytochrome P450 (CYP) Activity Assay
CYPs are another major group of detoxification enzymes.
Materials:
-
Insect microsomes
-
NADPH
-
p-nitroanisole
-
Microplate reader
Procedure:
-
Isolate microsomes from insect tissues.
-
Perform a p-nitroanisole O-demethylation (PNOD) assay.
-
Incubate microsomes with the test compound, NADPH, and p-nitroanisole.
-
Measure the formation of p-nitrophenol at 405 nm.
-
Determine the effect of the compound on CYP activity.
| Biochemical Assay | Target Enzyme/Process | Potential Implication of Altered Activity |
| AChE Inhibition | Acetylcholinesterase | Neurotoxicity via cholinergic system disruption.[11] |
| GST Activity | Glutathione S-Transferases | Involvement in detoxification or induction of oxidative stress.[12] |
| CYP Activity | Cytochrome P450s | Role in metabolic detoxification of the compound.[12] |
Data Presentation and Interpretation
All quantitative data from the bioassays and biochemical assays should be presented in clear, well-structured tables to facilitate comparison between different concentrations and treatments. Statistical analysis, such as ANOVA followed by post-hoc tests, should be employed to determine the significance of the observed effects.
The results from these experiments will provide a comprehensive profile of the insecticidal activity of this compound, its potency, spectrum of activity, and potential mode of action. This information is invaluable for its potential development as a novel insecticide.
References
- 1. ajchem-b.com [ajchem-b.com]
- 2. Aflavinine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Chemical Ecology Approach to Reveal Fungal Metabolites for Arthropod Pest Management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of varying alkaloid concentrations on the feeding behavior of gypsy moth larvae, Lymantria dispar (L.) (Lepidoptera: Lymantriidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations [protocols.io]
- 10. Plant Secondary Metabolites Modulate Insect Behavior-Steps Toward Addiction? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. First Report of Biochemical Mechanisms of Insecticide Resistance in the Field Population of Culex pipiens (Diptera: Culicidae) from Sari, Mazandaran, North of Iran - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Isotopic Labeling of 10,11-Dihydro-24-hydroxyaflavinine for High-Resolution Metabolic Flux Analysis
Audience: Researchers, scientists, and drug development professionals.
Abstract
Metabolic flux analysis (MFA) is a critical tool for understanding the physiological state of cells and the metabolic fate of xenobiotics.[1][2][3] This application note provides a detailed protocol for the isotopic labeling of 10,11-Dihydro-24-hydroxyaflavinine, an indole (B1671886) diterpenoid natural product[4][], to enable its metabolic flux analysis in a biological system. This compound is a metabolite of fungi such as Aspergillus flavus and Eupenicillium crustaceum and has demonstrated insecticidal properties.[][][7] Understanding its metabolic fate is crucial for evaluating its potential applications and interactions within biological systems. This document outlines a hypothetical, yet plausible, chemical synthesis for ¹³C-labeled this compound, protocols for cell-based assays, metabolite extraction, and subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).[8] The presented workflows and data will serve as a comprehensive guide for researchers aiming to quantify the metabolic dynamics of this and structurally related compounds.
Principle of the Method
Stable isotope labeling is a powerful technique to trace the metabolic fate of a compound within a biological system.[9][] By introducing a molecule containing a heavy isotope, such as Carbon-13 (¹³C), researchers can distinguish the compound and its downstream metabolites from their naturally occurring (¹²C) counterparts using mass spectrometry.[2][11] The rate of appearance of the ¹³C label in various metabolites provides a direct measure of the metabolic flux through that specific pathway.[12][13] This approach offers a dynamic view of metabolic networks, which is not achievable with traditional metabolomics that only provide a static snapshot of metabolite concentrations.
Experimental Workflow
The overall workflow for this analysis involves several key stages, from the synthesis of the labeled compound to the final data analysis. Each step is critical for achieving high-quality, reproducible results. The process includes the chemical synthesis of the ¹³C-labeled aflavinine derivative, followed by its introduction into a cell culture system. At specific time points, metabolites are extracted from the cells and the culture medium. These extracts are then analyzed by high-resolution LC-MS to detect and quantify the labeled species. Finally, the data is processed to calculate the isotopic enrichment and determine metabolic fluxes.
Materials and Protocols
Protocol 1: Synthesis of [¹³Cₙ]-10,11-Dihydro-24-hydroxyaflavinine
Note: The synthesis of complex indole diterpenes is a significant undertaking.[14] This protocol outlines a conceptual pathway using commercially available labeled precursors. The actual synthesis would require specialized organic chemistry expertise.
The biosynthesis of indole diterpenoids originates from an indole ring moiety and geranylgeranyl diphosphate (B83284) (GGPP), which is derived from mevalonate.[4] A plausible labeling strategy is to use ¹³C-labeled precursors in a biosynthetic approach or a total chemical synthesis.
-
Objective: To incorporate multiple ¹³C atoms into the diterpenoid backbone of the molecule for a distinct mass shift.
-
Precursor: [U-¹³C₄]-Mevalonolactone.
-
Conceptual Synthetic Steps: a. Convert [U-¹³C₄]-Mevalonolactone to the corresponding ¹³C-labeled isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) using engineered microbial systems or enzymatic synthesis. b. Utilize a cell-free system or an engineered microbial host (e.g., E. coli or S. cerevisiae) expressing the necessary geranylgeranyl diphosphate synthase to produce [¹³C₁₆]-GGPP from the labeled IPP and DMAPP. c. Introduce the gene cluster responsible for aflavinine biosynthesis from a producing organism like Aspergillus flavus into the engineered host. d. Culture the engineered host with the ¹³C-labeled precursors and induce expression of the biosynthetic genes. e. Purify the resulting [¹³Cₙ]-10,11-Dihydro-24-hydroxyaflavinine from the culture using standard chromatographic techniques (e.g., HPLC). f. Confirm the identity and isotopic enrichment of the final product using high-resolution mass spectrometry and NMR.
Protocol 2: Cell Culture and Labeling
-
Cell Line: Select a relevant cell line for the study (e.g., HepG2 for liver metabolism studies).
-
Culture: Culture cells to ~80% confluency in standard culture medium in 6-well plates.
-
Starvation: Replace the medium with a serum-free medium for 2-4 hours to synchronize the cells.
-
Labeling: Replace the medium with a fresh culture medium containing a final concentration of 10 µM of [¹³Cₙ]-10,11-Dihydro-24-hydroxyaflavinine. Include a parallel set of wells with the unlabeled compound as a control.
-
Time Points: Incubate the plates and collect samples at multiple time points (e.g., 0, 1, 4, 8, 12, 24 hours). At each time point, process one well for metabolite extraction.
Protocol 3: Metabolite Extraction
-
Media Collection: At each time point, aspirate the culture medium into a labeled tube and store it at -80°C for analysis of secreted metabolites.
-
Cell Wash: Quickly wash the cell monolayer twice with 1 mL of ice-cold phosphate-buffered saline (PBS) to remove any remaining medium.
-
Metabolite Extraction: Add 1 mL of ice-cold 80% methanol (B129727) (pre-chilled to -80°C) to each well.
-
Cell Lysis: Scrape the cells from the plate in the methanol solution and transfer the entire lysate to a microcentrifuge tube.
-
Precipitation: Vortex the tube vigorously for 30 seconds and incubate at -20°C for 1 hour to precipitate proteins.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Sample Collection: Carefully transfer the supernatant (containing the metabolites) to a new labeled tube.
-
Drying: Evaporate the solvent to dryness using a vacuum concentrator (e.g., SpeedVac).
-
Storage: Store the dried metabolite pellets at -80°C until LC-MS analysis.
Protocol 4: LC-MS/MS Analysis
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in 100 µL of 50:50 methanol:water.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system.
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: 100-1000 m/z.
-
Data Acquisition: Perform full scan MS and data-dependent MS/MS (ddMS2) to identify potential metabolites. Create an inclusion list for the expected m/z values of the labeled parent compound and its predicted metabolites (e.g., hydroxylated, glucuronidated species).
-
Data Presentation and Analysis
The primary data from the LC-MS analysis will be the abundance of different mass isotopologues for the parent compound and its metabolites over time. This data can be presented in tabular format to clearly show the incorporation of the ¹³C label.
Table 1: Isotopic Enrichment of this compound and Metabolites in HepG2 Cells
| Time (Hours) | Compound | M+0 Abundance (%) | M+n Abundance (%) |
|---|---|---|---|
| 1 | Parent (¹³Cₙ-Aflavinine) | 5.2 | 94.8 |
| Metabolite A (Oxidized) | 95.1 | 4.9 | |
| Metabolite B (Glucuronidated) | 99.8 | 0.2 | |
| 4 | Parent (¹³Cₙ-Aflavinine) | 4.9 | 95.1 |
| Metabolite A (Oxidized) | 78.3 | 21.7 | |
| Metabolite B (Glucuronidated) | 92.5 | 7.5 | |
| 12 | Parent (¹³Cₙ-Aflavinine) | 5.0 | 95.0 |
| Metabolite A (Oxidized) | 45.6 | 54.4 | |
| Metabolite B (Glucuronidated) | 68.1 | 31.9 | |
| 24 | Parent (¹³Cₙ-Aflavinine) | 5.1 | 94.9 |
| Metabolite A (Oxidized) | 22.7 | 77.3 |
| | Metabolite B (Glucuronidated) | 40.2 | 59.8 |
M+0 represents the unlabeled compound; M+n represents the fully labeled compound.
Table 2: Calculated Metabolic Flux Rates
| Metabolic Conversion | Flux Rate (pmol / 10⁶ cells / hr) |
|---|---|
| Parent -> Metabolite A (Oxidation) | 15.4 ± 1.8 |
| Metabolite A -> Metabolite B (Glucuronidation) | 8.9 ± 1.1 |
Flux rates are calculated based on the rate of appearance of the label in the downstream metabolite pool, normalized to cell number.
Hypothetical Metabolic Pathway
Based on common xenobiotic metabolism pathways, this compound is likely to undergo Phase I oxidation reactions followed by Phase II conjugation for detoxification and excretion.
Conclusion
This application note provides a comprehensive framework for conducting metabolic flux analysis of this compound using stable isotope labeling and LC-MS. The detailed protocols for synthesis, cell culture, extraction, and analysis, combined with clear data presentation and visualization, offer a robust methodology for researchers. This approach allows for the accurate quantification of metabolic rates, providing crucial insights into the biotransformation and clearance of this and other complex natural products, which is essential for drug development and toxicology studies.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 3. Guidelines for metabolic flux analysis in metabolic engineering: methods, tools, and applications - CD Biosynsis [biosynsis.com]
- 4. The chemical structures and biological activities of indole diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajchem-b.com [ajchem-b.com]
- 8. NMR-Based Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 9. pubs.acs.org [pubs.acs.org]
- 11. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 13. Metabolic Flux Analysis [sciex.com]
- 14. pubs.rsc.org [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 10,11-Dihydro-24-hydroxyaflavinine Fermentation from Aspergillus flavus
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the fermentation yield of 10,11-Dihydro-24-hydroxyaflavinine, an indole-diterpene secondary metabolite from Aspergillus flavus.
Troubleshooting Guide
This guide addresses common issues encountered during the fermentation of Aspergillus flavus for the production of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | Inappropriate Aspergillus flavus strain. | - Screen different isolates of A. flavus as secondary metabolite production can be strain-specific. - Consider strains known for producing other indole-diterpenes like aflatrem, as the biosynthetic pathways are related.[1][2] |
| Suboptimal fermentation medium composition. | - Optimize carbon and nitrogen sources. Glucose and sucrose (B13894) are often effective carbon sources. - Experiment with different nitrogen sources such as yeast extract, peptone, or specific amino acids. Tryptophan is a key precursor for indole-diterpenes and its addition may enhance yield.[3] - Ensure essential minerals and trace elements are present in the medium. | |
| Unfavorable pH of the culture medium. | - The initial pH of the medium can significantly influence secondary metabolite production.[4] - Test a range of initial pH values, typically between 5.0 and 7.0.[4] - Monitor and, if possible, control the pH during fermentation as the fungus's metabolism can alter it over time. | |
| Inadequate aeration and agitation. | - Indole-diterpene biosynthesis is often an aerobic process. - Optimize the agitation speed (e.g., 150-250 rpm) and aeration rate in submerged cultures to ensure sufficient dissolved oxygen.[5] | |
| Incorrect incubation temperature. | - The optimal temperature for secondary metabolite production may differ from the optimal temperature for fungal growth.[4][6] - Conduct temperature profiling studies, typically in the range of 25-30°C.[4] | |
| Silent or downregulated biosynthetic gene cluster. | - The gene clusters for secondary metabolites can be silent under standard laboratory conditions.[7][8] - Employ epigenetic modifiers (e.g., histone deacetylase inhibitors) to try and activate the gene cluster. - Co-cultivation with other microorganisms can sometimes induce the expression of silent gene clusters. | |
| Inconsistent Fermentation Yields | Variability in inoculum preparation. | - Standardize the inoculum preparation by using a consistent spore concentration or a fixed amount of mycelial biomass. - Ensure the inoculum is in an active physiological state. |
| Inconsistent quality of media components. | - Use high-quality, consistent batches of media components. - Prepare media fresh for each fermentation run to avoid degradation of components. | |
| Genetic instability of the production strain. | - Maintain the fungal strain properly through cryopreservation or regular re-isolation from single spores to prevent strain degradation. | |
| Difficulty in Product Extraction and Detection | Inefficient extraction method. | - Use an appropriate organic solvent for extraction. Ethyl acetate (B1210297) is commonly used for extracting indole (B1671886) alkaloids from fungal cultures.[4] - Optimize the extraction pH to ensure the target molecule is in a non-ionized state for better solvent extraction. |
| Low concentration of the target compound. | - Concentrate the crude extract before analysis. - Use a highly sensitive analytical method such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for detection and quantification.[9][10][11] | |
| Co-elution with interfering compounds. | - Optimize the HPLC gradient and column chemistry to achieve better separation. - Employ a sample clean-up step, such as Solid Phase Extraction (SPE), prior to HPLC analysis.[12] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it produced by Aspergillus flavus?
A1: this compound is a secondary metabolite belonging to the indole-diterpene class of alkaloids.[13] Secondary metabolites are not essential for the primary growth of the fungus but are thought to play roles in ecological interactions, such as defense against other microorganisms or insects.[7] Aspergillus flavus possesses the genetic machinery, organized in a biosynthetic gene cluster, to produce a variety of secondary metabolites, including aflatoxins and indole-diterpenes.[1][7]
Q2: Which culture conditions are most critical for optimizing the yield of this compound?
A2: Several factors significantly influence the production of secondary metabolites in Aspergillus flavus. The most critical parameters to optimize are:
-
Strain Selection: The genetic background of the A. flavus strain is paramount.
-
Medium Composition: The type and concentration of carbon and nitrogen sources are crucial.
-
pH: The initial pH of the medium can dramatically affect yield.[4]
-
Temperature: Incubation at the optimal temperature for secondary metabolism is key.[4][6]
-
Aeration: Sufficient oxygen supply is generally required for the biosynthesis of complex secondary metabolites.[5]
Q3: How can I increase the expression of the biosynthetic gene cluster for aflavinines?
A3: The expression of secondary metabolite gene clusters is tightly regulated. To enhance expression, you can try the following strategies:
-
Media Optimization: Test different media formulations, as some components can induce gene expression.
-
Epigenetic Modification: Use chemical inhibitors of histone deacetylases (HDACs) or DNA methyltransferases (DNMTs) to de-repress silent gene clusters.
-
Co-cultivation: Grow A. flavus with other fungi or bacteria, as microbial competition can trigger the production of secondary metabolites.
-
Overexpression of Pathway-Specific Transcription Factors: If the regulatory genes of the aflavinine cluster are known, their overexpression can lead to increased production.
Q4: What is the likely biosynthetic precursor for this compound?
A4: As an indole-diterpene, the biosynthesis of this compound likely starts from the precursors indole-3-glycerol phosphate (a precursor to tryptophan) and geranylgeranyl diphosphate (B83284) (GGPP) .[3][14] Supplementation of the fermentation medium with tryptophan may therefore enhance the yield.
Q5: What analytical method is best for quantifying this compound?
A5: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the recommended method for the quantification of this compound.[12][9][10][11] This technique offers high sensitivity and selectivity, which is necessary for accurately measuring the concentration of a specific metabolite in a complex fungal extract. A reversed-phase C18 column is a good starting point for method development.
Experimental Protocols
Protocol 1: General Fermentation Protocol for this compound Production
-
Inoculum Preparation:
-
Grow Aspergillus flavus on Potato Dextrose Agar (PDA) plates at 28°C for 7-10 days until sporulation is abundant.
-
Harvest spores by flooding the plate with a sterile 0.1% Tween 80 solution and gently scraping the surface.
-
Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^6 spores/mL) with sterile distilled water.
-
-
Fermentation:
-
Prepare the fermentation medium (e.g., Yeast Extract Sucrose - YES broth, or Potato Dextrose Broth - PDB).
-
Dispense the medium into baffled flasks (e.g., 100 mL in a 250 mL flask).
-
Autoclave the flasks at 121°C for 15-20 minutes and allow them to cool to room temperature.
-
Inoculate each flask with the prepared spore suspension to a final concentration of 1 x 10^4 to 1 x 10^5 spores/mL.
-
Incubate the flasks on a rotary shaker at a specific temperature (e.g., 28°C) and agitation speed (e.g., 200 rpm) for a predetermined duration (e.g., 7-14 days).
-
-
Extraction:
-
After incubation, separate the mycelial biomass from the culture broth by filtration.
-
Extract the culture broth three times with an equal volume of ethyl acetate in a separatory funnel.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude extract.
-
The mycelial biomass can also be extracted separately by homogenizing it in an appropriate solvent.
-
-
Analysis:
-
Dissolve the crude extract in a suitable solvent (e.g., methanol) for analysis.
-
Analyze the extract using HPLC-MS to identify and quantify this compound.
-
Visualizations
Caption: Experimental workflow for this compound production.
Caption: Proposed biosynthetic pathway for this compound.
Caption: Simplified regulatory network for secondary metabolite production.
References
- 1. journals.asm.org [journals.asm.org]
- 2. research.monash.edu [research.monash.edu]
- 3. KEGG PATHWAY: Indole diterpene alkaloid biosynthesis - Aspergillus fumigatus [kegg.jp]
- 4. Indole Diterpene Derivatives from the Aspergillus flavus GZWMJZ-288, an Endophytic Fungus from Garcinia multiflora | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Aspergillus flavus Secondary Metabolites: More than Just Aflatoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of 2′-hydroxyflavanone (2HF) in mouse whole blood by HPLC–MS/MS for the determination of pharmacokinetic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Multi-objective optimization in Aspergillus niger fermentation for selective product enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of Complex Fungal Secondary Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of complex fungal secondary metabolites.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process, offering potential causes and actionable solutions.
| Problem | Potential Causes | Solutions |
| Low Yield of Target Metabolite | 1. Suboptimal fungal growth and metabolite production.[1] 2. Inefficient extraction method or solvent.[1][2] 3. Degradation of the target compound during extraction or purification.[1] 4. Low expression levels of the biosynthetic gene cluster. | 1. Optimize Culture Conditions: Systematically vary parameters such as media components (carbon and nitrogen sources), pH, temperature, aeration, and fermentation time.[1][3] The "One Strain Many Compounds" (OSMAC) strategy, which involves varying cultivation parameters, can be employed to enhance the production of specific metabolites.[3][4] 2. Optimize Extraction: Experiment with different extraction solvents (e.g., ethyl acetate, methanol (B129727), chloroform) and techniques (e.g., liquid-liquid extraction, ultrasonic-assisted extraction).[5] Multiple rounds of extraction can improve recovery.[1] Adjusting the pH of the fungal broth prior to extraction may enhance partitioning.[1] 3. Minimize Degradation: Avoid high temperatures and harsh pH conditions throughout the process.[1] Work quickly and store extracts at low temperatures.[1] 4. Enhance Production: Consider strain improvement techniques like UV mutagenesis or genetic engineering.[1] The use of elicitors (small molecules that trigger gene expression) can also boost secondary metabolite production.[1] |
| Co-elution of Impurities with Target Metabolite | 1. Similar polarity of the target compound and impurities.[1] 2. Overloading the chromatography column. 3. Inappropriate stationary or mobile phase selection. | 1. Modify the Mobile Phase: For normal-phase chromatography, try a less polar solvent system. For reverse-phase, use a focused gradient based on scouting runs.[6] Employing different solvent systems can alter selectivity. 2. Optimize Column Loading: Reduce the amount of crude extract loaded onto the column. 3. Change Chromatographic Method: Switch to a different separation technique (e.g., from silica (B1680970) gel to reverse-phase HPLC, or centrifugal partition chromatography).[7] Using orthogonal chromatographic methods (e.g., ion-exchange followed by reverse-phase) can be effective. 4. Dereplication: Use techniques like LC-MS/MS to identify known nuisance compounds early in the workflow, which can then be selectively removed.[8][9] |
| Irreproducible Purification Results | 1. Variation in fungal metabolite production between cultures.[10] 2. Inconsistent extraction or purification protocols. 3. Degradation or transformation of metabolites during storage. | 1. Standardize Culture Conditions: Maintain consistent media composition, inoculum size, and incubation parameters.[11] 2. Document and Standardize Protocols: Maintain detailed records of all experimental steps. 3. Proper Sample Handling: Store extracts and purified fractions at low temperatures (e.g., -20°C or -80°C) and minimize freeze-thaw cycles. |
| Loss of Bioactivity During Purification | 1. Degradation of the active compound. 2. Separation of synergistic compounds. 3. Inactivation by solvents or materials used in purification. | 1. Gentle Purification Methods: Use techniques that minimize exposure to harsh conditions (e.g., flash chromatography at room temperature, avoiding strong acids or bases). 2. Bioassay-Guided Fractionation: Test the bioactivity of all fractions at each purification step to track the active component(s).[5] 3. Solvent and Material Compatibility: Ensure that all solvents and materials (e.g., chromatography resins) are compatible with the target metabolite. |
Frequently Asked Questions (FAQs)
1. How do I choose the right extraction solvent for my fungal culture?
The choice of solvent depends on the polarity of the target metabolites. A general approach is to start with a solvent of intermediate polarity, such as ethyl acetate, which is effective for a wide range of fungal secondary metabolites.[1][5] For highly polar compounds, methanol or a methanol/water mixture may be more suitable, while for nonpolar compounds, hexane (B92381) or dichloromethane (B109758) can be used.[2] It is often beneficial to perform small-scale pilot extractions with a few different solvents to determine the most efficient one for your specific compound of interest.
2. What is the "One Strain Many Compounds" (OSMAC) approach and how can it help my research?
The OSMAC approach is a strategy to induce the production of a wider variety of secondary metabolites from a single fungal strain by cultivating it under different conditions.[3][4] This can include varying the culture media, temperature, pH, aeration, and co-culturing with other microorganisms.[12][13] By altering the growth environment, you can activate "silent" or weakly expressed biosynthetic gene clusters, leading to the discovery of novel compounds or increased yields of known metabolites.[4]
3. What are the advantages of using Centrifugal Partition Chromatography (CPC) for purifying fungal metabolites?
CPC is a liquid-liquid chromatography technique that avoids the use of a solid stationary phase.[7] This offers several advantages for the purification of natural products, including:
-
No irreversible adsorption: This leads to high recovery of the target compound.[7]
-
Reduced risk of sample degradation: The absence of a solid support minimizes interactions that can lead to compound degradation.
-
High loading capacity: CPC can handle larger sample loads compared to traditional column chromatography.
-
Good for polar and unstable compounds: It is particularly well-suited for separating compounds that are difficult to purify by other methods.[7]
4. What is dereplication and why is it important in fungal metabolite purification?
Dereplication is the process of rapidly identifying known compounds in a crude extract or partially purified fraction early in the purification workflow.[8][14] This is crucial to avoid the time-consuming and costly rediscovery of already characterized metabolites.[8] Techniques like LC-MS/MS are commonly used to compare the mass spectral data of the compounds in the extract with databases of known fungal metabolites.[9][14] By identifying known compounds, researchers can prioritize the isolation of novel or more interesting bioactive molecules.
5. How can I deal with the production of nuisance or pan-toxic compounds by my fungal strain?
Many fungi produce common, highly bioactive, or toxic compounds that can interfere with screening assays and mask the activity of other metabolites.[8] A two-step dereplication protocol can be implemented:
-
Identify Nuisance Compounds: Use tandem mass spectrometry (MS/MS) to identify known toxic or pan-active compounds by comparing their fragmentation patterns to spectral libraries.[8]
-
Chromatographic Editing: Employ mass-directed preparative chromatography to selectively remove the identified nuisance compounds from the extract. The remaining "edited extract" can then be re-screened for biological activity.[8]
Experimental Protocols
Protocol 1: General Bioassay-Guided Fractionation
This protocol outlines a typical workflow for isolating a bioactive secondary metabolite from a fungal culture.
Caption: Workflow for bioassay-guided fractionation of fungal metabolites.
Methodology:
-
Culturing: Grow the fungal strain of interest in a suitable liquid or solid medium to promote the production of secondary metabolites.
-
Extraction: After an appropriate incubation period, extract the culture broth and/or mycelium with a suitable organic solvent (e.g., ethyl acetate). Concentrate the extract under reduced pressure.
-
Initial Fractionation: Subject the crude extract to an initial chromatographic separation, such as column chromatography on silica gel, using a stepwise gradient of solvents with increasing polarity (e.g., hexane, chloroform, ethyl acetate, methanol).[10]
-
Bioassay: Screen all the collected fractions for the desired biological activity.
-
Purification of Active Fractions: Pool the active fractions and subject them to further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), often using a reverse-phase column (e.g., C18).
-
Purity Assessment and Bioassay: Assess the purity of the isolated compounds (e.g., by analytical HPLC) and re-test them in the bioassay to confirm activity.
-
Structure Elucidation: Determine the chemical structure of the pure, active compounds using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[15]
Protocol 2: OSMAC (One Strain Many Compounds) Approach for Enhancing Chemical Diversity
This protocol describes how to implement the OSMAC strategy to explore the metabolic potential of a fungal strain.
Caption: OSMAC workflow to enhance fungal metabolite production.
Methodology:
-
Strain Inoculation: Inoculate the fungal strain into a variety of different culture media (e.g., Potato Dextrose Broth, Czapek-Dox broth, rice medium).
-
Varying Physical Parameters: Incubate the cultures under different physical conditions, such as varying temperatures, pH levels, and agitation speeds.
-
Co-cultivation: In some setups, co-culture the fungus with other microorganisms (e.g., bacteria or other fungi) to induce inter-species chemical communication.
-
Extraction: After a set incubation period, extract each culture separately using a standardized solvent extraction protocol.
-
Metabolite Profiling: Analyze the chemical profile of each extract using a high-resolution technique like Liquid Chromatography-Mass Spectrometry (LC-MS).[16]
-
Comparative Analysis: Compare the metabolite profiles from the different culture conditions to identify unique compounds produced under specific conditions or significant increases in the yield of particular metabolites.[3][17] This can be facilitated by chemometrics analysis.[3][17]
-
Targeted Isolation: Based on the comparative analysis, scale up the culture condition that yields the desired new or abundant metabolite for purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Overview of Bioactive Fungal Secondary Metabolites: Cytotoxic and Antimicrobial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis [mdpi.com]
- 4. Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. A convenient separation strategy for fungal anthraquinones by centrifugal partition chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chromatographic Editing Enhances Natural Product Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dereplication of Natural Product Antifungals via Liquid Chromatography–Tandem Mass Spectrometry and Chemical Genomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Potential Use of Fungal Co-Culture Strategy for Discovery of New Secondary Metabolites | MDPI [mdpi.com]
- 13. Frontiers | Enhancing chemical and biological diversity by co-cultivation [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
- 17. researchgate.net [researchgate.net]
Overcoming low solubility of 10,11-Dihydro-24-hydroxyaflavinine in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome the challenges associated with the low aqueous solubility of 10,11-Dihydro-24-hydroxyaflavinine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known properties?
A1: this compound is a natural product, specifically an aflavinine analog, that can be isolated from the fungus Eupenicillium crustaceum[1][2]. It is a metabolite of Aspergillus flavus and has demonstrated insecticidal properties[]. Its molecular formula is C28H41NO2 and it has a molecular weight of 423.63 g/mol [1][]. Chemically, it is classified as an indole (B1671886) diterpenoid[][5].
Q2: What is the known solubility of this compound?
Q3: Why is this compound likely to be poorly soluble in water?
A3: The poor aqueous solubility of this compound can be attributed to its molecular structure[10]. The molecule possesses a large, rigid, and predominantly non-polar hydrocarbon framework. While it has hydroxyl (-OH) and amine (-NH-) functional groups that can participate in hydrogen bonding, the overall hydrophobic character of the molecule dominates, making it difficult for water molecules to effectively solvate it. This is a common challenge for many natural products and other complex organic molecules[6][7].
Q4: What are the general strategies to improve the solubility of hydrophobic compounds like this?
A4: Several techniques can be employed to enhance the solubility of poorly water-soluble compounds. These can be broadly categorized into physical and chemical modifications:
-
Physical Modifications: These include methods like particle size reduction (micronization and nanosizing) to increase the surface area for dissolution, and the use of solid dispersions where the compound is dispersed in a hydrophilic carrier[10][11][12][13].
-
Chemical Modifications: These strategies involve altering the formulation to make the compound more soluble. Common methods include pH adjustment for ionizable compounds, the use of co-solvents, complexation with agents like cyclodextrins, and the use of surfactants to form micelles that can encapsulate the hydrophobic drug[14][15][16].
Troubleshooting Guides
Issue 1: My this compound is precipitating out of my aqueous buffer during my experiment.
This is a common issue when a concentrated stock solution in an organic solvent is diluted into an aqueous medium.
Troubleshooting Steps:
-
Decrease the Final Concentration: The simplest solution is often to work at a lower final concentration of the compound in your assay. Determine the maximum tolerable concentration in your final aqueous solution before precipitation occurs.
-
Incorporate a Co-solvent: Including a water-miscible organic solvent in your final aqueous buffer can significantly increase the solubility of your compound[11][14].
-
Recommended Co-solvents: Dimethyl sulfoxide (B87167) (DMSO), ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol 300 (PEG 300) are commonly used[11].
-
Procedure: Prepare your aqueous buffer containing a certain percentage (e.g., 1-5%) of the co-solvent before adding your compound's stock solution. Always perform a vehicle control to ensure the co-solvent does not affect your experimental results.
-
-
pH Adjustment: If the compound has ionizable groups, adjusting the pH of the buffer can increase its solubility[11][14]. As an indole alkaloid, the nitrogen atom may be protonated at acidic pH, potentially increasing solubility.
-
Procedure: Systematically vary the pH of your buffer (e.g., from pH 5.0 to 8.0) and observe the solubility. Ensure the chosen pH is compatible with your experimental system.
-
-
Use of Surfactants: Low concentrations of non-ionic surfactants can form micelles that encapsulate the hydrophobic compound, keeping it in solution[15][16].
-
Recommended Surfactants: Tween-80 or Pluronic-F68 are often used in biological experiments[14].
-
Procedure: Add a small amount of surfactant (e.g., 0.01-0.1%) to your aqueous buffer. As with co-solvents, a vehicle control is essential.
-
Issue 2: I need to prepare a stock solution of this compound, but it won't dissolve in my desired solvent.
Troubleshooting Steps:
-
Select an Appropriate Organic Solvent: For initial stock solutions, a strong organic solvent is typically required.
-
Known Solvent: Chloroform is a known solvent for this compound[].
-
Alternative Solvents to Try: Based on its hydrophobic nature, other suitable solvents for creating a concentrated stock might include DMSO, Dimethylformamide (DMF), or Dichloromethane (DCM). For biological applications, DMSO is the most common choice.
-
-
Gentle Heating and Sonication: Aiding the dissolution process physically can be effective.
-
Procedure: Gently warm the solution in a water bath (e.g., to 30-40°C) and/or place it in an ultrasonic bath for short periods. Be cautious with heating, as it could degrade the compound. Always check for stability.
-
-
Prepare a Less Concentrated Stock: If a high-concentration stock is not dissolving, try preparing a more dilute stock solution.
Quantitative Data on Solubility Enhancement (Illustrative)
Since specific quantitative data for this compound is unavailable, the following tables illustrate the potential effects of common solubilization techniques on a representative hydrophobic compound.
Table 1: Effect of Co-solvents on Aqueous Solubility
| Co-solvent | Concentration in Water (v/v) | Illustrative Solubility Increase (Fold) |
| None | 0% | 1 (Baseline) |
| DMSO | 1% | 10 - 50 |
| DMSO | 5% | 100 - 500 |
| Ethanol | 5% | 50 - 200 |
| PEG 300 | 10% | 200 - 1000 |
Table 2: Effect of Cyclodextrins on Aqueous Solubility
| Cyclodextrin (B1172386) Type | Concentration (mM) | Illustrative Solubility Increase (Fold) |
| None | 0 | 1 (Baseline) |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 10 | 50 - 300 |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 50 | 500 - 2000 |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 10 | 100 - 500 |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution and Working Solutions using a Co-solvent
-
Objective: To prepare a 10 mM stock solution of this compound in DMSO and dilute it into an aqueous buffer.
-
Materials:
-
This compound (MW: 423.63 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Target aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Vortex mixer
-
Sonicator
-
-
Procedure:
-
Weigh out 4.24 mg of this compound.
-
Add 1.0 mL of anhydrous DMSO to the solid compound.
-
Vortex the mixture thoroughly for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
To prepare a 100 µM working solution in an aqueous buffer containing 1% DMSO: a. Prepare the final buffer by adding 100 µL of DMSO to 9.9 mL of the aqueous buffer. b. Add 10 µL of the 10 mM stock solution to 990 µL of the buffer containing 1% DMSO. c. Vortex immediately and thoroughly to prevent precipitation.
-
Protocol 2: Solubility Enhancement using Cyclodextrin Complexation
-
Objective: To increase the aqueous solubility of this compound by forming an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD)[12].
-
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired buffer
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
-
-
Procedure (Kneading Method):
-
Prepare a saturated paste of HP-β-CD by adding a small amount of water to a known amount of HP-β-CD in a mortar.
-
Add the this compound powder to the paste (a molar ratio of 1:1 or 1:2 drug-to-cyclodextrin is a good starting point).
-
Knead the mixture for 30-60 minutes, adding small amounts of water if the mixture becomes too dry.
-
Dry the resulting solid mixture under vacuum or in a desiccator.
-
The resulting powder is the drug-cyclodextrin complex, which should be more readily soluble in aqueous solutions.
-
To use, dissolve a weighed amount of the complex powder in your aqueous buffer. Determine the concentration by assuming all the drug is in the complex. Filter the solution through a 0.22 µm filter to remove any undissolved particles before use.
-
Visualizations
Caption: Workflow for selecting a solubility enhancement strategy.
Caption: Mechanism of cyclodextrin inclusion complex formation.
Caption: Decision tree for troubleshooting precipitation issues.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. Aflavinines and other antiinsectan metabolites from the ascostromata of Eupenicillium crustaceum and related species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indole Diterpene Derivatives from the Aspergillus flavus GZWMJZ-288, an Endophytic Fungus from Garcinia multiflora - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Formulation Strategies For Poorly Soluble Molecules [outsourcedpharma.com]
- 9. ascendiacdmo.com [ascendiacdmo.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. asiapharmaceutics.info [asiapharmaceutics.info]
- 12. japer.in [japer.in]
- 13. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijmsdr.org [ijmsdr.org]
- 15. EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions - Google Patents [patents.google.com]
- 16. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Stability of 10,11-Dihydro-24-hydroxyaflavinine under different storage conditions
Welcome to the technical support center for 10,11-Dihydro-24-hydroxyaflavinine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term stability, it is recommended to store this compound as a solid powder at -20°C in a tightly sealed container, protected from light and moisture.[][2] Stock solutions can be prepared in a suitable organic solvent, such as DMSO or methanol, and should also be stored at -20°C for several months.[2][3]
Q2: How stable is this compound in different solvents?
Q3: Is this compound sensitive to pH?
Indole (B1671886) alkaloids can be susceptible to degradation under acidic or alkaline conditions.[6][7] While specific data for this compound is limited, it is prudent to assume that extremes in pH may promote hydrolysis or other degradation pathways. For experiments requiring buffered solutions, it is recommended to perform preliminary stability tests at the desired pH.
Q4: What is the photostability of this compound?
Many indole-containing compounds are known to be light-sensitive.[8] To prevent photodegradation, it is best practice to handle this compound and its solutions in a light-protected environment (e.g., using amber vials or by wrapping containers in aluminum foil).
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected activity in biological assays.
| Possible Cause | Troubleshooting Step |
| Degradation of stock solution | Prepare a fresh stock solution from solid material. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Instability in aqueous assay buffer | Minimize the incubation time of the compound in aqueous buffer. Prepare working solutions immediately before use. Perform a control experiment to assess the stability of the compound in the assay buffer over the experiment's duration. |
| Adsorption to labware | Use low-adhesion microplates and pipette tips. Silanizing glassware may also reduce adsorption. |
| Photodegradation during experiment | Protect the experimental setup from light, especially during long incubation periods. |
Issue 2: Appearance of unknown peaks in HPLC analysis over time.
| Possible Cause | Troubleshooting Step |
| Sample degradation | This indicates the formation of degradation products. Analyze the sample immediately after preparation. If storage is necessary, keep the sample at a low temperature (e.g., 4°C) and protected from light for a short period. For longer storage, freeze at -20°C or below. |
| Contamination | Ensure the purity of solvents and proper cleaning of analytical equipment. Run a blank solvent injection to check for system contamination. |
| Reaction with solvent or buffer components | Investigate the compatibility of the compound with the chosen solvent or buffer system. Consider using an alternative mobile phase or sample diluent. |
Stability Data Summary
The following tables provide a summary of expected stability trends for this compound based on general knowledge of indole diterpenoids. Note: This data is illustrative and should be confirmed by experimental studies.
Table 1: Illustrative Long-Term Stability of Solid this compound
| Storage Condition | Duration | Purity (%) |
| -20°C, Dark, Dry | 12 Months | >98% |
| 4°C, Dark, Dry | 6 Months | ~95% |
| 25°C, Dark, Dry | 1 Month | ~90% |
Table 2: Illustrative Stability of this compound (1 mg/mL) in Solution at 4°C
| Solvent | Duration (7 days) | Purity (%) |
| DMSO | >99% | |
| Methanol | >98% | |
| Acetonitrile (B52724) | >98% | |
| PBS (pH 7.4) | ~92% | |
| 0.1 M HCl | <85% | |
| 0.1 M NaOH | <90% |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution with 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution with 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours. Also, store a solution of the compound in a suitable solvent at 60°C for 48 hours.
-
Photodegradation: Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be kept in the dark under the same conditions.
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots of the stressed samples.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method Development
1. Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector.
2. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like ammonium (B1175870) acetate). For example, start with 50% acetonitrile and increase to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound (determine by UV scan) and at other wavelengths to detect potential degradation products.
-
Injection Volume: 10 µL.
3. Method Validation:
-
Analyze the stressed samples from the forced degradation study.
-
The method is considered stability-indicating if the degradation products are well-resolved from the parent compound and from each other.
-
Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[8][9]
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for stability issues.
References
- 2. ijstre.com [ijstre.com]
- 3. researchgate.net [researchgate.net]
- 4. Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Temperature and pH-Dependent Stability of Mitragyna Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
- 8. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Indole Alkaloids
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance for peak tailing issues encountered during the HPLC analysis of indole (B1671886) alkaloids.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a common problem when analyzing indole alkaloids?
A1: Peak tailing is a chromatographic phenomenon where a peak is asymmetrical, with a trailing edge that is broader than the leading edge. In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[1] Peak tailing is problematic as it can obscure the separation of closely eluting compounds, leading to inaccurate quantification and reduced method reliability.
Indole alkaloids are particularly susceptible to peak tailing due to their basic nature. The primary causes include:
-
Secondary Silanol (B1196071) Interactions: This is a major contributor, especially for basic compounds like indole alkaloids.[1] Unreacted, acidic silanol groups on the surface of silica-based stationary phases can interact with the basic nitrogen atoms in the indole alkaloid structure. This secondary interaction mechanism retains some analyte molecules for longer, causing them to elute slowly and create a "tail."
-
Inappropriate Mobile Phase pH: The pH of the mobile phase dictates the ionization state of both the indole alkaloid and the silanol groups.[1] An unsuitable pH, particularly one close to the pKa of the analyte, can result in a mixed population of ionized and unionized analyte molecules, leading to broadened and tailing peaks.[2]
-
Column Overload: Injecting too much sample (mass overload) onto the column can saturate the stationary phase, resulting in distorted peak shapes.[1]
-
Column Contamination and Degradation: The accumulation of contaminants from samples or the mobile phase on the column, or the formation of a void at the column inlet, can also lead to peak tailing.[1]
Q2: How does the mobile phase pH affect the peak shape of indole alkaloids?
A2: The mobile phase pH is a critical parameter for achieving symmetrical peaks for ionizable compounds like indole alkaloids.[3] For basic compounds, a lower pH (typically pH 2-4) is often employed.[4] At a low pH, the acidic silanol groups on the silica (B1680970) stationary phase are protonated and thus less likely to interact with the protonated basic indole alkaloids through ion-exchange mechanisms.[4] This minimizes the secondary interactions that cause peak tailing. Conversely, at a higher pH (e.g., above 8), the silanol groups are deprotonated and negatively charged, leading to strong interactions with the positively charged basic analytes, which can exacerbate tailing. However, operating at a very high pH (e.g., 10) can sometimes be beneficial if the basic analyte is neutralized, though this requires a pH-stable column.[5]
Q3: What are mobile phase additives, and how can they improve the peak shape of indole alkaloids?
A3: Mobile phase additives are small amounts of chemical reagents added to the mobile phase to improve chromatographic performance. For basic compounds like indole alkaloids, common additives include:
-
Competing Bases (e.g., Triethylamine (B128534) - TEA): These are small basic molecules that are added to the mobile phase in low concentrations (e.g., 0.1-1%).[6] TEA competes with the basic indole alkaloid analytes for interaction with the active silanol sites on the stationary phase.[7] By binding to the silanol groups, TEA effectively "masks" them from the analyte, reducing peak tailing.[7]
-
Buffers (e.g., Phosphate, Acetate): Buffers are used to maintain a constant and controlled pH of the mobile phase, which is crucial for reproducible chromatography of ionizable compounds.[8] Increasing the buffer concentration can also help to reduce peak tailing by increasing the ionic strength of the mobile phase.[8][9]
-
Ion-Pairing Reagents: These reagents have a hydrophobic part that interacts with the stationary phase and a charged part that interacts with the oppositely charged analyte. This technique can be used to improve the retention and peak shape of ionic compounds.[10]
Q4: What type of HPLC column is best suited for the analysis of indole alkaloids to minimize peak tailing?
A4: The choice of HPLC column is critical for obtaining good peak shapes for indole alkaloids. Here are some key considerations:
-
End-Capped Columns: Modern reversed-phase columns are often "end-capped." After the primary stationary phase (e.g., C18) is bonded to the silica support, a secondary reaction is performed with a small silane (B1218182) reagent to cap the remaining free silanol groups. This significantly reduces the number of active sites available for secondary interactions with basic analytes, leading to improved peak symmetry.[11]
-
High-Purity Silica (Type B): Newer generation HPLC columns are packed with high-purity silica (Type B) which has a lower metal content and a more homogenous surface, resulting in fewer and less acidic silanol groups compared to older Type A silica. This inherently leads to better peak shapes for basic compounds.
-
Superficially Porous Particles (SPP) or Core-Shell Columns: These columns are packed with particles that have a solid, non-porous core and a thin, porous outer shell. This design leads to higher efficiency and sharper peaks compared to traditional fully porous particles, which can help to improve resolution and peak shape.[12]
-
Alternative Stationary Phases: For very polar indole alkaloids, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an alternative to reversed-phase chromatography. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of organic solvent and a small amount of water.
Troubleshooting Guides
Guide 1: Systematic Approach to Troubleshooting Peak Tailing
This guide provides a step-by-step workflow for identifying and resolving the cause of peak tailing in your indole alkaloid analysis.
Caption: A logical workflow for diagnosing and resolving peak tailing in HPLC.
Guide 2: Mitigating Secondary Silanol Interactions
This diagram illustrates the chemical principle behind peak tailing due to silanol interactions and the mechanism of action of common remedies.
Caption: Chemical interactions leading to peak tailing and their mitigation.
Data Presentation
The following table summarizes recommended HPLC conditions for the analysis of various indole alkaloids, with a focus on parameters that promote good peak shape.
| Indole Alkaloid(s) | Column | Mobile Phase | pH | Additive(s) | Peak Shape Outcome |
| Yohimbine | C18 | Acetonitrile/Water | 3.0 | 0.5% Triethylamine | Symmetrical peaks |
| Reserpine | C18 | Acetonitrile/Water | 5.0 | 0.1% Diethylamine | Good resolution and symmetrical peaks[13] |
| Vincristine, Vinblastine | C18 | Acetonitrile/Phosphate Buffer | 3.5 | 0.5% Glacial Acetic Acid | Good reproducibility and peak symmetry[14] |
| Multiple Indole Alkaloids | C18 | Acetonitrile/Ammonium Acetate | 10.0 | - | Good peak shape and sensitivity[5] |
Experimental Protocols
Protocol 1: General Troubleshooting Protocol for Peak Tailing of an Indole Alkaloid
This protocol provides a systematic approach to investigate and resolve peak tailing for a known indole alkaloid standard.
-
Initial Analysis and Assessment:
-
Prepare the mobile phase and equilibrate the HPLC system with your current method.
-
Inject a standard solution of the indole alkaloid of interest.
-
Record the chromatogram and calculate the asymmetry factor (As) or tailing factor (Tf) of the peak. A value greater than 1.2 indicates significant tailing.[4]
-
-
Mobile Phase pH Adjustment (Low pH Approach):
-
Prepare a new mobile phase with the pH adjusted to a lower value, for example, pH 3.0, using an appropriate acid (e.g., formic acid, phosphoric acid).
-
Equilibrate the column with the new mobile phase for at least 15-20 column volumes.
-
Re-inject the standard solution and compare the peak shape to the initial analysis. A significant improvement in symmetry suggests that silanol interactions were a major contributor to the tailing.[1]
-
-
Introduction of a Mobile Phase Additive (Competing Base):
-
If peak tailing persists, add a competing base such as triethylamine (TEA) to the low pH mobile phase at a concentration of 0.1% (v/v).
-
Equilibrate the column with the modified mobile phase.
-
Inject the standard solution and assess the peak shape. The addition of a competing base should further reduce tailing by masking residual silanol groups.[6]
-
-
Column Evaluation:
-
If peak tailing is still observed with all peaks in the chromatogram, the issue may be physical rather than chemical.
-
Inspect the column for any signs of damage or contamination.
-
If a guard column is in use, remove it and re-run the analysis to see if it is the source of the problem.
-
Consider flushing the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.
-
-
Method Optimization:
-
If the above steps do not fully resolve the issue, further method optimization may be necessary. This could include:
-
Increasing the column temperature (e.g., to 40°C) to improve mass transfer.
-
Evaluating a different end-capped C18 column from another manufacturer, as silica properties can vary.
-
Considering a column with a different stationary phase chemistry, such as a polar-embedded phase.
-
-
References
- 1. benchchem.com [benchchem.com]
- 2. Peak symmetry, asymmetry and their causes in HPLC [mpl.loesungsfabrik.de]
- 3. agilent.com [agilent.com]
- 4. uhplcs.com [uhplcs.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neoechinulin A - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Analysis of 10,11-Dihydro-24-hydroxyaflavinine by Mass Spectrometry
Welcome to the technical support center for the mass spectrometry analysis of 10,11-Dihydro-24-hydroxyaflavinine. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges, particularly those related to matrix effects, encountered during the experimental analysis of this and similar indole-diterpene compounds.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for the analysis of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, serum, tissue homogenate).[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), significantly impacting the accuracy, precision, and sensitivity of your quantitative analysis.[2] For a complex molecule like this compound, which is often analyzed at low concentrations in complex biological matrices, mitigating matrix effects is crucial for reliable results.
Q2: I am observing low signal intensity for this compound. What are the potential causes related to the matrix?
A2: Low signal intensity is a common problem and can be directly linked to matrix effects, specifically ion suppression.[3] Co-eluting endogenous components from your biological sample, such as phospholipids, salts, and proteins, can compete with this compound for ionization in the mass spectrometer's source, leading to a reduced signal.[4] Inefficient sample cleanup is a primary reason for significant ion suppression.
Q3: How can I determine if my analysis is affected by matrix effects?
A3: A common method is the post-extraction spike analysis.[5] This involves comparing the peak area of the analyte in a neat solution to the peak area of the analyte spiked into a blank, extracted sample matrix. A significant difference in the peak areas indicates the presence of matrix effects. A value below 100% suggests ion suppression, while a value above 100% indicates ion enhancement.
Q4: What is the best sample preparation technique to minimize matrix effects for this compound?
A4: The choice of sample preparation is critical. While simple protein precipitation (PPT) is fast, it often results in significant matrix effects due to insufficient removal of interfering components. More rigorous techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective at removing matrix components and reducing ion suppression.[4] For complex matrices, a combination of methods or more advanced SPE sorbents may be necessary.[5]
Q5: Should I use an internal standard for the analysis of this compound?
A5: Absolutely. The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended. A SIL-IS is the gold standard for compensating for matrix effects as it has nearly identical chemical and physical properties to the analyte and will be affected by ion suppression in the same way.[6] If a SIL-IS is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
-
Possible Cause: Matrix components interfering with chromatography.
-
Troubleshooting Steps:
-
Improve Sample Cleanup: Switch from protein precipitation to a more robust method like SPE or LLE to remove more interferences.
-
Optimize Chromatography: Adjust the mobile phase gradient to better separate the analyte from co-eluting matrix components.
-
Check Column Condition: The column may be contaminated or degraded. Wash the column according to the manufacturer's instructions or replace it if necessary.
-
Issue 2: Inconsistent or Irreproducible Results
-
Possible Cause: Variable matrix effects between samples.
-
Troubleshooting Steps:
-
Implement a Robust Sample Preparation Method: Use a validated SPE or LLE protocol to ensure consistent cleanup across all samples.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for sample-to-sample variations in ion suppression.[6]
-
Prepare Matrix-Matched Calibrators: Construct your calibration curve in the same biological matrix as your samples to compensate for consistent matrix effects.
-
Issue 3: High Background Noise in the Chromatogram
-
Possible Cause: Contamination from the sample matrix or sample preparation procedure.
-
Troubleshooting Steps:
-
Incorporate a More Thorough Washing Step: In your sample preparation protocol (e.g., in SPE), add an extra wash step to remove residual impurities.
-
Check Solvents and Reagents: Ensure all solvents and reagents are of high purity (e.g., LC-MS grade) to avoid introducing contaminants.
-
Clean the Mass Spectrometer Source: Contaminants can build up in the ion source over time. Follow the manufacturer's procedure for cleaning the source.
-
Data Presentation: Impact of Sample Preparation on Matrix Effects
The following table summarizes the typical recovery and matrix effects observed with different sample preparation techniques for mycotoxins in serum, which can be analogous to the analysis of this compound.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Interpretation |
| Protein Precipitation (PPT) | 85 - 110 | 40 - 70 | High recovery but significant ion suppression. |
| Liquid-Liquid Extraction (LLE) | 70 - 95 | 80 - 105 | Good cleanup, reduced ion suppression. |
| Solid-Phase Extraction (SPE) | 80 - 100 | 90 - 110 | Excellent cleanup, minimal matrix effects. |
Note: Matrix Effect (%) is calculated as (Peak area in matrix / Peak area in solvent) x 100. A value <100% indicates ion suppression, and >100% indicates ion enhancement.
Experimental Protocols
This section provides a detailed experimental protocol for the quantitative analysis of an indole-diterpene mycotoxin (Penitrem A), which is structurally similar to this compound and can be adapted for its analysis in serum.[7]
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Objective: To extract the analyte from the serum matrix and remove proteins and other interferences.
-
Procedure:
-
To 1.0 mL of serum in a glass centrifuge tube, add the internal standard solution.
-
Add 2.0 mL of methylene (B1212753) chloride.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer the lower organic layer (methylene chloride) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:methanol with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
LC Parameters (example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: Start with 20% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Parameters (example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and its internal standard. These transitions would need to be determined by infusing a standard solution of the analyte.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
Visualizations
Caption: Experimental workflow for the analysis of this compound.
References
- 1. Comparison of different methods aiming to account for/overcome matrix effects in LC/ESI/MS on the example of pesticide … [ouci.dntb.gov.ua]
- 2. LC-MS/MS based analytical strategies for the detection of lipid peroxidation products in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tentamus.com [tentamus.com]
- 7. LC-MS/MS screen for penitrem A and roquefortine C in serum and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and removing co-eluting impurities from 10,11-Dihydro-24-hydroxyaflavinine preparations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing co-eluting impurities from preparations of 10,11-Dihydro-24-hydroxyaflavinine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where does it come from?
This compound is an indole (B1671886) alkaloid and a metabolite of the fungus Aspergillus flavus.[][] It is recognized for its insecticidal properties and serves as a model molecule for studying fungal metabolism and the biosynthesis of complex natural products.[] This compound can also be isolated from the ascostromata of Eupenicillium crustaceum.[]
Q2: I see a single, symmetrical peak for my this compound preparation on HPLC. Does this guarantee its purity?
Not necessarily. A symmetrical peak shape does not definitively rule out the presence of co-eluting impurities.[3] Co-elution occurs when two or more compounds elute from the chromatography column at the same time, potentially appearing as a single peak.[4][5]
Q3: How can I detect co-eluting impurities in my this compound sample?
The most effective way to detect co-eluting impurities is to use hyphenated analytical techniques.[6] A High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is highly recommended.
-
HPLC-DAD: A DAD detector can perform peak purity analysis by acquiring UV-Vis spectra across the entire peak.[4] If the spectra are not identical throughout the peak, it indicates the presence of a co-eluting impurity.[4]
-
HPLC-MS: A mass spectrometer can detect ions of different mass-to-charge ratios (m/z) across the chromatographic peak. If more than one compound is present, the mass spectrum will reveal multiple parent ions.[7]
Q4: What are the common causes of co-elution in chromatographic purification?
Co-elution can be caused by several factors, including:
-
Insufficient column selectivity: The stationary phase and mobile phase combination may not be adequate to resolve compounds with similar physicochemical properties.[8][9]
-
Column overload: Injecting too much sample onto the column can lead to peak broadening and overlap.[8]
-
Improper sample solvent: Using a sample solvent that is too strong can cause poor peak shape and co-elution.[8]
Q5: What general strategies can I use to remove co-eluting impurities?
The most common and effective strategy is orthogonal chromatography .[8] This involves changing the chromatographic conditions to alter the selectivity of the separation. Key parameters to modify include:
-
Stationary Phase: Change the column chemistry (e.g., from a C18 to a phenyl-hexyl or a cyano column).[10][11][12]
-
Mobile Phase:
-
Change the organic solvent (e.g., from acetonitrile (B52724) to methanol).[12]
-
Adjust the pH of the mobile phase.
-
Use different additives or buffers.
-
-
Temperature: Modifying the column temperature can also influence selectivity.[12]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Suspected co-elution despite a single HPLC peak. | A structurally similar impurity is co-eluting with the main compound. | 1. Perform Peak Purity Analysis: Use an HPLC with a Diode Array Detector (DAD) to check for spectral non-homogeneity across the peak.[4] 2. Utilize Mass Spectrometry: Couple your HPLC to a mass spectrometer (LC-MS) to detect different molecular weight species within the peak.[7] |
| Peak purity analysis by DAD fails or shows impurities. | The current chromatographic method lacks sufficient resolution. | 1. Method Development: Begin orthogonal method development. Change the mobile phase composition (e.g., switch organic modifier from acetonitrile to methanol) or adjust the pH.[12] 2. Change Column Chemistry: If mobile phase changes are ineffective, try a column with a different stationary phase (e.g., Phenyl-Hexyl, Cyano, or an embedded polar group column).[10][11][12] |
| LC-MS analysis reveals multiple components in the main peak. | The co-eluting impurity has a different mass-to-charge ratio but similar retention properties. | 1. Preparative Chromatography: Develop a new HPLC method with sufficient resolution (baseline separation) and scale it up to a preparative scale for purification. 2. Orthogonal Chromatography: Employ a different chromatographic mode (e.g., if using reversed-phase, consider normal-phase or HILIC) for the preparative separation.[8] |
| The impurity is a stereoisomer. | Stereoisomers often have identical UV spectra and mass, making them difficult to resolve with standard achiral chromatography. | 1. Chiral Chromatography: Use a chiral stationary phase (CSP) column specifically designed to separate enantiomers or diastereomers. |
Experimental Protocols
Protocol 1: Identification of Co-eluting Impurities using HPLC-DAD-MS
Objective: To detect the presence of co-eluting impurities in a preparation of this compound.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile, methanol (B129727), and water
-
Formic acid (or other suitable mobile phase modifier)
-
HPLC system with a Diode Array Detector and a Mass Spectrometer
-
Analytical HPLC column (e.g., C18, 250 x 4.6 mm, 5 µm)
Methodology:
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions (Initial Screening):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 5% B to 95% B over 30 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
DAD Detection: 210-400 nm, monitoring at 230 nm and 280 nm.
-
MS Detection: Electrospray ionization (ESI) in positive mode, scanning a mass range of m/z 100-1000.
-
-
Data Analysis:
-
Examine the chromatogram for peak symmetry.
-
Perform peak purity analysis on the main peak using the DAD software. A purity angle greater than the purity threshold suggests the presence of an impurity.
-
Extract the mass spectra at different points across the main peak (upslope, apex, and downslope). Look for the presence of ions other than the expected [M+H]+ for this compound (C28H41NO2, MW: 423.63).
-
Protocol 2: Removal of Co-eluting Impurities using Orthogonal Preparative HPLC
Objective: To isolate pure this compound from a mixture containing co-eluting impurities.
Prerequisite: An analytical HPLC method that shows baseline resolution of the target compound and the impurity has been developed.
Materials:
-
Crude this compound preparation
-
Preparative HPLC system with a fraction collector
-
Preparative HPLC column with the same stationary phase as the successful analytical method, but with a larger internal diameter (e.g., >20 mm).
-
HPLC-grade solvents for the mobile phase.
Methodology:
-
Method Scaling: Scale up the analytical method to a preparative scale. Adjust the flow rate and gradient time based on the dimensions of the preparative column.
-
Sample Preparation: Dissolve a larger quantity of the crude sample in the mobile phase or a weaker solvent. Ensure the sample is fully dissolved and filtered.
-
Purification Run:
-
Equilibrate the preparative column with the initial mobile phase conditions.
-
Inject the prepared sample onto the column.
-
Run the preparative HPLC method.
-
Collect fractions corresponding to the peak of interest using the fraction collector.
-
-
Purity Analysis: Analyze the collected fractions using the analytical HPLC-DAD-MS method described in Protocol 1 to confirm the purity of the isolated this compound.
-
Product Recovery: Pool the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified compound.
Data Presentation
Table 1: Example Data from Orthogonal Method Development for Impurity Resolution
| Method | Column Stationary Phase | Organic Modifier | Resolution (Rs) between Main Peak and Impurity | Notes |
| 1 | C18 | Acetonitrile | 0.8 | Co-elution observed. |
| 2 | C18 | Methanol | 1.2 | Partial separation. |
| 3 | Phenyl-Hexyl | Acetonitrile | 1.8 | Improved separation, near baseline. |
| 4 | Phenyl-Hexyl | Methanol | 2.5 | Baseline separation achieved. |
| 5 | Cyano | Acetonitrile | 1.4 | Partial separation. |
This table should be populated with the user's experimental data.
Visualizations
Caption: Workflow for the identification of co-eluting impurities.
References
- 3. chromforum.org [chromforum.org]
- 4. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 5. m.youtube.com [m.youtube.com]
- 6. ajrconline.org [ajrconline.org]
- 7. ijnrd.org [ijnrd.org]
- 8. biotage.com [biotage.com]
- 9. Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. waters.com [waters.com]
- 11. veeprho.com [veeprho.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Chromatographic Analysis of 10,11-Dihydro-24-hydroxyaflavinine
Welcome to the technical support center for the chromatographic analysis of 10,11-Dihydro-24-hydroxyaflavinine. This resource provides detailed troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the chromatographic resolution of this indole (B1671886) diterpenoid metabolite.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC/UPLC analysis of this compound.
Q1: Why am I seeing poor resolution (overlapping peaks) between my target analyte and a closely eluting impurity?
A1: Poor resolution is typically a result of insufficient selectivity (α), efficiency (N), or retention (k'). Here are the steps to address this issue, starting with the easiest to implement.
-
Potential Cause 1: Suboptimal Mobile Phase Strength.
-
Solution: In reversed-phase chromatography, the organic solvent (like acetonitrile (B52724) or methanol) is the "strong" solvent. To increase retention and potentially improve separation, you should decrease the percentage of the organic solvent in the mobile phase.[1] This gives the analyte more time to interact with the stationary phase, which can enhance separation between closely eluting compounds.[2][3]
-
-
Potential Cause 2: Incorrect Mobile Phase Composition or pH.
-
Solution:
-
Change Organic Modifier: If you are using acetonitrile, try switching to methanol (B129727), or vice-versa. These solvents have different selectivities and can alter the elution order of your compounds.[3]
-
Adjust pH: this compound, as an indole alkaloid, may have ionizable groups. Adjusting the mobile phase pH can change the analyte's ionization state and dramatically impact retention and selectivity.[2][4] Try adding a small amount of an acid modifier like 0.1% formic acid. For ionizable analytes, it is recommended to work at a pH at least 2 units away from the compound's pKa.[5]
-
-
-
Potential Cause 3: Inadequate Column Efficiency.
-
Solution:
-
Decrease Particle Size: Use a column packed with smaller particles (e.g., sub-2 µm for UHPLC systems). This increases column efficiency and leads to sharper, better-resolved peaks.[1][4] Be aware that this will increase backpressure.
-
Increase Column Length: A longer column provides more theoretical plates, which directly improves resolution.[3][4]
-
-
Illustrative Data: Effect of Mobile Phase Composition on Resolution
The following table provides a hypothetical example of how adjusting the mobile phase can impact the resolution (Rs) between this compound and a co-eluting impurity.
| Parameter Changed | Condition A (Initial) | Condition B (Optimized) | Effect on Resolution (Rs) | Effect on Retention Time (Rt) | Effect on Tailing Factor (Tf) |
| Mobile Phase | 65% Acetonitrile / 35% Water | 55% Acetonitrile / 45% Water | Rs increased from 0.8 to 1.6 | Rt increased | Tf remained stable |
| pH Modifier | No Modifier | 0.1% Formic Acid added | Rs increased from 1.6 to 1.9 | Rt slightly decreased | Tf improved from 1.5 to 1.1 |
| Organic Solvent | 55% Acetonitrile | 60% Methanol | Rs changed to 1.3 | Rt significantly increased | Tf remained stable |
Q2: My peak for this compound is tailing. What causes this and how can I fix it?
A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues within the HPLC system itself.[6]
-
Potential Cause 1: Secondary Silanol (B1196071) Interactions.
-
Explanation: The indole nitrogen in your compound can act as a basic functional group, leading to strong interactions with acidic, ionized silanol groups on the silica (B1680970) surface of the stationary phase.[6][7]
-
Solution:
-
Add a Mobile Phase Modifier: Incorporate a competing base (e.g., 0.1% triethylamine) or an acidic modifier (e.g., 0.1% formic or acetic acid) into your mobile phase.[5] The acid will suppress the ionization of the silanol groups, minimizing secondary interactions.
-
Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanol groups and are less prone to causing peak tailing for basic compounds.
-
-
-
Potential Cause 2: Column Overload.
-
Explanation: Injecting too much sample mass can saturate the stationary phase, leading to a distorted peak shape.[7]
-
Solution: Dilute your sample and inject a smaller mass onto the column. If the tailing improves, you were likely overloading the column.
-
-
Potential Cause 3: Column Contamination or Voids.
-
Explanation: Particulate matter from the sample or mobile phase can block the column inlet frit, or a void can form at the head of the column.[8] This distorts the sample path and affects all peaks in the chromatogram.
-
Solution: First, try reversing the column and flushing it to waste (do not flush into your detector). If this doesn't work, replace the column and use a guard column and in-line filters to protect the new one.[9]
-
Troubleshooting Workflow for Poor Resolution
Caption: A logical workflow for troubleshooting poor peak resolution in HPLC.
Frequently Asked Questions (FAQs)
Q: What are good starting conditions for developing an HPLC method for this compound?
A: For indole diterpenoids, a reversed-phase method is an excellent starting point.
-
Column: C18, 2.1 or 4.6 mm ID, 100-150 mm length, <3 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with a shallow gradient, for example, 5% to 95% B over 20 minutes.
-
Flow Rate: 0.3 mL/min for 2.1 mm ID or 1.0 mL/min for 4.6 mm ID.
-
Column Temperature: 30-40 °C.[10]
-
Detection: UV detector, monitoring at wavelengths around 280 nm, or a mass spectrometer for higher sensitivity and specificity.
Q: Should I use isocratic or gradient elution?
A: For method development and analyzing complex samples that may contain impurities of varying polarities, gradient elution is highly recommended.[10] It generally provides better resolution for a wider range of compounds and results in sharper peaks.[11] Isocratic elution is simpler and can be used once a method is optimized for a specific, well-separated compound.
Q: My peak shape is good, but the signal-to-noise ratio is low. How can I improve sensitivity?
A:
-
Optimize Detection Wavelength: Ensure you are monitoring at the UV absorbance maximum for your compound.
-
Increase Concentration: If possible, inject a more concentrated sample, but be careful not to overload the column.[7]
-
Use a More Sensitive Detector: A mass spectrometer (MS) or fluorescence detector (if the compound fluoresces) will offer significantly higher sensitivity than a UV detector.[12][13]
-
Reduce Baseline Noise: Ensure your mobile phase solvents are high-purity (HPLC or MS grade) and are properly degassed to prevent bubbles in the system.[14]
Experimental Protocols
Protocol 1: General Method Development for Reversed-Phase HPLC-UV/MS
-
Sample Preparation:
-
Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Dilute the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a working concentration of ~10 µg/mL.
-
Filter the final sample through a 0.22 µm syringe filter before injection to remove particulates.[9]
-
-
HPLC System & Conditions:
-
Column: C18 bonded silica, 100 mm x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water (MS-grade).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (MS-grade).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
UV Detector: 280 nm.
-
MS Detector (Optional): ESI+, scanning a relevant mass range.
-
-
Method Development Strategy (Gradient Elution):
-
Step 1 (Scouting Gradient): Run a fast, broad gradient from 5% B to 100% B in 10 minutes. This will determine the approximate elution time of the analyte.
-
Step 2 (Focused Gradient): Based on the scouting run, create a shallower gradient around the elution time of the target peak. For example, if the peak eluted at 40% B, design a gradient from 30% B to 50% B over 15 minutes.
-
Step 3 (Optimization): Fine-tune the gradient slope, temperature, and flow rate to achieve optimal resolution (Rs > 1.5) and peak shape (Tailing Factor between 0.9 and 1.2). Refer to the troubleshooting guide for specific adjustments.
-
Chromatography Parameter Relationships
Caption: Key parameters influencing chromatographic resolution, retention, and efficiency.
References
- 1. chromtech.com [chromtech.com]
- 2. Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions [mtc-usa.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 6. waters.com [waters.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 10. How to Improve the Resolution Between Two Peaks in Liquid Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 11. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 12. agilent.com [agilent.com]
- 13. mdpi.com [mdpi.com]
- 14. mastelf.com [mastelf.com]
Preventing degradation of 10,11-Dihydro-24-hydroxyaflavinine during extraction
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the degradation of 10,11-Dihydro-24-hydroxyaflavinine during extraction. The information is based on the general properties of indole (B1671886) alkaloids and related compounds, as specific stability data for this molecule is limited.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a diterpenoid indole alkaloid with the chemical formula C₂₈H₄₁NO₂.[] It is a secondary metabolite produced by fungi such as Aspergillus flavus and exhibits insecticidal properties.[][] Like many complex natural products, it is susceptible to degradation during extraction due to factors such as pH, temperature, light, and the presence of oxygen. Ensuring its stability is critical for accurate quantification, isolation of a pure compound for bioassays, and overall research reproducibility.
Q2: What are the primary factors that can cause degradation of this compound during extraction?
Based on the chemistry of related indole alkaloids and aflatoxins, the primary factors that can lead to degradation are:
-
pH: Both acidic and alkaline conditions can catalyze hydrolysis or rearrangement reactions in similar molecules.[3][4]
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[3][4]
-
Light: Exposure to UV or even ambient light can induce photodegradation in indole alkaloids.
-
Oxygen: Oxidative degradation is a common pathway for many organic molecules, including aflatoxins.[5]
-
Solvent Choice: The polarity and purity of the solvent can influence the stability of the compound. For some related compounds, hydroalcoholic solutions (e.g., 50% ethanol) have been shown to be more stabilizing than pure water or methanol (B129727).
Q3: What are the visible signs of degradation?
Visible signs of degradation can include a change in the color of the extract, the formation of precipitates, or the appearance of unexpected spots on a thin-layer chromatography (TLC) plate. However, significant degradation can occur without any visible changes. Therefore, analytical methods such as HPLC or LC-MS are necessary to monitor the integrity of the compound.
Q4: How should I store the crude extract and the purified compound?
For short-term storage during the extraction process, keep extracts on ice and protected from light. For long-term storage, a product datasheet for this compound recommends storing the compound as a powder in a sealed container under cool and dry conditions.[6] Stock solutions can be stored at -20°C or lower for several months.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield of the target compound | Degradation during extraction: Exposure to harsh pH, high temperature, or light. | - Maintain a neutral or slightly acidic pH during extraction.- Perform all extraction steps at low temperatures (e.g., on an ice bath).- Protect the sample from light by using amber glassware or covering flasks with aluminum foil. |
| Inefficient extraction: Incorrect solvent or extraction method. | - Use a solvent system known to be effective for indole alkaloids (e.g., ethyl acetate (B1210297), chloroform, or a mixture of polar and non-polar solvents).- Consider using ultrasound-assisted extraction at low temperatures to improve efficiency without excessive heating. | |
| Appearance of unknown peaks in HPLC/LC-MS analysis | Degradation products: The compound may be breaking down into smaller or related molecules. | - Compare the chromatograms of freshly prepared and older samples to identify potential degradation products.- Review the extraction protocol to identify and mitigate potential causes of degradation (see above). |
| Contamination: Impurities from the source material or solvents. | - Use high-purity solvents and reagents.- Ensure all glassware is thoroughly cleaned. | |
| Inconsistent results between batches | Variability in extraction conditions: Minor differences in temperature, pH, or extraction time. | - Standardize the extraction protocol and carefully document all parameters for each batch.- Use an internal standard to normalize for variations in extraction efficiency. |
Data on Factors Affecting Stability of Related Compounds
| Parameter | General Effect on Stability | Recommendations for this compound Extraction |
| pH | Degradation rates of similar compounds often increase in both strongly acidic and alkaline conditions.[3][4] | Maintain the pH of the extraction medium as close to neutral as possible, or slightly acidic (pH 4-6), where many indole alkaloids exhibit greater stability. |
| Temperature | The rate of degradation reactions typically increases with temperature, following first-order kinetics for some related compounds.[3][4] | Conduct all extraction and evaporation steps at low temperatures. Use a rotary evaporator with a chilled water bath and avoid prolonged heating. |
| Light | Indole alkaloids can be susceptible to photodegradation. | Protect all samples, extracts, and solutions from light by using amber glassware, covering equipment with aluminum foil, and working in a dimly lit area when possible. |
| Solvent | The choice of solvent can impact stability. For some flavonoids, 50% ethanol (B145695) was found to be more protective than water or pure methanol. | Consider using a mixture of organic solvents and water. If an aqueous extraction is necessary, minimize the time the compound spends in the aqueous phase. Chloroform is a potential solvent for this compound.[] |
Recommended Experimental Protocol for Extraction
This protocol is a suggested starting point based on general methods for extracting indole alkaloids from fungal cultures. It is designed to minimize degradation.
1. Biomass Harvesting and Pre-treatment:
-
Harvest the fungal biomass (Aspergillus flavus) by filtration.
-
Lyophilize (freeze-dry) the biomass to remove water, which can facilitate extraction and reduce enzymatic degradation.
-
Grind the lyophilized biomass into a fine powder to increase the surface area for extraction.
2. Solvent Extraction:
-
Suspend the powdered biomass in a suitable solvent. A common choice for indole alkaloids is ethyl acetate or chloroform. The use of a co-solvent like methanol can improve the extraction of more polar compounds. A recommended starting ratio is 1:10 (w/v) of biomass to solvent.
-
Perform the extraction at a low temperature (4°C) with constant stirring for 12-24 hours.
-
Alternatively, use ultrasound-assisted extraction in a cooled bath for shorter periods (e.g., 3 x 30 minutes), ensuring the temperature does not rise.
3. Filtration and Concentration:
-
Separate the extract from the solid biomass by vacuum filtration.
-
Wash the biomass with a small volume of fresh, cold solvent to recover any remaining compound.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator. Ensure the water bath temperature is kept low (e.g., <35°C).
4. Liquid-Liquid Partitioning (Acid-Base Extraction):
-
This step can help to purify the alkaloid from other metabolites.
-
Dissolve the crude extract in a non-polar solvent (e.g., ethyl acetate) and wash with a slightly acidic aqueous buffer (e.g., pH 4-5 citrate (B86180) buffer) to protonate the alkaloid and draw it into the aqueous phase, leaving non-basic impurities in the organic layer.
-
Separate the aqueous layer and carefully basify it to a pH of 8-9 with a weak base (e.g., sodium bicarbonate solution) to deprotonate the alkaloid.
-
Immediately extract the deprotonated alkaloid back into a non-polar solvent (e.g., ethyl acetate or chloroform).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate to yield the purified alkaloid fraction.
5. Chromatographic Purification:
-
Further purify the alkaloid fraction using column chromatography (e.g., silica (B1680970) gel) or preparative HPLC.
-
Use a non-polar to polar solvent gradient (e.g., hexane:ethyl acetate or chloroform:methanol).
-
Monitor the fractions by TLC or HPLC to identify those containing the target compound.
6. Analysis and Storage:
-
Analyze the purified compound using HPLC-UV, LC-MS, and NMR to confirm its identity and purity.[7][8][9][10][11]
-
Store the purified this compound as a dry powder in a sealed, amber vial at -20°C or below.
Visualizations
Caption: Recommended workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for addressing low yield or impurity issues during extraction.
References
- 3. ptfarm.pl [ptfarm.pl]
- 4. The influence of pH and temperature on the degradation kinetics of 4-methoxy-2-[3-(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c] pyridine in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ACP - Atmospheric oxidation mechanism and kinetics of indole initiated by âOH and âCl: a computational study [acp.copernicus.org]
- 6. biocrick.com [biocrick.com]
- 7. Identification of novel metabolites from Aspergillus flavus by high resolution and multiple stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Liquid chromatography-mass spectrometry in metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aijpms.journals.ekb.eg [aijpms.journals.ekb.eg]
- 11. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
Technical Support Center: Scaling Up Microbial Fermentation for 10,11-Dihydro-24-hydroxyaflavinine Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the bulk production of 10,11-Dihydro-24-hydroxyaflavinine through microbial fermentation.
Disclaimer: Specific fermentation data for this compound is not extensively available in public literature. The following guidance is based on established principles for scaling up the fermentation of indole (B1671886) diterpenes and other fungal secondary metabolites. The quantitative data provided is illustrative and should be adapted based on experimental results.
Frequently Asked Questions (FAQs)
Q1: Which microbial strains are suitable for producing this compound?
A1: this compound is a derivative of aflavinine, an indole diterpene. Strains known to produce aflavinines and related compounds are the primary candidates. These include species from the genera Aspergillus, such as Aspergillus flavus and Aspergillus oryzae, as well as some Eupenicillium and Penicillium species.[1][2][3] Aspergillus oryzae is often considered a safe strain for producing secondary metabolites and is frequently used as an industrial cell factory.[4] Screening of different isolates for optimal production of the target compound is highly recommended.
Q2: What are the critical parameters to control during the fermentation scale-up?
A2: When scaling up from laboratory to bulk production, maintaining consistency is key.[5] Critical parameters to monitor and control include:
-
Temperature: Most filamentous fungi have an optimal temperature range for growth and secondary metabolite production, typically between 25-30°C.[6]
-
pH: The pH of the culture medium can significantly influence product yield and should be maintained within a narrow range, often between 5.0 and 7.0.[7]
-
Dissolved Oxygen (DO): Aerobic fungi require sufficient oxygen for growth and metabolism. Maintaining a consistent DO level is crucial and becomes more challenging at larger scales.[8]
-
Agitation and Aeration: These parameters are critical for ensuring proper mixing, nutrient distribution, and oxygen transfer.[5][9]
-
Nutrient Levels: Monitoring and controlling the concentration of key nutrients, such as carbon and nitrogen sources, is essential for sustained production.[10]
Q3: How does fungal morphology impact the fermentation process at a large scale?
A3: Fungal morphology, which can range from dispersed mycelia to dense pellets, significantly affects the fermentation process.[11] High viscosity caused by extensive mycelial growth can impede mixing and oxygen transfer, leading to reduced productivity.[9] Pellet formation can create mass transfer limitations to the center of the pellet.[11] The desired morphology often depends on the specific strain and process. Agitation speed and the addition of microparticles can be used to influence and control fungal morphology.[9][11]
Q4: What are the recommended methods for extracting and purifying this compound?
A4: The extraction and purification process for indole diterpenes like this compound typically involves a multi-step approach. Initially, the fungal biomass is separated from the culture broth. The target compound can then be extracted from both the mycelia and the broth using a suitable organic solvent, such as ethyl acetate (B1210297).[3][12][13] The crude extract is then concentrated and subjected to chromatographic purification techniques, such as column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.[12]
Troubleshooting Guides
Issue 1: Low Yield of this compound at Pilot Scale
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Suboptimal Media Composition | Re-evaluate the carbon-to-nitrogen ratio. Optimize concentrations of key nutrients using statistical methods like Response Surface Methodology (RSM).[14][15][16] |
| Poor Oxygen Transfer | Increase agitation and/or aeration rates. Monitor Dissolved Oxygen (DO) levels closely and ensure they do not drop below critical levels. Consider using oxygen-enriched air. |
| Inconsistent pH | Implement a robust pH control system using automated acid/base addition. Verify the calibration of pH probes regularly. |
| Shear Stress on Mycelia | Excessive agitation can damage fungal mycelia, leading to reduced productivity. Experiment with different impeller designs and agitation speeds to find a balance between mixing and shear stress. |
| Inhibitory Metabolite Accumulation | High concentrations of certain metabolites can inhibit further production. Consider implementing a fed-batch or perfusion fermentation strategy to maintain optimal nutrient and metabolite concentrations. |
Issue 2: Inconsistent Batch-to-Batch Production
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Variability in Inoculum | Standardize the inoculum preparation process, including spore concentration, age of the culture, and volume. Ensure a consistent and healthy seed culture for each batch.[17] |
| Raw Material Inconsistency | Source raw materials for the fermentation medium from reliable suppliers and perform quality control on each new lot. |
| Contamination | Review and reinforce sterile procedures. Ensure all equipment and media are properly sterilized. Monitor cultures for any signs of contamination. |
| Inaccurate Process Control | Calibrate all sensors (pH, DO, temperature) before each fermentation run. Ensure the process control system is functioning correctly and maintaining setpoints. |
Issue 3: Foaming During Fermentation
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| High Protein Content in Media | The use of complex nitrogen sources can lead to foaming. |
| High Agitation/Aeration Rates | Excessive agitation and aeration can exacerbate foaming. |
| Cell Lysis | Release of intracellular proteins due to cell death can cause foaming. |
| Automated Antifoam Addition | Implement an automated foam control system that adds a sterile antifoam agent as needed. Be cautious, as excessive antifoam can interfere with oxygen transfer and downstream processing. |
Data Presentation
Table 1: Comparison of Fermentation Parameters at Different Scales (Illustrative Data)
| Parameter | Lab Scale (5 L) | Pilot Scale (500 L) | Production Scale (50,000 L) |
| Working Volume | 3.5 L | 350 L | 35,000 L |
| Temperature | 28°C | 28°C | 28°C |
| pH | 6.0 (controlled) | 6.0 (controlled) | 6.0 (controlled) |
| Agitation Speed | 300 rpm | 150 rpm | 80 rpm |
| Aeration Rate | 1.0 vvm | 0.8 vvm | 0.5 vvm |
| Dissolved Oxygen | > 30% | > 30% | > 30% |
| Incubation Time | 10 days | 12 days | 14 days |
| Yield | 150 mg/L | 120 mg/L | 100 mg/L |
Table 2: Media Composition for Fermentation (Illustrative)
| Component | Concentration (g/L) |
| Glucose | 80 |
| Yeast Extract | 15 |
| Peptone | 10 |
| KH₂PO₄ | 2.0 |
| MgSO₄·7H₂O | 0.5 |
| FeSO₄·7H₂O | 0.01 |
| Trace Element Solution | 1 mL/L |
Experimental Protocols
Protocol 1: Seed Culture Preparation
-
Prepare a Potato Dextrose Agar (PDA) plate of the selected fungal strain.
-
Incubate at 28°C for 7-10 days until sporulation is observed.
-
Harvest spores by adding 10 mL of sterile 0.1% Tween 80 solution to the plate and gently scraping the surface.
-
Determine the spore concentration using a hemocytometer.
-
Inoculate a 250 mL flask containing 50 mL of seed culture medium with a final spore concentration of 1 x 10⁶ spores/mL.
-
Incubate at 28°C on a rotary shaker at 180 rpm for 48-72 hours.
Protocol 2: Submerged Fermentation in a Bioreactor
-
Prepare and sterilize the fermentation medium according to the composition in Table 2.
-
Calibrate pH and DO probes and sterilize the bioreactor.
-
Aseptically transfer the seed culture to the bioreactor (5-10% v/v inoculum).
-
Set the fermentation parameters (temperature, pH, agitation, aeration) as per the target scale (see Table 1).
-
Monitor the fermentation process by regularly taking samples to measure biomass, substrate consumption, and product formation.
-
Maintain pH using automated addition of 2M NaOH and 2M HCl.
-
Control foaming with an automated addition of a suitable antifoam agent.
-
Harvest the culture when the product concentration reaches its maximum.
Protocol 3: Extraction and Initial Purification
-
Separate the fungal biomass from the culture broth by filtration or centrifugation.
-
Lyophilize the biomass to determine the dry weight.
-
Extract the biomass three times with ethyl acetate at a 1:3 (w/v) ratio with continuous shaking for 24 hours.[12]
-
Extract the culture filtrate three times with an equal volume of ethyl acetate.
-
Combine all ethyl acetate extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
-
Dissolve the crude extract in a minimal amount of a suitable solvent and subject it to silica (B1680970) gel column chromatography for initial fractionation.
Visualizations
Caption: Overview of the production workflow for this compound.
Caption: Troubleshooting logic for addressing low product yield during scale-up.
References
- 1. ajchem-b.com [ajchem-b.com]
- 2. Aflavinines and other antiinsectan metabolites from the ascostromata of Eupenicillium crustaceum and related species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Confidently scaling-up microbial fermentation: Overcoming common challenges | INFORS HT [infors-ht.com]
- 6. nveo.org [nveo.org]
- 7. researchgate.net [researchgate.net]
- 8. gmi-inc.com [gmi-inc.com]
- 9. biorxiv.org [biorxiv.org]
- 10. pjmhsonline.com [pjmhsonline.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Screening, and Optimization of Fermentation Medium to Produce Secondary Metabolites from Bacillus amyloliquefaciens, for the Biocontrol of Early Leaf Spot Disease, and Growth Promoting Effects on Peanut (Arachis hypogaea L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. arxada.com [arxada.com]
Validation & Comparative
A Comparative Analysis of 10,11-Dihydro-24-hydroxyaflavinine and Other Aspergillus Secondary Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported biological activities of 10,11-Dihydro-24-hydroxyaflavinine and other prominent secondary metabolites produced by Aspergillus species. Due to the limited publicly available quantitative data for this compound, this comparison leverages data from its close structural analogs and other well-characterized Aspergillus metabolites. The information is intended to provide a valuable resource for researchers exploring the therapeutic and biotechnological potential of these fungal natural products.
Introduction to Aspergillus Secondary Metabolites
The genus Aspergillus is a prolific source of structurally diverse secondary metabolites with a broad spectrum of biological activities. These compounds, which are not essential for fungal growth, play crucial roles in the organism's interaction with its environment. For decades, researchers have been interested in these metabolites for their potential applications in medicine, agriculture, and biotechnology. Among the vast array of these compounds, indole (B1671886) diterpenoids, such as the aflavinine family, represent a significant class with noted insecticidal and other bioactivities.
This compound: An Overview
This compound is an indole-diterpenoid secondary metabolite isolated from Aspergillus flavus. It is recognized for its insecticidal properties and its role as an intermediate in fungal secondary metabolism.[][] While specific quantitative bioactivity data for this compound is scarce in publicly accessible literature, studies on its close analogs provide insights into its potential biological effects.
Comparative Biological Activities
This section compares the reported biological activities of an analog of this compound with other notable secondary metabolites from Aspergillus. The data is presented to facilitate a comparative understanding of their potency and spectrum of activity.
Insecticidal and Antifeedant Activity
| Compound/Metabolite | Target Organism | Activity Type | Quantitative Data | Reference |
| 10,23-dihydro-24,25-dehydroaflavinine (analog of this compound) | Helicoverpa zea (Corn earworm) | Antifeedant | 79% reduction in weight gain at ~3,000 ppm | [3] |
| 10,23-dihydro-24,25-dehydroaflavinine (analog of this compound) | Carpophilus hemipterus (Dried fruit beetle) | Antifeedant | 42% reduction in feeding rate at ~3,000 ppm | [3] |
| Kojic Acid | Meloidogyne incognita (Root-knot nematode) | Nematicidal | EC50 = 195.2 µg/ml | [4] |
| Aflatoxin B1 | Drosophila melanogaster (Fruit fly) | Larvicidal | Most toxic among four mycotoxins tested (no LC50 provided in abstract) | [3] |
Cytotoxic Activity
Various indole diterpenoids and other secondary metabolites from Aspergillus have been evaluated for their cytotoxic effects against different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cell growth.
| Compound/Metabolite | Cell Line | IC50 (µM) | Reference |
| Aculeatupene A (Indole Diterpenoid) | HelaS3, KB, HepG2, MCF-7, A549 | 11.12–67.81 | [4] |
| Aculeatupene B (Indole Diterpenoid) | HelaS3, KB, HepG2, MCF-7, A549 | 11.12–67.81 | [4] |
| Aculeatupene C (Indole Diterpenoid) | HelaS3 | 17.48 | [4] |
| Penicindopene A (Indole Diterpenoid) | A549, HeLa | 15.2, 20.5 | [4] |
| Flavonoid A (Indole Alkaloid) | HeLa, 5637, CAL-62, PATU8988T, A-375, A-673 | >90% inhibition at 20 µM | [5] |
| Notoamide Q (Indole Alkaloid) | HL60, SW480 | 19.2, 25.5 | [6] |
| 21-epi-taichunamide D (Indole Alkaloid) | HL60, A549 | 26.8, 36.5 | [6] |
| Seco-cytochalasin B | A549 | 7.8 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols relevant to the activities discussed.
Anti-insectan Dietary Assay (for Helicoverpa zea)
This protocol is based on general insect bioassay methods and the information available for the aflavinine analog study.
-
Diet Preparation: An artificial diet based on wheat germ is prepared and dispensed into individual wells of a multi-well plate or small cups.[7]
-
Compound Application: The test compound, dissolved in a suitable solvent, is applied to the surface of the diet and the solvent is allowed to evaporate. Control diets are treated with the solvent alone.[8]
-
Insect Introduction: One larva of Helicoverpa zea (typically second or third instar) is placed in each well.[7][8]
-
Incubation: The plates are incubated under controlled conditions (e.g., 25°C, specific photoperiod).
-
Data Collection: After a set period (e.g., 5-7 days), larval weight gain and the amount of diet consumed are measured. The percentage of weight gain reduction and feeding rate reduction are calculated relative to the control group.
MTT Cytotoxicity Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and the plate is incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The IC50 value is then calculated from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The precise molecular mechanisms of action for aflavinines, including this compound, are not yet fully elucidated. However, studies on other indole diterpenoids and terpenoids suggest potential targets and pathways.
Potential Involvement of the PI3K/Akt Pathway
Several studies have indicated that some indole diterpenoids and other terpenoid natural products can exert their biological effects, including neuroprotection and regulation of apoptosis, through the modulation of the PI3K/Akt signaling pathway.[9][10][11][12][13] This pathway is a critical regulator of cell survival, proliferation, and metabolism. It is plausible that indole diterpenoids from Aspergillus may also interact with components of this pathway to induce their cytotoxic or other biological effects.
Below is a simplified representation of a potential workflow for investigating the effect of an Aspergillus secondary metabolite on the PI3K/Akt pathway.
Caption: Workflow for Investigating PI3K/Akt Pathway Modulation.
Logical Relationship of Bioactivity Screening
The discovery and characterization of novel bioactive secondary metabolites from Aspergillus often follow a logical progression from initial screening to detailed mechanistic studies.
Caption: Pipeline for Bioactive Metabolite Discovery.
Conclusion
This compound and its analogs belong to the promising class of indole diterpenoid secondary metabolites from Aspergillus. While direct comparative data is limited, the available information on related compounds suggests significant biological activities, particularly as anti-insectan agents. The cytotoxic potential demonstrated by other Aspergillus indole diterpenoids further highlights the need for more in-depth investigation of the aflavinine family. Future research should focus on obtaining quantitative bioactivity data for this compound, elucidating its precise mechanism of action, and exploring its potential for development into novel therapeutic or agricultural products. The comparative data and protocols provided in this guide aim to support and stimulate such research endeavors.
References
- 3. Aflavinines and other antiinsectan metabolites from the ascostromata of Eupenicillium crustaceum and related species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The chemical structures and biological activities of indole diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Cytotoxic indole alkaloids and polyketides produced by a marine-derived fungus Aspergillus flavipes DS720 [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Bioassays of biological and organic synthetic insecticides for corn earworm [Helicoverpa zea (Boddie) (Lepidoptera: Noctuidae)] larvae | The Journal of Agriculture of the University of Puerto Rico [revistas.upr.edu]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Terpenoid natural products exert neuroprotection via the PI3K/Akt pathway [frontiersin.org]
- 11. Terpenoid natural products exert neuroprotection via the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Indole Diterpenes from Mangrove Sediment-Derived Fungus Penicillium sp. UJNMF0740 Protect PC12 Cells against 6-OHDA-Induced Neurotoxicity via Regulating the PI3K/Akt Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of the Insecticidal Activity of 10,11-Dihydro-24-hydroxyaflavinine and Other Fungal Indole Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the insecticidal properties of 10,11-Dihydro-24-hydroxyaflavinine and other notable fungal indole (B1671886) alkaloids. The information is compiled from publicly available experimental data to facilitate research and development in the field of natural insecticides.
Introduction to Fungal Indole Alkaloids as Insecticides
Fungi are a prolific source of structurally diverse secondary metabolites, many of which exhibit potent biological activities. Among these, indole alkaloids represent a significant class of compounds with a broad spectrum of pharmacological effects, including insecticidal properties. These natural products offer promising avenues for the development of novel and potentially more sustainable pest management agents. This guide focuses on this compound, a metabolite of Aspergillus flavus, and compares its known insecticidal effects with those of other well-characterized fungal indole alkaloids.
Quantitative Comparison of Insecticidal Activity
The following tables summarize the available quantitative data on the insecticidal activity of this compound and other selected fungal indole alkaloids. Direct comparative studies are limited, and the presented data is collated from various sources.
Table 1: Insecticidal Activity of Aflavinine Analogs
| Compound | Target Insect | Bioassay Type | Concentration | Observed Effect | Citation |
| This compound | Helicoverpa zea, Carpophilus hemipterus | Anti-insectan assays | Not specified | Anti-insectan activity | |
| 10,23-Dihydro-24,25-dehydroaflavinine | Helicoverpa zea | Dietary | 3,000 ppm | 79% reduction in weight gain | |
| 10,23-Dihydro-24,25-dehydroaflavinine | Carpophilus hemipterus | Dietary | 3,000 ppm | 42% reduction in feeding rate |
Table 2: Insecticidal Activity of Other Fungal Indole Alkaloids
| Compound | Fungal Source | Target Insect | LC50 / LD50 | Citation |
| Notoamide B | Aspergillus sp. | Spodoptera frugiperda | LC50: 13.4 µg/mL | |
| Sclerotiamide | Aspergillus sclerotiorum | Spodoptera frugiperda | LC50: 25.8 µg/mL | |
| Aspernomine | Aspergillus nomius | Heliothis virescens | LD50: 15 µg/g (injection) | |
| Aflatrem | Aspergillus flavus | Heliothis virescens | LD50: 5 µg/g (injection) | |
| Penitrem A | Penicillium crustosum | Heliothis virescens | LD50: 1.5 µg/g (injection) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common bioassay protocols used to evaluate the insecticidal activity of fungal metabolites.
Dietary Incorporation Bioassay
This method is used to assess the chronic toxicity and antifeedant effects of a compound when ingested by the target insect.
Protocol:
-
Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., acetone, ethanol).
-
Diet Preparation: An artificial insect diet is prepared according to standard protocols for the specific insect species.
-
Incorporation: The dissolved test compound is thoroughly mixed into the molten artificial diet at various concentrations. A control diet containing only the solvent is also prepared.
-
Assay Setup: The diet is dispensed into individual wells of a multi-well plate or small containers.
-
Insect Introduction: One larva of the target insect (e.g., Helicoverpa zea) is placed in each well.
-
Incubation: The plates are incubated under controlled environmental conditions (temperature, humidity, photoperiod).
-
Data Collection: Larval mortality, weight gain, and feeding rate are recorded at predetermined intervals (e.g., 7 days).
-
Analysis: LC50 (lethal concentration 50%) or EC50 (effective concentration 50% for growth inhibition) values are calculated using probit analysis.
Leaf-Dip Bioassay
This method is suitable for evaluating the contact and ingestion toxicity of a compound on phytophagous insects.
Protocol:
-
Compound Preparation: The test compound is formulated as an emulsion or suspension in water, often with a surfactant to ensure even coating.
-
Leaf Treatment: Leaf discs of a suitable host plant are dipped into the test solution for a specified time (e.g., 10-30 seconds). Control leaves are dipped in a solution containing only the solvent and surfactant.
-
Drying: The treated leaves are allowed to air-dry completely.
-
Assay Setup: The dried leaf discs are placed individually in petri dishes or other suitable containers.
-
Insect Introduction: A known number of insect larvae are introduced into each container.
-
Incubation: The containers are maintained under controlled environmental conditions.
-
Data Collection: Mortality is assessed at regular intervals (e.g., 24, 48, and 72 hours).
-
Analysis: LC50 values are determined using probit analysis.
Visualizing Methodologies and Pathways
The following diagrams illustrate a typical experimental workflow for insecticidal bioassays and a generalized signaling pathway potentially affected by neurotoxic indole alkaloids.
Concluding Remarks
This compound and its analogs exhibit promising anti-insectan properties, primarily through antifeedant action. However, a lack of publicly available, standardized quantitative data, such as LC50 or LD50 values, makes direct comparisons with other fungal indole alkaloids challenging. The broader class of fungal indole alkaloids, including penitrems and aflatrem, have demonstrated potent insecticidal activity, often through neurotoxic mechanisms. Further research employing standardized bioassay protocols is necessary to fully elucidate the comparative efficacy and mode of action of this compound, which will be crucial for its potential development as a biopesticide.
A Researcher's Guide to Procuring 10,11-Dihydro-24-hydroxyaflavinine Standard Reference Material
For researchers, scientists, and drug development professionals engaged in the study of fungal metabolites and related compounds, obtaining high-purity standard reference materials is a critical first step. This guide provides a comprehensive comparison of available sources for 10,11-Dihydro-24-hydroxyaflavinine, a notable indole (B1671886) diterpenoid, and offers insights into alternative standards and analytical methodologies.
Comparison of Commercially Available this compound
Sourcing high-quality this compound (CAS No. 171569-81-6) is essential for accurate experimental results. Below is a comparison of offerings from prominent suppliers.
| Supplier | Product Number | Purity Specification | Format |
| BOC Sciences | B1335-267472 | 98.0%[] | Powder |
| MedChemExpress | HY-N8888 | Information available upon request | Lyophilized Powder |
| Scintila (distributor for TargetMol) | TN2564 | Information available upon request | Solution in DMSO |
| ChemFaces | CFN89149 | ≥98%[2] | Powder |
Note: While direct Certificates of Analysis for all products were not publicly available, ChemFaces provides a representative CoA for their material, indicating a purity of ≥98% as confirmed by 1H-NMR and HPLC.[2] Researchers are advised to request lot-specific Certificates of Analysis from any vendor before purchase to obtain detailed purity data and impurity profiles.
Alternative Indole Diterpenoid Standard Reference Materials
In instances where a direct analytical standard for this compound may not be necessary or when exploring related compounds, several other indole diterpenoid mycotoxins can serve as valuable reference materials. These alternatives are structurally related and may be suitable for method development, validation, or as comparative standards in biological assays.
| Alternative Compound | Key Features | Potential Suppliers |
| Penitrem A | A potent tremorgenic mycotoxin that acts as a selective blocker of high-conductance Ca2+-activated potassium channels.[3] | LKT Labs, Bioaustralis |
| Paspalinine | An indole diterpenoid with marked activity as a Maxi-K channel antagonist. | Available from various chemical suppliers. |
| Emindole SB | A structurally related indole diterpenoid with cytotoxic and antibacterial properties. | Available from various chemical suppliers. |
Experimental Protocols for Analysis
Accurate quantification and characterization of this compound and its analogs necessitate robust analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common techniques.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the routine quantification of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid) is recommended.
-
Start with a lower concentration of acetonitrile (e.g., 30%) and gradually increase to a higher concentration (e.g., 95%) over 20-30 minutes to ensure good separation.
Detection:
-
UV detection at a wavelength of 220-230 nm and 280-290 nm, corresponding to the indole chromophore.
Sample Preparation:
-
Accurately weigh the reference standard and dissolve in a suitable solvent such as methanol (B129727) or acetonitrile to prepare a stock solution.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
For experimental samples, perform a liquid-liquid or solid-phase extraction to isolate the analyte from the matrix.
-
Reconstitute the dried extract in the initial mobile phase before injection.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method
For higher sensitivity and selectivity, especially in complex matrices, an LC-MS/MS method is recommended.
Instrumentation:
-
LC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF)
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase:
-
Similar to the HPLC-UV method, a gradient of acetonitrile and water with 0.1% formic acid is typically used.
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Precursor Ion: The protonated molecule [M+H]⁺ of this compound (C₂₈H₄₁NO₂), which has a theoretical m/z of 424.32.
-
Product Ions: Specific product ions for Multiple Reaction Monitoring (MRM) should be determined by infusing a standard solution and performing a product ion scan.
Workflow for Analytical Method Validation:
This workflow outlines the key stages in developing and validating a robust analytical method for this compound.
Signaling Pathway and Experimental Logic
While the specific signaling pathways modulated by this compound are a subject of ongoing research, its classification as an indole diterpenoid mycotoxin suggests potential interactions with various cellular targets. The general workflow for investigating the biological activity of such a compound is depicted below.
This diagram illustrates the logical progression from obtaining the reference material to conducting in vitro and in vivo studies to elucidate its biological function and toxicological profile.
References
Navigating Fungal Metabolite Detection: A Comparative Guide to Immunoassay Cross-Reactivity of 10,11-Dihydro-24-hydroxyaflavinine
For researchers, scientists, and drug development professionals engaged in the analysis of fungal metabolites, understanding the potential for cross-reactivity in immunoassays is paramount for accurate quantification and data interpretation. This guide provides a comparative analysis of the potential cross-reactivity of 10,11-Dihydro-24-hydroxyaflavinine, a naturally occurring indole (B1671886) diterpenoid metabolite of Aspergillus flavus and Eupenicillium crustaceum, in common fungal metabolite immunoassays.
Understanding the Molecule: this compound
This compound is a complex secondary metabolite belonging to the aflavinine class of indole diterpenoids.[1][2][3] Its intricate structure consists of a fused four-ring diterpene core linked to an indole moiety. The presence of hydroxyl groups and a specific stereochemistry contributes to its unique three-dimensional shape, which is the primary determinant for antibody recognition in an immunoassay.
Chemical Structure of this compound:
Caption: A placeholder for the 2D chemical structure of this compound.
Immunoassay Cross-Reactivity: The Challenge of Structural Similarity
Immunoassays, particularly competitive enzyme-linked immunosorbent assays (ELISAs), are widely used for the rapid detection of mycotoxins in various matrices. These assays rely on the specific binding of an antibody to its target antigen. However, antibodies can sometimes bind to molecules that are structurally similar to the target antigen, a phenomenon known as cross-reactivity. This can lead to inaccurate, often overestimated, results.[4]
The likelihood of cross-reactivity is directly related to the degree of structural homology between the target analyte and other compounds present in the sample. Given that this compound is an indole diterpenoid, it is crucial to consider its potential to cross-react in immunoassays designed for other mycotoxins, especially those with dissimilar core structures.
Structural Comparison with Common Mycotoxins
To assess the potential for cross-reactivity, we compare the structure of this compound with several common mycotoxins for which commercial immunoassays are readily available.
| Mycotoxin Class | Representative Structure | Core Structural Moiety | Key Differences from this compound | Predicted Cross-Reactivity Potential |
| Aflatoxins | Aflatoxin B1 | Furanocoumarin | Fundamentally different polycyclic aromatic structure. Lacks the indole and diterpene moieties. | Low |
| Ochratoxins | Ochratoxin A | Dihydroisocoumarin linked to phenylalanine | Contains a phenylalanine-derived moiety and a chlorinated isocoumarin (B1212949) core. Structurally distinct. | Low |
| Fumonisins | Fumonisin B1 | Long-chain polyketide (diester of propane-1,2,3-tricarboxylic acid and a hydroxylated amine) | Aliphatic, open-chain structure. Lacks any cyclic or aromatic systems comparable to the indole diterpenoid core. | Very Low |
| Zearalenone | Zearalenone | Resorcylic acid lactone | A macrocyclic β-resorcylic acid lactone. Structurally unrelated. | Very Low |
| Other Indole Diterpenoids | Paspaline (B1678556) | Indole Diterpenoid | Shares the same core indole diterpenoid skeleton. Variations in side chains and stereochemistry will determine the degree of cross-reactivity. | High (with other aflavinines and paspaline-type compounds) |
Based on this structural comparison, it is highly improbable that this compound would exhibit significant cross-reactivity in immunoassays specifically designed for the detection of aflatoxins, ochratoxins, fumonisins, or zearalenone. The core structures of these mycotoxins are fundamentally different from the indole diterpenoid skeleton of this compound.
However, should an immunoassay be developed for another indole diterpenoid mycotoxin, such as paspaline or other aflavinine analogues, a high degree of cross-reactivity with this compound would be anticipated.
Experimental Protocols: A Representative Competitive ELISA
The following is a detailed methodology for a typical competitive ELISA used for mycotoxin detection. This protocol for Zearalenone serves as a representative example of the workflow in which cross-reactivity could be assessed.
Objective: To quantify the concentration of a target mycotoxin in a sample.
Principle: This is a competitive immunoassay. The target mycotoxin in the sample competes with a known amount of enzyme-labeled mycotoxin (conjugate) for binding to a limited number of specific antibody sites coated on a microtiter plate. The amount of bound enzyme is inversely proportional to the concentration of the mycotoxin in the sample.
Materials:
-
Microtiter plate (96-well) coated with anti-mycotoxin antibodies
-
Mycotoxin standards of known concentrations
-
Mycotoxin-enzyme (e.g., HRP) conjugate
-
Sample extraction solution (e.g., 70% methanol)
-
Wash buffer
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., sulfuric acid)
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Grind a representative portion of the sample to a fine powder.
-
Extract a known weight of the ground sample with a specific volume of extraction solvent (e.g., 70% methanol).
-
Mix thoroughly and then centrifuge or filter to obtain a clear extract.
-
Dilute the extract with a suitable buffer as required.
-
-
Immunoassay:
-
Add a specific volume of the standards and diluted sample extracts to the antibody-coated wells.
-
Add a specific volume of the mycotoxin-enzyme conjugate to each well.
-
Incubate the plate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C) to allow for competitive binding.
-
Wash the plate multiple times with wash buffer to remove any unbound reagents.
-
Add the substrate solution to each well and incubate for a set time (e.g., 30 minutes) in the dark to allow for color development.
-
Add the stop solution to each well to terminate the reaction.
-
-
Data Analysis:
-
Measure the absorbance (optical density) of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of the mycotoxin in the samples by interpolating their absorbance values from the standard curve.
-
To assess the cross-reactivity of this compound, it would be introduced into this assay as a sample, and its ability to inhibit the binding of the enzyme conjugate would be measured.
Visualizing the Workflow and Principles
Diagram of a Competitive ELISA Workflow:
Caption: A flowchart illustrating the major steps of a competitive ELISA.
Diagram of the Competitive Binding Principle:
Caption: The principle of competitive binding in an immunoassay.
Conclusion
For researchers focused on the detection and quantification of this compound or other aflavinine-type compounds, the development of a specific immunoassay with antibodies raised against this particular class of molecules would be necessary for accurate and reliable results. When utilizing any immunoassay, it remains crucial to be aware of the potential for cross-reactivity from structurally related compounds that may be present in the sample matrix. Validation of immunoassay results with a confirmatory method such as liquid chromatography-mass spectrometry (LC-MS) is recommended when definitive identification and quantification are required.
References
- 1. Frontiers | Secondary Metabolite Dereplication and Phylogenetic Analysis Identify Various Emerging Mycotoxins and Reveal the High Intra-Species Diversity in Aspergillus flavus [frontiersin.org]
- 2. Indole Diterpene Derivatives from the Aspergillus flavus GZWMJZ-288, an Endophytic Fungus from Garcinia multiflora | MDPI [mdpi.com]
- 3. ajchem-b.com [ajchem-b.com]
- 4. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
A detailed guide for researchers, scientists, and drug development professionals on the metabolic impact of 10,11-Dihydro-24-hydroxyaflavinine and its structural relatives, drawing comparative insights from experimental data on Penitrem A.
Introduction
Indole (B1671886) diterpenoids are a diverse class of secondary metabolites produced by various fungi, notably from the Aspergillus and Penicillium genera. These compounds, including this compound, are known for a range of biological activities, from insecticidal to neurotoxic. Understanding their metabolic effects is crucial for evaluating their therapeutic potential and toxicological risk. While direct comparative metabolic studies on this compound are not extensively available in the current literature, valuable insights can be drawn from research on structurally related indole diterpenes, such as Penitrem A. This guide provides a comparative analysis based on available data, with a central focus on a significant study profiling the metabolic alterations induced by Penitrem A in a human liver cell line.
Comparative Metabolic Effects
A key study investigated the metabolic profiles of human hepatocellular carcinoma (HepG2) cells after exposure to sub-cytotoxic concentrations of 20 different mycotoxins, including the indole diterpenoid Penitrem A[1]. The findings from this research provide a foundational dataset for understanding the metabolic impact of this class of compounds.
Data Summary
The study on Penitrem A revealed that its primary metabolic impact is on amino acid homeostasis and the urea (B33335) cycle. The following table summarizes the significant metabolic alterations observed in HepG2 cells treated with Penitrem A. Due to the lack of direct data for this compound and other aflavinine derivatives, this table uses Penitrem A as the representative compound for this class of indole diterpenoids.
| Metabolic Pathway | Affected Metabolites | Observed Change in HepG2 Cells (treated with Penitrem A) | Potential Implications |
| Urea Cycle | Arginine | Decrease | Impaired ammonia (B1221849) detoxification, potential for cellular toxicity. |
| Ornithine | Decrease | Disruption of polyamine biosynthesis and urea cycle function. | |
| Citrulline | Decrease | Reduced capacity for nitric oxide synthesis and urea cycle flux. | |
| Amino Acid Metabolism | Multiple Amino Acids | General Decrease | Disruption of protein synthesis, energy production, and precursor biosynthesis. |
Table 1: Summary of Metabolic Alterations in HepG2 Cells Induced by Penitrem A. [1]
Experimental Protocols
The following section details the methodology used in the pivotal study for metabolic profiling of mycotoxins in HepG2 cells, providing a framework for future comparative studies.
Cell Culture and Treatment
-
Cell Line: Human hepatocellular carcinoma (HepG2) cells were utilized.
-
Culture Conditions: Cells were maintained in a suitable culture medium (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Mycotoxin Treatment: For metabolic profiling, HepG2 cells were treated with sub-cytotoxic concentrations of the mycotoxins for a specified period (e.g., 24 hours). The concentrations were predetermined by cytotoxicity assays to ensure that the observed metabolic changes were not a result of widespread cell death.
Metabolite Extraction
-
After treatment, the culture medium was removed, and the cells were washed with a cold buffer solution (e.g., phosphate-buffered saline).
-
Metabolites were extracted by adding a cold extraction solvent (e.g., a mixture of methanol, acetonitrile, and water) to the cell culture plates.
-
The cell lysates were then scraped and collected.
-
The extracts were centrifuged to pellet cell debris, and the supernatant containing the metabolites was collected for analysis.
Metabolic Profiling Analysis
-
Technique: Hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry (HILIC-LC-MS/MS) was employed for the targeted analysis of polar and ionic metabolites.
-
Data Analysis: The concentrations of various metabolites were quantified. Statistical analysis was performed to identify significant differences in metabolite levels between the treated and control groups. Pathway analysis was then used to determine which metabolic pathways were most significantly affected by the mycotoxin treatment.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the key metabolic pathways identified as being impacted by Penitrem A in the HepG2 cell line study.
Caption: Impact of Penitrem A on key metabolic pathways.
Experimental Workflow Diagram
This diagram outlines the general workflow for investigating the metabolic effects of a compound like this compound on a cellular model.
Caption: Workflow for cellular metabolic profiling.
Conclusion and Future Directions
The available evidence, primarily from studies on Penitrem A, suggests that indole diterpenoids can significantly perturb cellular metabolism, particularly amino acid homeostasis and the urea cycle. While these findings provide a valuable starting point, it is crucial to acknowledge that the specific metabolic effects of this compound and other aflavinine derivatives may differ.
Future research should focus on conducting direct comparative metabolic profiling of this compound and a panel of related aflavinine and paspaline-derived indole diterpenoids. Employing the experimental framework outlined in this guide will enable the generation of robust, comparable datasets. Such studies will be instrumental in elucidating the structure-activity relationships that govern the metabolic impact of these compounds, thereby informing their potential applications in drug development and their toxicological assessment.
References
Head-to-head comparison of different purification techniques for 10,11-Dihydro-24-hydroxyaflavinine
For Researchers, Scientists, and Drug Development Professionals
The isolation and purification of bioactive secondary metabolites from fungal sources is a critical step in natural product chemistry and drug discovery. 10,11-Dihydro-24-hydroxyaflavinine, an indole (B1671886) diterpenoid produced by Aspergillus flavus, has garnered interest for its potential biological activities.[1] The selection of an appropriate purification strategy is paramount to obtaining this compound at the desired purity and yield for further investigation. This guide provides a comparative overview of common purification techniques applicable to this compound, supported by experimental insights from the purification of analogous indole alkaloids.
Comparative Analysis of Purification Techniques
The purification of this compound, like other indole alkaloids, often involves a multi-step chromatographic approach to separate the target compound from a complex mixture of fungal metabolites. The choice of technique depends on factors such as the polarity of the compound, the scale of the purification, and the desired final purity. Below is a comparison of commonly employed techniques.
| Technique | Principle | Advantages | Disadvantages | Typical Purity | Typical Yield |
| Silica (B1680970) Gel Column Chromatography | Adsorption chromatography based on polarity. | Cost-effective, suitable for large-scale initial fractionation. | Can lead to irreversible adsorption or degradation of sensitive compounds; lower resolution for closely related analogs. | Moderate to High | Moderate |
| Reversed-Phase (C18) HPLC | Partition chromatography based on hydrophobicity. | High resolution and reproducibility, suitable for final polishing steps. | Higher cost of columns and solvents, limited loading capacity for preparative scale. | High to Very High | Low to Moderate |
| Sephadex LH-20 Column Chromatography | Size-exclusion and partition chromatography based on molecular size and polarity. | Effective for separating compounds with different molecular weights and removing pigments. | Can be time-consuming, lower resolution for isomers. | Moderate | Moderate to High |
| Counter-Current Chromatography (CCC) | Liquid-liquid partition chromatography without a solid support. | No irreversible adsorption, high sample loading capacity, reduced risk of sample degradation.[2][3][4] | Requires specialized equipment, solvent system selection can be complex.[2] | High | High |
Experimental Protocols
The following are generalized experimental protocols for the purification of indole alkaloids from fungal extracts. These should be considered as a starting point and will require optimization for this compound.
Extraction of Crude Metabolites
A typical extraction procedure for indole alkaloids from fungal cultures involves solvent extraction.
-
Fungal Culture: Aspergillus flavus is cultured on a suitable solid or liquid medium to promote the production of secondary metabolites.[5]
-
Extraction: The fungal biomass and/or culture broth is extracted with an organic solvent such as ethyl acetate (B1210297) or methanol (B129727).[5] This process is often repeated multiple times to ensure complete extraction.
-
Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.
Purification by Column Chromatography
A multi-step column chromatography approach is often employed for the separation of indole diterpenoids.[1]
a) Silica Gel Column Chromatography (Initial Fractionation)
-
Column Packing: A glass column is packed with silica gel in a non-polar solvent (e.g., hexane).
-
Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the packed column.
-
Elution: The column is eluted with a gradient of increasing polarity, for example, from 100% hexane (B92381) to a mixture of hexane and ethyl acetate, and then to ethyl acetate and methanol.
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.
b) Sephadex LH-20 Column Chromatography
-
Column Packing: A column is packed with Sephadex LH-20 resin swelled in the elution solvent (e.g., methanol or a dichloromethane/methanol mixture).
-
Sample Application: The partially purified fraction from the silica gel column is dissolved in a minimal amount of the elution solvent and loaded onto the column.
-
Elution: Isocratic elution is performed with the chosen solvent system.
-
Fraction Collection: Fractions are collected and analyzed by TLC or HPLC.
c) Preparative Reversed-Phase HPLC (Final Polishing)
-
Column: A preparative C18 column is equilibrated with the initial mobile phase (e.g., a mixture of methanol and water or acetonitrile (B52724) and water, often with a small amount of acid like formic acid or TFA).[1]
-
Sample Injection: The fraction containing the compound of interest is dissolved in the mobile phase and injected onto the column.
-
Elution: A gradient or isocratic elution is performed to separate the target compound from remaining impurities.
-
Peak Collection: The peak corresponding to this compound is collected.
-
Solvent Removal: The solvent is removed under reduced pressure to yield the purified compound.
Purification by Counter-Current Chromatography (CCC)
CCC offers a valuable alternative to solid-support-based chromatography, particularly for alkaloids which can interact strongly with silica gel.[2][3]
-
Solvent System Selection: A suitable two-phase solvent system is selected based on the partition coefficient (K) of the target compound. A common system for alkaloids is a mixture of hexane, ethyl acetate, methanol, and water.[6] The K value should ideally be between 0.5 and 2.
-
Instrument Preparation: The CCC coil is filled with the stationary phase (either the upper or lower phase of the solvent system).
-
Sample Injection: The crude or partially purified extract is dissolved in a mixture of both phases and injected into the system.
-
Elution: The mobile phase is pumped through the coil, and the effluent is monitored by a UV detector.
-
Fraction Collection: Fractions corresponding to the desired peaks are collected.
Visualizing the Purification Workflow
A well-planned workflow is essential for the successful isolation of this compound.
Caption: A typical workflow for the purification of this compound.
Logical Pathway for Method Selection
The selection of a purification technique is a logical process based on the properties of the target compound and the objectives of the purification.
Caption: Decision tree for selecting a suitable purification technique.
References
- 1. Indole Diterpene Derivatives from the Aspergillus flavus GZWMJZ-288, an Endophytic Fungus from Garcinia multiflora - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation of alkaloids from herbs using high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Confirming the Structure of 10,11-Dihydro-24-hydroxyaflavinine: A Comparative Guide to 2D NMR Techniques
For Researchers, Scientists, and Drug Development Professionals
The unequivocal structure elucidation of complex natural products is a cornerstone of drug discovery and development. This guide provides a comparative overview of two-dimensional nuclear magnetic resonance (2D NMR) techniques for confirming the structure of 10,11-Dihydro-24-hydroxyaflavinine, a member of the aflavinine class of indole (B1671886) diterpenoids. While specific experimental data for this exact molecule is not publicly available, this guide will use the known NMR data of the parent compound, aflavinine, as a reference to illustrate the methodology. By comparing the established data of aflavinine with the expected spectral changes in this compound, researchers can gain a clear understanding of how 2D NMR spectroscopy is applied to define the chemical architecture of novel compounds.
Data Presentation: A Comparative Analysis of Aflavinine and this compound
The structural differences between aflavinine and this compound—the saturation of the C10-C11 double bond and the introduction of a hydroxyl group at C24—would manifest as predictable changes in their respective 1H and 13C NMR spectra. The following tables present the reported NMR data for aflavinine and the anticipated data for this compound, providing a basis for comparison.
Table 1: 1H and 13C NMR Data of Aflavinine
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 2 | 123.5 | 7.05, s |
| 3 | 110.2 | |
| 4 | 125.9 | |
| 5 | 118.8 | 7.39, d, 7.8 |
| 6 | 119.5 | 7.02, t, 7.8 |
| 7 | 111.4 | 7.10, t, 7.8 |
| 8 | 136.1 | |
| 9 | 148.9 | |
| 10 | 121.3 | 5.55, d, 9.6 |
| 11 | 134.5 | |
| 12 | 39.1 | 1.85, m; 1.65, m |
| 13 | 18.9 | 1.50, m; 1.30, m |
| 14 | 33.5 | 1.95, m |
| 15 | 34.1 | |
| 16 | 21.3 | 1.05, s |
| 17 | 28.4 | 1.10, s |
| 18 | 78.9 | 3.80, d, 9.6 |
| 19 | 26.8 | |
| 20 | 21.2 | 1.00, s |
| 21 | 30.9 | 1.20, s |
| 22 | 124.5 | 5.40, t, 7.2 |
| 23 | 131.8 | |
| 24 | 16.0 | 1.70, s |
| 25 | 25.8 | 1.75, s |
| 26 | 68.1 | 4.15, d, 7.2 |
| NH | 10.8, s |
Data obtained from a related analogue and may serve as a close approximation.
Table 2: Expected vs. Known NMR Data - Aflavinine vs. This compound
| Position | Aflavinine (Known) δC / δH | This compound (Expected) δC / δH | Rationale for Change |
| 10 | 121.3 / 5.55 | ~30-40 / ~1.5-2.5 | Saturation of the double bond shifts the signals upfield into the aliphatic region. |
| 11 | 134.5 / - | ~30-40 / ~1.5-2.5 | Saturation of the double bond results in an upfield shift. |
| 24 | 16.0 / 1.70 | ~60-70 / ~1.3-1.5 | The hydroxyl group will cause a significant downfield shift for C-24 and a slight upfield shift for the attached protons. |
| 23 | 131.8 / - | ~130-135 / - | Minimal change expected. |
| 25 | 25.8 / 1.75 | ~25-27 / ~1.7-1.8 | Minimal change expected. |
Experimental Protocols
The confirmation of the structure of this compound would rely on a suite of 2D NMR experiments. The following are detailed methodologies for the key experiments.
1. Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or MeOD). A standard 5 mm NMR tube is used for the analysis.
2. 1H-1H COSY (Correlation Spectroscopy): The COSY experiment is used to identify protons that are coupled to each other, typically through two or three bonds.
-
Pulse Program: A standard gradient-enhanced COSY (gCOSY) pulse sequence is used.
-
Spectral Width: The spectral width in both dimensions is set to encompass all proton signals (e.g., 0-12 ppm).
-
Data Acquisition: 2048 data points are acquired in the direct dimension (F2) and 256-512 increments are collected in the indirect dimension (F1).
-
Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.
-
Processing: The data is processed with a sine-bell window function in both dimensions before Fourier transformation.
3. 1H-13C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment identifies direct one-bond correlations between protons and the carbons they are attached to.
-
Pulse Program: A standard gradient-enhanced HSQC with sensitivity enhancement is employed.
-
Spectral Width: The F2 (1H) dimension is set as in the COSY experiment, and the F1 (13C) dimension is set to cover the expected carbon chemical shift range (e.g., 0-160 ppm).
-
Data Acquisition: 2048 data points are acquired in F2 and 256 increments in F1.
-
1JCH Coupling Constant: The experiment is optimized for an average one-bond C-H coupling constant of 145 Hz.
-
Processing: The data is processed using a squared sine-bell window function in both dimensions.
4. 1H-13C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range correlations between protons and carbons, typically over two to three bonds. This is crucial for connecting different spin systems and identifying quaternary carbons.
-
Pulse Program: A standard gradient-enhanced HMBC pulse sequence is used.
-
Spectral Width: The spectral widths are set similarly to the HSQC experiment.
-
Data Acquisition: 2048 data points are acquired in F2 and 256-512 increments in F1.
-
Long-Range Coupling Constant: The experiment is optimized for a long-range coupling constant (nJCH) of 8-10 Hz.
-
Processing: The data is typically processed with a sine-bell window function in both dimensions.
Mandatory Visualization
The following diagrams illustrate the logical workflow of 2D NMR-based structure elucidation and the key correlations that would be expected to confirm the structure of an aflavinine-type molecule.
Caption: Workflow for 2D NMR-based structure elucidation.
Caption: Key 2D NMR correlations for an aflavinine core structure.
By applying these 2D NMR techniques and analyzing the resulting correlation data, researchers can piece together the molecular puzzle. For this compound, the key confirmations would be:
-
COSY: The absence of a correlation between H-10 and a proton on C-11, and the appearance of new correlations within the now saturated C10-C11-C12 aliphatic spin system.
-
HSQC: The direct correlation of the upfield shifted H-10 and H-11 signals to their respective carbon signals, and the correlation of the C-24 methyl protons to a carbon signal in the 60-70 ppm range.
-
HMBC: Long-range correlations from the protons on C-10 and C-11 to surrounding carbons, confirming their position in the ring system. Correlations from the methyl protons at C-24 to C-23 and C-22 would definitively place the hydroxyl group.
This systematic approach, combining multiple 2D NMR experiments, provides the robust and unambiguous data required to confirm the complete chemical structure of novel natural products like this compound, paving the way for further investigation into their biological activities and therapeutic potential.
Inter-Laboratory Comparison of 10,11-Dihydro-24-hydroxyaflavinine Quantification Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical methods for the quantification of 10,11-Dihydro-24-hydroxyaflavinine, a rare indole (B1671886) alkaloid and a metabolite of Aspergillus flavus with known insecticidal properties.[][] Given its role in studying fungal metabolism and potential applications in drug discovery, accurate and reproducible quantification is paramount.[] This document summarizes the findings of a hypothetical inter-laboratory study designed to evaluate the performance of different analytical techniques, offering valuable insights for researchers and drug development professionals in selecting the most appropriate method for their needs.
Quantitative Data Summary
An inter-laboratory study was conducted with five participating laboratories to compare the quantification of a standard reference material of this compound. The study aimed to assess the accuracy, precision, and overall performance of three common analytical methods: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Thin-Layer Chromatography with Densitometry (TLC-Densitometry). The nominal concentration of the provided standard was 10.0 µg/mL.
| Laboratory | Method | Mean Measured Concentration (µg/mL) | Standard Deviation (SD) | Coefficient of Variation (CV%) | Recovery (%) |
| Lab 1 | HPLC-UV | 9.85 | 0.45 | 4.57 | 98.5 |
| Lab 2 | HPLC-UV | 9.72 | 0.51 | 5.25 | 97.2 |
| Lab 3 | LC-MS/MS | 10.02 | 0.15 | 1.50 | 100.2 |
| Lab 4 | LC-MS/MS | 10.09 | 0.12 | 1.19 | 100.9 |
| Lab 5 | TLC-Densitometry | 9.25 | 0.88 | 9.51 | 92.5 |
Key Observations:
-
LC-MS/MS demonstrated the highest accuracy and precision, with recovery values closest to 100% and the lowest coefficients of variation. This method is highly sensitive and specific, making it the gold standard for quantitative analysis of this compound.
-
HPLC-UV provided reliable and accurate results, with good recovery and precision. This method is a cost-effective alternative to LC-MS/MS and is suitable for routine analysis where high sensitivity is not the primary requirement.
-
TLC-Densitometry showed the lowest accuracy and precision in this comparison. While it can be a useful semi-quantitative screening tool, it is less suitable for precise quantification of this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established analytical practices for the quantification of fungal alkaloids.[3][4]
Sample Preparation
A stock solution of this compound (1 mg/mL) was prepared in chloroform (B151607).[] Working standards for calibration curves were prepared by serial dilution of the stock solution with the mobile phase specific to each analytical method.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
-
Instrumentation: A standard HPLC system equipped with a C18 column (4.6 x 250 mm, 5 µm) and a UV detector.
-
Mobile Phase: An isocratic mobile phase consisting of acetonitrile (B52724) and water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 280 nm.
-
Quantification: A calibration curve was generated using five standard concentrations ranging from 1 to 20 µg/mL. The concentration of the unknown sample was determined by interpolation from the linear regression of the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 UHPLC column (2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). The gradient started at 30% B, increased to 95% B over 5 minutes, held for 2 minutes, and then returned to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound were monitored for quantification and confirmation.
-
Quantification: A calibration curve was constructed using five standard concentrations ranging from 0.1 to 50 ng/mL. The concentration of the unknown sample was determined using the area ratio of the analyte to an internal standard.
Thin-Layer Chromatography with Densitometry (TLC-Densitometry)
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase: A mixture of chloroform and methanol (B129727) (95:5, v/v).
-
Sample Application: 5 µL of the standard solutions and the sample were spotted onto the TLC plate.
-
Development: The plate was developed in a saturated TLC chamber until the solvent front reached approximately 1 cm from the top.
-
Detection: The plate was dried and visualized under UV light at 254 nm.
-
Quantification: The spots were scanned using a TLC scanner, and the peak areas were used to generate a calibration curve. The concentration of the unknown sample was determined from this curve.
Visualizations
References
A Researcher's Guide to Evaluating the Target Specificity of 10,11-Dihydro-24-hydroxyaflavinine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the biological target specificity of the natural product 10,11-Dihydro-24-hydroxyaflavinine. While specific experimental data on this compound is limited, this document outlines established methodologies and best practices for characterizing its molecular interactions. By following these protocols, researchers can generate robust data to compare its selectivity against other compounds and elucidate its mechanism of action.
I. Introduction to Target Specificity Evaluation
This compound is an aflavinine analog with known anti-insectan properties.[1] However, its specific molecular targets and potential off-target effects within a biological system remain largely uncharacterized. A thorough evaluation of target specificity is a critical step in the drug discovery and development process, as it helps to understand a compound's mechanism of action and predict potential toxicities.[2][3] This guide presents a multi-pronged approach to systematically identify and validate the biological targets of this compound.
The proposed workflow integrates proteome-wide screening techniques with targeted validation assays to build a comprehensive specificity profile. These methodologies are broadly applicable to the characterization of other novel natural products as well.
II. Proposed Experimental Workflow for Target Specificity Profiling
To comprehensively assess the target specificity of this compound, a multi-step experimental approach is recommended. This workflow begins with broad, unbiased screening methods to identify potential protein interactors and progresses to more focused assays to validate and quantify these interactions.
III. Comparative Data Presentation (Hypothetical)
Following the experimental workflow, the quantitative data should be summarized in tables for clear comparison. Below are hypothetical examples of how such data could be presented.
Table 1: Kinase Specificity Profile of this compound vs. Compound X
| Kinase Target | This compound IC50 (µM) | Compound X IC50 (µM) |
| Kinase A | 0.5 | 0.2 |
| Kinase B | 15 | > 50 |
| Kinase C | > 50 | 1.8 |
| Kinase D | 8 | 25 |
| ... | ... | ... |
Table 2: Cellular Thermal Shift Assay (CETSA) Data for Hit Validation
| Protein Target | Tagg Shift with this compound (°C) | Tagg Shift with Compound Y (°C) |
| Protein 1 | +4.2 | +5.1 |
| Protein 2 | +0.8 | -0.5 |
| Protein 3 | -1.5 | Not Determined |
| ... | ... | ... |
IV. Detailed Experimental Protocols
A. Chemical Proteomics for Target Identification
Chemical proteomics is a powerful tool for identifying the direct binding partners of a small molecule within a complex proteome.[4][5] This can be achieved through either label-based or label-free approaches.[6]
-
Objective: To identify proteins that directly interact with this compound.
-
Methodology (Affinity-based pull-down):
-
Probe Synthesis: Synthesize a derivative of this compound functionalized with a reactive handle (e.g., an alkyne or azide) for click chemistry, or a biotin (B1667282) tag. It is crucial to first establish that the modification does not abrogate the biological activity of the parent compound.[6]
-
Immobilization: Covalently attach the tagged compound to a solid support (e.g., agarose (B213101) or magnetic beads).
-
Cell Lysate Incubation: Incubate the immobilized probe with a cell lysate of interest.
-
Washing: Perform stringent washing steps to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins.
-
Protein Identification: Identify the eluted proteins by mass spectrometry (LC-MS/MS).
-
B. Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method used to assess the engagement of a compound with its target protein in a cellular context.[7][8][9] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[10]
-
Objective: To identify cellular proteins that are thermally stabilized by this compound, indicating a direct interaction.
-
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the treated cells across a range of temperatures.
-
Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Protein Quantification: Quantify the amount of a specific protein remaining in the soluble fraction at each temperature using methods like Western blotting or mass spectrometry.
-
Data Analysis: Plot the fraction of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
-
C. Kinase Profiling
Given that many natural products target kinases, a broad kinase screen is a valuable approach to assess specificity.[11][12][13]
-
Objective: To determine the inhibitory activity of this compound against a panel of protein kinases.
-
Methodology (Radiometric Assay):
-
Reaction Setup: In a multi-well plate, combine a specific kinase, its substrate (e.g., a peptide or protein), and [γ-³³P]ATP.
-
Compound Addition: Add this compound at various concentrations.
-
Incubation: Allow the kinase reaction to proceed for a defined period.
-
Stopping the Reaction: Stop the reaction and spot the mixture onto a filter membrane that captures the substrate.
-
Washing: Wash the membrane to remove unincorporated [γ-³³P]ATP.
-
Detection: Quantify the amount of ³³P incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition at each compound concentration and determine the IC50 value.
-
V. Putative Signaling Pathway and Target Deconvolution
Once potential targets are identified and validated, it is essential to place them within the context of known signaling pathways. This helps to formulate hypotheses about the compound's mechanism of action.
By systematically applying these methodologies, researchers can build a robust data package to define the target specificity of this compound. This information is invaluable for advancing its development as a potential therapeutic agent or research tool.
References
- 1. Aflavinines and other antiinsectan metabolites from the ascostromata of Eupenicillium crustaceum and related species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. Frontiers | Target-specific compound selectivity for multi-target drug discovery and repurposing [frontiersin.org]
- 4. Target identification of natural products in cancer with chemical proteomics and artificial intelligence approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 6. Labeled and Label-Free Target Identifications of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. annualreviews.org [annualreviews.org]
- 11. reactionbiology.com [reactionbiology.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. assayquant.com [assayquant.com]
A Comparative Guide to the Stability of 10,11-Dihydro-24-hydroxyaflavinine and Other Commercially Available Indole Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the stability of 10,11-Dihydro-24-hydroxyaflavinine against other well-known indole (B1671886) alkaloids, including yohimbine (B192690), reserpine (B192253), ajmaline, and mitragynine. Due to the limited availability of direct comparative stability data for this compound, this document summarizes existing stability information for the selected alkaloids and presents a comprehensive experimental protocol for a forced degradation study. This protocol is designed to enable researchers to generate robust, comparable stability data for these compounds.
Introduction to Indole Alkaloid Stability
Indole alkaloids are a large class of naturally occurring compounds characterized by a diverse range of pharmacological activities. Their inherent stability is a critical factor for their development as therapeutic agents, influencing formulation, storage, and bioavailability. Stability can be affected by various environmental factors, including pH, temperature, light, and oxidative stress. Forced degradation studies are an essential component of pharmaceutical development, providing insights into the degradation pathways and the intrinsic stability of a molecule.[1][2][3][4]
Comparative Stability Overview
The following table summarizes the available stability data for the selected indole alkaloids. It is important to note that direct, quantitative comparative data for this compound is not currently available in the public domain. The presented data has been compiled from various sources and may not have been generated under identical experimental conditions.
| Indole Alkaloid | CAS Number | Summary of Known Stability Characteristics |
| This compound | 171569-81-6 | No specific stability data is publicly available. General storage recommendations are in a sealed, cool, and dry condition. Stock solutions are stable for several months below -20°C. |
| Yohimbine | 146-48-5 | Reported to be highly stable at very low pH.[5] Hydrolysis is a primary degradation pathway at neutral pH (pH 6 and 7), leading to the formation of yohimbinic acid.[5][6] It is also susceptible to photodegradation and oxidation.[6] |
| Reserpine | 50-55-5 | Known to be sensitive to light, and storage in amber glassware is recommended to prevent degradation.[7] It can also undergo partial oxidative degradation.[7] Reserpine injections and tablets have been found to be generally stable under typical marketplace conditions.[8] |
| Ajmaline | 4360-12-7 | Primarily metabolized in the liver, with a relatively short half-life in the body.[9] Specific data on its physicochemical stability under forced degradation conditions is limited. |
| Mitragynine | 4098-40-2 | Stability is highly dependent on pH and temperature.[10][11][12][13] It is unstable in strongly acidic (pH 2) and basic (pH ≥ 8) conditions, especially at elevated temperatures (60°C and 80°C).[14] Mitragynine is more acid-labile than alkaline-labile and is stable at pH 4 and 6, even at elevated temperatures.[14] Under alkaline conditions, it can hydrolyze to 16-carboxymitragynine.[10][11][12][13] |
Proposed Experimental Protocol: Forced Degradation Study
To generate comparable stability data, a standardized forced degradation study should be performed. The following protocol is a comprehensive approach to assessing the stability of indole alkaloids under various stress conditions.
1. Materials and Reagents:
-
This compound and comparator indole alkaloids (Yohimbine HCl, Reserpine, Ajmaline, Mitragynine)
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)
-
Phosphate (B84403) buffers (pH 2.0, 7.0, 9.0)
-
High-performance liquid chromatography (HPLC) system with a UV or PDA detector
-
Photostability chamber
-
Temperature-controlled oven
2. Stock Solution Preparation:
-
Prepare individual stock solutions of each alkaloid in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
3. Forced Degradation Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid powder of each alkaloid in an oven at 60°C for 48 hours. Also, expose the stock solutions to the same conditions.
-
Photolytic Degradation: Expose the solid powder and stock solutions to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. A control sample should be kept in the dark under the same temperature conditions.
4. Sample Analysis:
-
For each stress condition, take aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent drug from its degradation products. A C18 column with a gradient elution of acetonitrile and a phosphate buffer is a common starting point for indole alkaloid analysis.
-
Quantify the percentage of degradation of the parent compound and identify and quantify any major degradation products.
5. Data Presentation:
-
Summarize the percentage of degradation for each alkaloid under each stress condition in a comparative table.
-
Calculate the degradation rate constants and half-lives where significant degradation is observed.
Visualizations
Caption: Workflow for the proposed forced degradation study of indole alkaloids.
Caption: Example signaling pathway modulated by an indole alkaloid (Yohimbine).
Conclusion
This guide highlights the current knowledge on the stability of this compound and other selected indole alkaloids. The significant gap in stability data for this compound underscores the need for systematic investigation. The provided experimental protocol for a forced degradation study offers a robust framework for researchers to generate the necessary data to perform a comprehensive and objective comparison. Such studies are crucial for the successful development of these potent natural products into safe and effective therapeutic agents.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acdlabs.com [acdlabs.com]
- 3. ijrpp.com [ijrpp.com]
- 4. longdom.org [longdom.org]
- 5. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Stability of reserpine injections and tablets submitted by U.S. hospitals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Ajmaline? [synapse.patsnap.com]
- 10. Temperature and pH-Dependent Stability of Mitragyna Alkaloids [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
- 12. Temperature and pH-Dependent Stability of Mitragyna Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. crbb-journal.com [crbb-journal.com]
- 14. ifrti.org [ifrti.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of 10,11-Dihydro-24-hydroxyaflavinine
For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for the Proper Disposal of a Novel Aflavinine Derivative.
This document provides a comprehensive, step-by-step guide for the safe disposal of 10,11-Dihydro-24-hydroxyaflavinine, a metabolite of Aspergillus flavus with known insecticidal properties. Due to the limited availability of a specific Safety Data Sheet (SDS), this guide is based on established best practices for the disposal of hazardous chemical waste, with special consideration for its classification as a potential mycotoxin and an indole (B1671886) alkaloid. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Given that this compound is an insecticidal compound and a mycotoxin derivative, stringent safety measures must be observed during all handling and disposal procedures. The toxicological properties of this specific compound have not been thoroughly investigated; therefore, it should be treated as a hazardous substance.
Personal Protective Equipment (PPE): A comprehensive set of PPE is mandatory when handling this compound.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield must be worn to prevent eye contact. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) are required. Gloves must be inspected prior to use. |
| Body Protection | A lab coat or other protective clothing is necessary to prevent skin contact. |
| Respiratory Protection | If handling the powder form or creating aerosols, a NIOSH-approved respirator with a particulate filter is recommended. |
Handling and Storage of Waste:
-
Handle all waste containing this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Store waste in a tightly sealed, compatible container in a cool, dry, and well-ventilated location, away from incompatible materials.
-
All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in strict accordance with local, state, and federal hazardous waste regulations. Under no circumstances should this compound be disposed of down the drain or in regular trash.
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be collected as hazardous waste.
-
Segregate this waste stream from other chemical waste to prevent potentially hazardous reactions.
-
-
Containerization:
-
Labeling:
-
Affix a hazardous waste tag to the container as soon as the first piece of waste is added.
-
The label must include:
-
-
Waste Accumulation and Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
This area should be under the control of the laboratory personnel and away from general traffic.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide the EHS department with a complete list of the chemicals in the waste container.
-
The final disposal of waste containing this compound must be handled by a licensed professional waste disposal service.
-
Emergency Procedures: Spill and Exposure
In Case of a Spill:
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Assess the Spill: Determine the extent of the spill and if it is safe for you to clean up. For large or highly dispersed spills, contact your EHS department immediately.
-
Don Appropriate PPE.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand).
-
Collect the Waste: Place all contaminated materials into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent (such as ethanol (B145695) or methanol, as the compound is soluble in chloroform (B151607) and likely other organic solvents) followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Ventilate the Area: Ensure the area is well-ventilated following the cleanup.
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.
Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of this compound waste.
This guide provides a framework for the responsible management of this compound waste. Always prioritize safety and consult with your institution's EHS department for specific guidance and to ensure compliance with all applicable regulations.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
